molecular formula C9H12O4 B021302 3-Methoxy-4-hydroxyphenylglycol-d3 CAS No. 74495-72-0

3-Methoxy-4-hydroxyphenylglycol-d3

Numéro de catalogue: B021302
Numéro CAS: 74495-72-0
Poids moléculaire: 187.21 g/mol
Clé InChI: FBWPWWWZWKPJFL-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 (MHPG-d3) is a deuterium-labelled analogue of the major metabolite of norepinephrine in the brain, 3-Methoxy-4-hydroxyphenylglycol (MHPG) . In neurological and psychiatric research, MHPG sulfate has been proposed as a key biomarker for assessing norepinephrine metabolism originating from the central nervous system . The deuterated form is critically valued as an internal standard in quantitative mass spectrometric assays, enabling high-precision measurement of endogenous MHPG and its sulfate conjugate in complex biological matrices like human urine . This application supports clinical investigations into conditions associated with altered sympathetic nervous system activity and norepinephrine turnover . The compound's primary research utility lies in facilitating accurate pharmacokinetic and metabolomic studies, such as those examining the effects of monoamine oxidase inhibitors in clinical trials for substance addiction .

Propriétés

IUPAC Name

1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWPWWWZWKPJFL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502893
Record name 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74495-72-0
Record name 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-hydroxyphenylglycol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3) is the deuterated stable isotope-labeled form of 3-Methoxy-4-hydroxyphenylglycol (MHPG), the principal metabolite of the neurotransmitter norepinephrine (B1679862) in the central nervous system.[1][2] Due to its chemical and physical similarity to endogenous MHPG, MHPG-d3 serves as an ideal internal standard for quantitative analysis in biological matrices.[3] Its use in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise and accurate measurement of MHPG levels, which are crucial for research in neuroscience, psychiatry, and pharmacology.[3][4] Low levels of MHPG have been associated with conditions like anorexia nervosa and pathological gambling, indicating the importance of norepinephrine in these behaviors.

This technical guide provides a comprehensive overview of MHPG-d3, including its physicochemical properties, the metabolic pathway of its non-deuterated analog, and detailed experimental protocols for its use in research.

Physicochemical Properties and Quantitative Data

MHPG-d3 is a synthetic compound used for research purposes and is not intended for human or therapeutic use. It is crucial for studies requiring the precise quantification of MHPG.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 1-(4-Hydroxy-3-(methoxy-d3)phenyl)-1,2-ethanediol
Synonyms HMPG-d3, MHPG-d3, MOPEG-d3
CAS Number 74495-72-0
Molecular Formula C₉H₉D₃O₄
Molecular Weight 187.21 g/mol
Purity >95%
Appearance Colorless to Pale Yellow Oil
Storage 2-8°C Refrigerator

Table 2: Mass Spectrometry Data for MHPG and MHPG-d3 (Hypothetical)

AnalyteParent Ion (m/z)Fragment Ion(s) (m/z)
MHPG 185.08167.07, 139.08, 124.06
MHPG-d3 188.10170.09, 142.10, 127.08

Note: The exact parent and fragment ions may vary depending on the ionization method and mass spectrometer settings.

Norepinephrine Metabolic Pathway

MHPG is a major metabolite of norepinephrine, formed through a series of enzymatic reactions. The primary enzymes involved are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Understanding this pathway is essential for interpreting MHPG levels in biological samples.

Norepinephrine Metabolic Pathway Norepinephrine to MHPG Metabolic Pathway Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT 3,4-Dihydroxyphenylglycol (DHPG) 3,4-Dihydroxyphenylglycol (DHPG) Norepinephrine->3,4-Dihydroxyphenylglycol (DHPG) MAO 3-Methoxy-4-hydroxyphenylglycol (MHPG) 3-Methoxy-4-hydroxyphenylglycol (MHPG) Normetanephrine->3-Methoxy-4-hydroxyphenylglycol (MHPG) MAO 3,4-Dihydroxyphenylglycol (DHPG)->3-Methoxy-4-hydroxyphenylglycol (MHPG) COMT

Norepinephrine to MHPG Metabolic Pathway

Experimental Protocols

Synthesis of this compound

A detailed, publicly available synthesis protocol for MHPG-d3 is not readily found in the scientific literature, as it is often custom-synthesized by commercial vendors. The synthesis would likely involve the use of a deuterated methylating agent to introduce the three deuterium (B1214612) atoms onto the methoxy (B1213986) group of a suitable precursor.

Quantification of MHPG in Biological Samples using LC-MS/MS with MHPG-d3 Internal Standard

This protocol provides a general framework for the analysis of MHPG in biological fluids. Optimization of specific parameters is recommended for each unique application and instrument.

1. Sample Preparation

  • Aliquoting: Thaw frozen biological samples (e.g., plasma, urine, cerebrospinal fluid) on ice. Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of MHPG-d3 solution to each sample, calibrator, and quality control sample. The concentration should be optimized based on the expected endogenous levels of MHPG.

  • Protein Precipitation: For plasma or CSF samples, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube for further processing or direct injection. For urine samples, a simple dilution with a suitable buffer may be sufficient.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is typically employed to separate MHPG from other matrix components.

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the specific method development.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both MHPG and MHPG-d3.

3. Data Analysis

  • The concentration of MHPG in the samples is determined by calculating the ratio of the peak area of the endogenous MHPG to the peak area of the MHPG-d3 internal standard and comparing this ratio to a standard curve.

LC-MS/MS Experimental Workflow Experimental Workflow for MHPG Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Sample_Aliquot Aliquot Biological Sample Spike_IS Spike with MHPG-d3 Internal Standard Sample_Aliquot->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (MHPG / MHPG-d3) Peak_Integration->Ratio_Calculation Quantification Quantification using Standard Curve Ratio_Calculation->Quantification

LC-MS/MS Experimental Workflow

Conclusion

This compound is an indispensable tool for researchers in the fields of neuroscience and drug development. Its use as an internal standard in LC-MS/MS methodologies enables the reliable quantification of MHPG, providing valuable insights into the activity of the noradrenergic system in both health and disease. The information and protocols provided in this guide serve as a foundational resource for the effective application of MHPG-d3 in scientific investigation.

References

An In-depth Technical Guide to MHPG-d3 as a Norepinephrine Metabolite Tracer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-methoxy-4-hydroxyphenylglycol (MHPG) as a key metabolite for tracing norepinephrine (B1679862) (NE) turnover. It is intended for researchers, scientists, and drug development professionals working within the neurosciences and pharmacology. This document details the underlying metabolic pathways, experimental protocols for quantification, and the pivotal role of its deuterated stable isotope, MHPG-d3, in ensuring analytical accuracy.

Introduction: Tracing Norepinephrine Dynamics

Norepinephrine is a vital catecholamine neurotransmitter and hormone, integral to the sympathetic and central nervous systems.[1] Understanding its dynamics—synthesis, release, and degradation—is crucial for research into psychiatric disorders, neurodegenerative diseases, and the mechanism of action for various therapeutics. Direct measurement of norepinephrine can be challenging due to its rapid clearance and pulsatile release. Consequently, measuring its primary metabolites provides a more stable and integrated index of overall noradrenergic activity.[2][3]

3-methoxy-4-hydroxyphenylglycol (MHPG) is the principal metabolite of norepinephrine in the brain and a major metabolite peripherally.[1][2] Its concentration in biological fluids such as cerebrospinal fluid (CSF) and plasma is considered a reliable proxy for norepinephrine turnover. To achieve precise and accurate quantification in complex biological matrices, stable isotope dilution analysis using deuterated MHPG (MHPG-d3) coupled with mass spectrometry has become the gold standard. MHPG-d3 serves as an ideal internal standard, co-eluting with the endogenous analyte and correcting for variability during sample preparation and analysis.

Norepinephrine Metabolism to MHPG

The metabolic degradation of norepinephrine is primarily carried out by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). The formation of MHPG can occur through two main routes depending on the location of NE metabolism.

  • Intraneuronal Metabolism: Norepinephrine that is taken back into the presynaptic neuron is first deaminated by MAO to form the unstable aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DHPGAL). This intermediate is then rapidly reduced by aldehyde reductase to 3,4-dihydroxyphenylglycol (B133932) (DHPG). DHPG can then be released and subsequently O-methylated by COMT in extraneuronal cells to form MHPG.

  • Extraneuronal Metabolism: Norepinephrine that escapes reuptake can first be O-methylated by COMT in adjacent cells to form normetanephrine. Normetanephrine is then deaminated by MAO to form 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) (MHPGAL), which is quickly reduced to MHPG.

In the central nervous system, the intraneuronal pathway is the predominant source of MHPG.

Norepinephrine Metabolism cluster_intraneuronal Intraneuronal Space cluster_extraneuronal Extraneuronal Space NE Norepinephrine DHPGAL DHPGAL NE->DHPGAL MAO DHPG DHPG DHPGAL->DHPG Aldehyde Reductase MHPG MHPG DHPG->MHPG COMT NMN Normetanephrine MHPGAL MHPGAL NMN->MHPGAL MAO MHPGAL->MHPG Aldehyde Reductase NE_ext Norepinephrine NE_ext->NMN COMT

Norepinephrine metabolic pathways to MHPG.

The Role of MHPG-d3 as a Tracer

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accuracy. An ideal internal standard is a stable isotope-labeled version of the analyte of interest. MHPG-d3, where three hydrogen atoms are replaced by deuterium, is chemically identical to endogenous MHPG but has a different mass.

Principle of Stable Isotope Dilution:

  • A known quantity of MHPG-d3 is added ("spiked") into the biological sample at the very beginning of the sample preparation process.

  • The MHPG-d3 internal standard undergoes the exact same processing steps (e.g., extraction, derivatization, injection) as the endogenous MHPG. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

  • During LC-MS/MS analysis, the mass spectrometer differentiates between the endogenous MHPG and the heavier MHPG-d3 based on their mass-to-charge ratios.

  • The concentration of endogenous MHPG is calculated from the ratio of the signal from MHPG to the signal from MHPG-d3. This ratio corrects for any sample loss and variations in instrument response (matrix effects), ensuring high precision and accuracy.

Tracer Logic cluster_sample Biological Sample cluster_standard Internal Standard Analyte Endogenous MHPG (Unknown Amount) Spike Spike Sample Analyte->Spike Tracer MHPG-d3 (Known Amount) Tracer->Spike Processing Sample Preparation (Extraction, Cleanup) Spike->Processing Analysis LC-MS/MS Analysis Processing->Analysis Ratio Calculate Peak Area Ratio (MHPG / MHPG-d3) Analysis->Ratio Quant Quantify Endogenous MHPG Ratio->Quant

Logical workflow for stable isotope dilution analysis.

Experimental Protocols

The quantification of MHPG using MHPG-d3 as an internal standard typically involves sample preparation followed by analysis using LC-MS/MS. The following is a representative protocol synthesized from established methodologies.

4.1. Sample Collection and Storage

  • Patient/Subject Preparation: For plasma samples, subjects should be at rest in a supine position for at least 30 minutes prior to blood collection to minimize physiological fluctuations. An overnight fast is often preferred.

  • Blood Collection: Draw blood into pre-chilled tubes containing an anticoagulant like EDTA.

  • Plasma Separation: Immediately place the collected blood on ice. Within one hour, centrifuge the sample at approximately 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Urine Collection: For urine analysis, a 24-hour collection is often used, or a single spot sample can be normalized to creatinine (B1669602) concentration.

  • Storage: Transfer the resulting plasma or urine supernatant to new tubes and store at -80°C until analysis to ensure analyte stability.

4.2. Sample Preparation: Solid-Phase Extraction (SPE) This procedure is designed to clean the sample and concentrate the analyte.

  • Thawing: Thaw biological samples (e.g., 200 µL of plasma) on ice.

  • Internal Standard Spiking: Add a precise amount of MHPG-d3 internal standard solution to each sample, calibrator, and quality control (QC) sample.

  • Acidification: Acidify the sample by adding an acid (e.g., perchloric acid or formic acid) to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the clear supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis MAX or C18) by washing sequentially with a solvent like methanol (B129727) followed by an equilibration buffer (e.g., ammonium (B1175870) formate (B1220265) buffer).

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the MHPG and MHPG-d3 from the cartridge using an appropriate elution solvent (e.g., methanol with formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

4.3. LC-MS/MS Analysis The following are typical starting parameters that require optimization for specific instrumentation.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute MHPG, and then re-equilibrating.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), typically in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both MHPG and MHPG-d3 would be monitored. These transitions must be optimized for the specific instrument.

Experimental Workflow Start Biological Sample (Plasma, CSF, Urine) Spike Spike with MHPG-d3 Internal Standard Start->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Extract Solid-Phase Extraction (SPE) Prepare->Extract Elute Elution & Reconstitution Extract->Elute Inject LC-MS/MS Injection Elute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Data Data Processing (Peak Integration) Detect->Data Quant Quantification vs. Standard Curve Data->Quant

General experimental workflow for MHPG analysis.

Quantitative Data

MHPG levels can vary based on the biological matrix, species, and the physiological or pathological state of the subject. The tables below summarize representative MHPG concentrations from various studies.

Table 1: MHPG Concentrations in Human Cerebrospinal Fluid (CSF)

ConditionMHPG Concentration (mean ± SD/SEM)Reference
Healthy ControlsValues can be influenced by age.
Alzheimer's Disease (Advanced)Significantly higher than controls.
Alzheimer's Disease (Moderate)Not significantly different from controls.
Parkinson's DiseaseSignificantly decreased compared to controls.
Affective DisordersNo significant difference in baseline levels compared to controls.

Note: Direct comparisons between studies should be made with caution due to differences in analytical methods and patient populations. CSF MHPG levels are considered a more direct reflection of central nervous system NE turnover than plasma levels.

Table 2: MHPG Concentrations in Human Plasma

ConditionMHPG Concentration (mean ± SD/SEM)Reference
Healthy Subjects~3.0 ± 1.2 ng/mL (free MHPG)
Healthy Subjects~5.4 ± 2.3 ng/mL (total MHPG)
Alzheimer's Disease (Advanced)Significantly higher than controls.
Bipolar Disorder (Manic State)Positively correlated with mania rating scores.
Bipolar Disorder (Depressive State)Negatively correlated with depression rating scores.
Schizophrenia (First Episode)Levels may be altered and correlate with microstructural brain changes.

Note: Plasma MHPG reflects a combination of central and peripheral norepinephrine metabolism. However, there is a significant correlation between plasma and CSF levels.

Conclusion

The use of MHPG as a biomarker for norepinephrine turnover is a well-established and powerful tool in neuroscience and clinical research. The accuracy and reliability of MHPG quantification are critically dependent on robust analytical methodologies. The stable isotope dilution technique, employing MHPG-d3 as an internal standard with LC-MS/MS, represents the state-of-the-art approach. It provides the necessary precision to detect subtle changes in noradrenergic function associated with disease states or in response to therapeutic interventions. This technical guide provides the foundational knowledge and a framework for the practical application of this important analytical method.

References

An In-depth Technical Guide to 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3), a deuterated analog of a key norepinephrine (B1679862) metabolite. This document is intended to serve as a technical resource for professionals engaged in neuroscience research, clinical diagnostics, and the development of therapeutics targeting the noradrenergic system.

Chemical Properties and Structure

MHPG-d3 is the deuterated form of 3-Methoxy-4-hydroxyphenylglycol (MHPG), the principal metabolite of norepinephrine in the brain.[1] The incorporation of three deuterium (B1214612) atoms into the methoxy (B1213986) group results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is crucial for its use as an internal standard in mass spectrometry-based analytical methods.[2]

Physicochemical Data

The following table summarizes the key chemical and physical properties of MHPG and its deuterated analog, MHPG-d3.

PropertyMHPGMHPG-d3
Synonyms 4-Hydroxy-3-methoxyphenylglycol, MOPEGHMPG-d3, MOPEG-d3
CAS Number 534-82-774495-72-0
Molecular Formula C₉H₁₂O₄C₉H₉D₃O₄
Molecular Weight 184.19 g/mol 187.21 g/mol
Appearance SolidSolid
Purity ≥98% (typical)≥98% (typical)
Storage -20°C to -80°C-20°C to -80°C

Role in Norepinephrine Metabolism

MHPG is a product of norepinephrine degradation, formed through a series of enzymatic reactions.[3] Understanding this pathway is essential for interpreting the significance of MHPG levels in biological samples. The metabolic cascade is initiated by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[3]

The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the formation of MHPG.

Norepinephrine_Metabolism Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT Dihydroxyphenylglycol 3,4-Dihydroxyphenylglycol (DHPG) Norepinephrine->Dihydroxyphenylglycol MAO MHPG 3-Methoxy-4-hydroxyphenylglycol (MHPG) Normetanephrine->MHPG MAO VMA Vanillylmandelic Acid (VMA) Normetanephrine->VMA MAO, Aldehyde Dehydrogenase Dihydroxyphenylglycol->MHPG COMT Dihydroxyphenylglycol->VMA COMT, Aldehyde Dehydrogenase

Norepinephrine Metabolism Pathway

Experimental Protocols

MHPG-d3 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.

Quantification of MHPG in Human Urine by LC-MS/MS

This protocol outlines a typical workflow for the analysis of MHPG sulfate (B86663) in urine, a common application for MHPG-d3.

Materials and Reagents:

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples.

    • To 50 µL of urine, add 1 mL of ammonium formate buffer.

    • Spike the diluted sample with a known concentration of MHPG-d3 internal standard.

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a reverse-phase C18 column for separation.

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI). Monitor the specific mass transitions for both MHPG and MHPG-d3.

  • Data Analysis:

    • Quantify the amount of MHPG in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The following diagram illustrates the general experimental workflow for MHPG quantification.

MHPG_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Dilution Dilute with Buffer Sample->Dilution Spiking Spike with MHPG-d3 Dilution->Spiking Centrifugation Centrifuge Spiking->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification using Peak Area Ratios Detection->Quantification

Experimental Workflow for MHPG Quantification

Applications in Research and Drug Development

The accurate measurement of MHPG, facilitated by the use of MHPG-d3, is critical in several areas of research:

  • Neuroscience: To investigate norepinephrine turnover and the activity of the noradrenergic system in the central and peripheral nervous systems.

  • Clinical Biomarker: MHPG levels in cerebrospinal fluid, plasma, and urine are used as a biomarker to study various neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases.

  • Pharmacology: To assess the pharmacodynamic effects of drugs that target the norepinephrine pathway, such as monoamine oxidase inhibitors (MAOIs) and catechol-O-methyltransferase (COMT) inhibitors.

The logical flow of how MHPG serves as a biomarker is outlined below.

MHPG_Biomarker_Logic Neuronal_Activity Noradrenergic Neuronal Activity NE_Release Norepinephrine (NE) Release Neuronal_Activity->NE_Release NE_Metabolism NE Metabolism by MAO & COMT NE_Release->NE_Metabolism MHPG_Formation MHPG Formation NE_Metabolism->MHPG_Formation MHPG_Measurement MHPG Measurement in Biological Fluids MHPG_Formation->MHPG_Measurement Clinical_Insight Insight into Noradrenergic System Function/Dysfunction MHPG_Measurement->Clinical_Insight

Logical Flow of MHPG as a Biomarker

References

Synthesis and Isotopic Labeling of MHPG-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of 3-methoxy-d3-4-hydroxyphenylglycol (MHPG-d3). This deuterated analog of MHPG, a major metabolite of norepinephrine (B1679862), is an invaluable tool in neuroscience research and drug development, primarily serving as an internal standard for highly accurate and precise quantification of endogenous MHPG in biological matrices by mass spectrometry.[1]

Introduction to MHPG and the Role of MHPG-d3

3-Methoxy-4-hydroxyphenylglycol (MHPG) is a primary metabolite of the neurotransmitter norepinephrine, formed through a series of enzymatic reactions in the central nervous system and peripheral tissues. The levels of MHPG in biological fluids such as plasma, urine, and cerebrospinal fluid are often used as an index of norepinephrine turnover and sympathetic nervous system activity.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. MHPG-d3, with three deuterium (B1214612) atoms incorporated into its methoxy (B1213986) group, is an ideal internal standard for MHPG analysis. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate correction for analytical variability.

Synthesis of MHPG-d3

The synthesis of MHPG-d3 can be achieved through a multi-step process starting from commercially available precursors. The key step involves the introduction of the deuterium label via a deuterated methylating agent.

Synthetic Pathway Overview

The proposed synthetic pathway for MHPG-d3 commences with the synthesis of the deuterated intermediate, vanillin-d3. This is followed by the reduction of the aldehyde group to a primary alcohol, and subsequent conversion to the final glycol product.

Synthesis_Pathway A 3,4-Dihydroxybenzaldehyde C Vanillin-d3 A->C Methylation B Iodomethane-d3 (CD3I) B->C E Vanillyl alcohol-d3 C->E Reduction D Sodium Borohydride (NaBH4) D->E G Epoxide Intermediate-d3 E->G Epoxidation F Epoxidation Reagent (e.g., m-CPBA) F->G I MHPG-d3 G->I Hydrolysis H Acid/Base Hydrolysis H->I Norepinephrine_Metabolism NE Norepinephrine DOPEGAL DOPEGAL NE->DOPEGAL MHPGAL MHPG-Aldehyde NE->MHPGAL MAO MAO MAO->DOPEGAL COMT COMT MHPG MHPG COMT->MHPG COMT->MHPGAL DHPG DHPG DOPEGAL->DHPG AR Aldehyde Reductase AR->DHPG AR->MHPG DHPG->MHPG VMA VMA AD Aldehyde Dehydrogenase AD->VMA MHPGAL->MHPG MHPGAL->VMA Sample_Prep_Workflow Start Plasma Sample Spike Spike with MHPG-d3 Internal Standard Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

The Role of Deuterated MHPG (MHPG-d3) in Elucidating Noradrenergic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (B1679862) (NE) is a critical catecholamine neurotransmitter and hormone that plays a pivotal role in regulating a vast array of physiological and cognitive processes, including attention, arousal, mood, and the "fight-or-flight" response. Dysregulation of the noradrenergic system is implicated in numerous psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Consequently, the accurate measurement of noradrenergic activity is paramount for both basic neuroscience research and the development of novel therapeutics targeting this system.

3-methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine in the brain.[1] Its levels in biological fluids, such as cerebrospinal fluid (CSF) and plasma, are often used as an index of central and peripheral noradrenergic turnover.[2][3][4] However, the inherent variability in sample collection, preparation, and analytical instrumentation can pose challenges to obtaining accurate and reproducible measurements. The use of stable isotope-labeled internal standards, particularly deuterated MHPG (MHPG-d3), in conjunction with mass spectrometry has become the gold standard for overcoming these challenges. Furthermore, MHPG-d3 can be employed as a tracer in kinetic studies to dynamically assess norepinephrine turnover and clearance, providing a deeper understanding of noradrenergic function.

This technical guide provides an in-depth overview of the role of MHPG-d3 in studying noradrenergic activity. It covers the core principles of norepinephrine metabolism, the application of MHPG-d3 as both an internal standard and a tracer, detailed experimental protocols, and data interpretation.

Noradrenergic Signaling and MHPG Metabolism

Norepinephrine is synthesized from the amino acid tyrosine and stored in synaptic vesicles within noradrenergic neurons. Upon neuronal activation, NE is released into the synaptic cleft, where it can bind to adrenergic receptors on postsynaptic neurons to elicit a biological response. The action of NE is terminated by reuptake into the presynaptic neuron via the norepinephrine transporter (NET) or by enzymatic degradation.

The metabolic degradation of norepinephrine is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[5] The metabolic pathway leading to the formation of MHPG is a multi-step process that occurs both intraneuronally and extraneuronally.

Noradrenergic_Metabolism cluster_presynaptic Presynaptic Neuron cluster_extraneuronal Extraneuronal Space Norepinephrine Norepinephrine DOPEGAL DOPEGAL Norepinephrine->DOPEGAL MAO DHPG DHPG DOPEGAL->DHPG AR DHPG_ext DHPG DHPG->DHPG_ext Transport MAO MAO AR AR MHPG MHPG COMT COMT DHPG_ext->MHPG COMT

Figure 1: Simplified Norepinephrine Metabolism Pathway to MHPG.

As illustrated in Figure 1, within the presynaptic neuron, norepinephrine that is not stored in vesicles can be deaminated by MAO to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). DOPEGAL is then rapidly reduced by aldehyde reductase (AR) to 3,4-dihydroxyphenylglycol (B133932) (DHPG). DHPG can then be transported out of the neuron into the extraneuronal space, where it is O-methylated by COMT to form MHPG. MHPG is a stable metabolite that can diffuse into the bloodstream and cross the blood-brain barrier, allowing for its measurement in both plasma and CSF.

MHPG-d3 as an Internal Standard for Accurate Quantification

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in mass spectrometry-based assays. MHPG-d3, in which three hydrogen atoms are replaced with deuterium, is an ideal internal standard for MHPG analysis.

Principle: A known amount of MHPG-d3 is added to the biological sample at the beginning of the sample preparation process. Since MHPG-d3 is chemically and physically almost identical to endogenous MHPG, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. However, due to the mass difference, the mass spectrometer can distinguish between the endogenous MHPG and the deuterated MHPG-d3. By measuring the ratio of the signal from the endogenous analyte to the known amount of the internal standard, any variations in the analytical process can be corrected for, leading to highly accurate and precise quantification.

Data Presentation: Representative MHPG Concentrations

The following table summarizes representative concentrations of MHPG found in human biological fluids. It is important to note that these values can vary depending on the analytical method used, the demographic of the study population, and the physiological state of the individuals.

Biological FluidConditionMHPG ConcentrationReference(s)
Plasma Healthy Adults21.16 ± 9.58 ng/mL
Bipolar Disorder I (Manic)~8.0 ng/mL
Acute Stroke (Brain Hemorrhage)7.3 ± 0.5 ng/mL
Acute Stroke (Brain Infarction)6.6 ± 0.5 ng/mL
CSF Healthy Adults24.08 ± 8.10 ng/mL
Alzheimer's Disease (Advanced)Significantly higher than controls
Dementia with Lewy BodiesHigher than Alzheimer's Disease
Urine Healthy Adults1.67 ± 0.65 µg/mg creatinine

MHPG-d3 as a Tracer for Kinetic Studies

Beyond its use as an internal standard, MHPG-d3 is a powerful tool for investigating the dynamics of noradrenergic activity through tracer kinetic studies. By administering MHPG-d3 to a subject and monitoring the concentrations of both labeled and unlabeled MHPG over time, it is possible to calculate key kinetic parameters such as norepinephrine turnover rate, MHPG clearance, and pool size.

Principle: A known amount of MHPG-d3 is introduced into the system, typically via intravenous infusion. The appearance of the tracer and the dilution of the endogenous (unlabeled) MHPG are measured in plasma and/or CSF samples collected at various time points. Mathematical models are then applied to these time-concentration data to estimate the rates of MHPG production (which reflects norepinephrine turnover) and elimination.

Experimental Workflow for MHPG-d3 Tracer Studies

The following diagram illustrates a typical workflow for a stable isotope tracer study using MHPG-d3 to assess noradrenergic activity.

Tracer_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Tracer Administration & Sampling cluster_analysis Phase 3: Sample Analysis cluster_data Phase 4: Data Interpretation P1 Subject Screening & Consent P2 Catheter Placement (IV for infusion, Arterial/Venous for sampling) P1->P2 P3 Baseline Sample Collection (t=0) P2->P3 E1 Initiate MHPG-d3 Infusion (primed-constant or bolus) P3->E1 E2 Serial Blood/CSF Sampling at Pre-defined Timepoints E1->E2 A1 Sample Preparation (e.g., Protein Precipitation, SPE) E2->A1 A2 LC-MS/MS Analysis for MHPG and MHPG-d3 A1->A2 D1 Generate Time-Concentration Curves A2->D1 D2 Kinetic Modeling to Calculate Turnover & Clearance D1->D2 D3 Statistical Analysis & Interpretation D2->D3

Figure 2: Experimental Workflow for MHPG-d3 Tracer Study.

Experimental Protocols

Protocol 1: Quantification of MHPG in Plasma using MHPG-d3 Internal Standard by LC-MS/MS

This protocol provides a general procedure for the quantification of MHPG in human plasma. Optimization of specific parameters may be required depending on the instrumentation and reagents used.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • MHPG and MHPG-d3 standards

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of MHPG-d3 internal standard working solution (concentration to be optimized based on expected endogenous levels).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold ACN containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters (Illustrative):

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • MHPG: precursor ion m/z → product ion m/z (to be determined empirically)

    • MHPG-d3: precursor ion m/z → product ion m/z (to be determined empirically, will be +3 Da higher than MHPG)

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis:

  • Generate a calibration curve using known concentrations of MHPG standard spiked with the MHPG-d3 internal standard.

  • Calculate the peak area ratio of MHPG to MHPG-d3 for each sample and standard.

  • Determine the concentration of MHPG in the samples by interpolating from the calibration curve.

Protocol 2: MHPG-d3 Tracer Infusion for Norepinephrine Turnover (Conceptual)

This protocol outlines the key steps for a primed-constant infusion study to measure norepinephrine turnover. The exact infusion rates and sampling times would need to be optimized based on the specific research question and subject population.

1. Subject Preparation:

  • Subjects should be in a resting, fasted state.

  • Insert an intravenous catheter in one arm for the tracer infusion and another in the contralateral arm (preferably in a heated hand vein for arterialized venous blood) for blood sampling.

2. Tracer Infusion:

  • Administer a priming bolus dose of MHPG-d3 to rapidly achieve a steady-state concentration.

  • Immediately follow the bolus with a continuous infusion of MHPG-d3 at a constant rate for a predetermined period (e.g., 2-3 hours) to maintain a steady-state isotopic enrichment.

3. Blood Sampling:

  • Collect baseline blood samples before the start of the infusion.

  • Collect serial blood samples at regular intervals during the infusion (e.g., every 15-30 minutes) to confirm that a steady state has been reached.

  • Collect additional samples after the cessation of the infusion to determine the clearance of MHPG-d3.

4. Sample Analysis:

  • Process blood samples to obtain plasma.

  • Analyze plasma samples for MHPG and MHPG-d3 concentrations using a validated LC-MS/MS method as described in Protocol 1.

5. Kinetic Modeling:

  • At steady state, the rate of appearance (Ra) of endogenous MHPG can be calculated using the following equation:

    • Ra_MHPG = Infusion Rate_MHPG-d3 * (C_MHPG / C_MHPG-d3)

    • Where C_MHPG and C_MHPG-d3 are the steady-state plasma concentrations of endogenous and deuterated MHPG, respectively.

  • The clearance of MHPG can be calculated from the infusion rate and the steady-state concentration of the tracer:

    • Clearance_MHPG = Infusion Rate_MHPG-d3 / C_MHPG-d3

  • The turnover rate of norepinephrine can be inferred from the production rate of MHPG, assuming a known fractional conversion of norepinephrine to MHPG.

Conclusion

MHPG-d3 is an indispensable tool for researchers, scientists, and drug development professionals investigating the noradrenergic system. Its use as an internal standard in mass spectrometry-based assays ensures the highest level of accuracy and precision for the quantification of MHPG, a key biomarker of norepinephrine metabolism. Furthermore, its application as a stable isotope tracer in kinetic studies provides a dynamic and detailed view of norepinephrine turnover and clearance in vivo. The methodologies outlined in this guide provide a robust framework for the application of MHPG-d3 to advance our understanding of noradrenergic function in health and disease, and to facilitate the development of novel therapeutic interventions.

References

Technical Guide: Certificate of Analysis for 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a representative Certificate of Analysis (CoA) for 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3), a deuterated internal standard crucial for accurate quantification in biomedical and pharmaceutical research. Understanding the data and methodologies presented in a CoA is paramount for ensuring the quality and reliability of experimental results.

Quantitative Data Summary

The following table summarizes the typical specifications and analytical results for a batch of this compound.

Test Parameter Specification Result Methodology
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Chemical Purity (HPLC) ≥98.0%99.52%HPLC-UV
Isotopic Purity (¹H NMR) ≥98 atom % D99.2 atom % D¹H NMR
Isotopic Enrichment (MS) Report ValueConformsLC-MS/MS
Molecular Formula C₉H₉D₃O₄C₉H₉D₃O₄-
Molecular Weight 187.21 g/mol 187.21 g/mol -
Appearance White to off-white solidConformsVisual Inspection
Solubility Soluble in Methanol, DMSOConformsVisual Inspection
Residual Solvents Meets USP <467> limitsConformsGC-HS
CAS Number 74495-72-074495-72-0-

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of the rigorous quality control measures applied to high-purity chemical standards.

Identity and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and determine the isotopic purity of the compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: A sample of approximately 5-10 mg of MHPG-d3 is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube.

  • ¹H NMR Protocol:

    • The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a high signal-to-noise ratio.

    • The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and integration values of the protons are analyzed.

    • The structure is confirmed by comparing the observed spectrum with the expected spectrum for MHPG.

    • Isotopic purity is determined by comparing the integration of the residual proton signal in the methoxy (B1213986) group (at approximately 3.8 ppm) to the integration of a non-deuterated proton signal in the molecule.

  • ¹³C NMR Protocol:

    • The ¹³C NMR spectrum is acquired to confirm the carbon skeleton of the molecule.

    • The chemical shifts of all expected carbon atoms are verified against a reference spectrum or theoretical values.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the percentage of the main compound and to detect and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 278 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of MHPG-d3 is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: The sample is injected into the HPLC system. The retention time of the main peak is recorded. The area of the main peak and any impurity peaks are integrated. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Molecular Weight and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and the isotopic enrichment pattern of the deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

  • Methodology:

    • The MHPG-d3 sample is introduced into the mass spectrometer.

    • The mass spectrum is acquired in a suitable ionization mode (e.g., electrospray ionization - ESI).

    • The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of C₉H₉D₃O₄.

    • The isotopic distribution pattern is analyzed to confirm the incorporation of three deuterium (B1214612) atoms.

Quality Control and Certification Workflow

The following diagram illustrates the logical workflow for the quality control and certification process of a chemical standard like this compound.

CoA_Workflow cluster_0 Material Reception & Initial Checks cluster_1 In-Process & Final Product Testing cluster_2 Data Review & Certification cluster_3 Product Release RawMaterial Raw Material Receipt Quarantine Quarantine RawMaterial->Quarantine InitialID Initial Identity & Purity Screening Quarantine->InitialID Synthesis Synthesis of MHPG-d3 InitialID->Synthesis Purification Purification Synthesis->Purification FinalProduct Final Product Sampling Purification->FinalProduct AnalyticalTesting Comprehensive Analytical Testing (NMR, HPLC, MS, etc.) FinalProduct->AnalyticalTesting DataReview Data Review & Verification AnalyticalTesting->DataReview QAReview Quality Assurance Review DataReview->QAReview GenerateCoA Certificate of Analysis Generation QAReview->GenerateCoA Release Product Release for Sale GenerateCoA->Release

Caption: Workflow for Chemical Standard Certification.

This technical guide provides a foundational understanding of the critical data and methodologies associated with the Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.

Commercial Suppliers of High-Purity MHPG-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3) for use as an internal standard in quantitative bioanalysis, a comprehensive understanding of available commercial sources, their specifications, and the methodologies for its use is crucial. This technical guide provides an in-depth overview of commercial suppliers, key quality parameters, and detailed experimental considerations for the application of MHPG-d3 in sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to MHPG-d3 as an Internal Standard

3-Methoxy-4-hydroxyphenylglycol (MHPG) is a major metabolite of the neurotransmitter norepinephrine (B1679862), and its measurement in biological fluids is a key biomarker for assessing sympathoadrenal activity and norepinephrine turnover.[1][2] The use of a stable isotope-labeled internal standard, such as MHPG-d3, is the gold standard for quantitative analysis of MHPG.[3] MHPG-d3 possesses nearly identical chemical and physical properties to the endogenous analyte, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer. This co-behavior effectively corrects for variability in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in quantification.[4]

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer high-purity MHPG-d3 for research purposes. The following table summarizes key information from several prominent vendors. Researchers are advised to consult the most recent Certificate of Analysis (CoA) from the supplier for lot-specific data.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentFormulation
MedChemExpress This compoundHY-113323S99.52%[5]Not explicitly stated on the product page; inquire for CoA.Lyophilized solid
Key Organics MHPG D3 (racemic mixture)AS-6172>95%Not explicitly stated on the product page; inquire for CoA.Solid
Cayman Chemical MHPG-d3(Not readily available)Purity information available on CoA.Isotopic enrichment data available on CoA.Varies by lot
Santa Cruz Biotechnology MHPG-d3(Not readily available)Purity information available on CoA.Isotopic enrichment data available on CoA.Varies by lot
Toronto Research Chemicals rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3(Varies)High purity, specified on CoA.High isotopic enrichment, specified on CoA.Varies by lot
Pharmaffiliates rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3PA STI 049770Not specified on product page; inquire for CoA.Not specified on product page; inquire for CoA.Colorless to Pale Yellow Oil

Note: The availability and specifications of products can change. It is imperative to obtain the latest information directly from the suppliers. Isotopic enrichment is a critical parameter and is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Norepinephrine Metabolism and the Role of MHPG

Norepinephrine is metabolized through a series of enzymatic reactions involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The major pathway leading to MHPG formation involves the initial deamination of norepinephrine by MAO to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then reduced to 3,4-dihydroxyphenylglycol (B133932) (DHPG). DHPG is subsequently O-methylated by COMT to yield MHPG.

Norepinephrine_Metabolism Norepinephrine Norepinephrine DOPEGAL 3,4-Dihydroxyphenyl- glycolaldehyde Norepinephrine->DOPEGAL MAO Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT DHPG 3,4-Dihydroxyphenylglycol DOPEGAL->DHPG Aldehyde Reductase MHPG MHPG (3-Methoxy-4-hydroxy- phenylglycol) DHPG->MHPG COMT MHPG_aldehyde 3-Methoxy-4-hydroxy- phenylglycolaldehyde Normetanephrine->MHPG_aldehyde MAO MHPG_aldehyde->MHPG Aldehyde Reductase VMA Vanillylmandelic Acid MHPG->VMA Alcohol/Aldehyde Dehydrogenase

Norepinephrine Metabolic Pathway to MHPG and VMA.

Experimental Protocol: Quantitative Analysis of MHPG in Human Plasma/Urine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of MHPG in biological matrices using MHPG-d3 as an internal standard. Optimization of specific parameters may be required depending on the instrumentation and sample type.

Materials and Reagents
  • MHPG analytical standard

  • MHPG-d3 internal standard

  • LC-MS grade water, acetonitrile (B52724), methanol (B129727), and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • 96-well plates and collection plates

  • Refrigerated centrifuge

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation
  • Thawing and Spiking: Thaw plasma or urine samples on ice. To a 100 µL aliquot of each sample, calibrator, and quality control (QC) sample, add a known amount of MHPG-d3 internal standard solution (the concentration should be optimized based on the expected endogenous MHPG levels).

  • Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the supernatant onto the conditioned cartridges.

    • Wash the cartridges with an appropriate solvent to remove interfering substances (e.g., water, low-percentage methanol).

    • Elute MHPG and MHPG-d3 with a suitable elution solvent (e.g., methanol containing 5% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • MHPG: Monitor the transition from the precursor ion to a specific product ion.

      • MHPG-d3: Monitor the corresponding transition for the deuterated internal standard.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of MHPG to MHPG-d3 against the concentration of the MHPG calibrators.

  • Determine the concentration of MHPG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Thaw_Spike Thaw Sample & Spike with MHPG-d3 Protein_Precipitation Protein Precipitation (for plasma) Thaw_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Area Ratio Calculation MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of MHPG Calibration_Curve->Quantification

Typical workflow for MHPG quantification using MHPG-d3.

Conclusion

High-purity MHPG-d3 is an indispensable tool for researchers in neuroscience, clinical chemistry, and drug development. A thorough understanding of the available commercial sources and their quality specifications, coupled with a robust and validated analytical method, is essential for obtaining reliable and reproducible data. The information and protocols provided in this guide serve as a comprehensive resource for the successful implementation of MHPG-d3 in quantitative bioanalytical studies.

References

The Metabolic Pathway of Norepinephrine to MHPG: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathway leading from the neurotransmitter norepinephrine (B1679862) (NE) to its major central nervous system metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG). This document details the enzymatic steps, intermediate compounds, and cellular locations involved in this critical catabolic route. Quantitative data on enzyme kinetics and metabolite concentrations are summarized for comparative analysis. Furthermore, detailed experimental protocols for the quantification of key molecules in this pathway are provided to support research and development endeavors.

Introduction to Norepinephrine Metabolism

Norepinephrine, a catecholamine, plays a crucial role as a neurotransmitter in the central and peripheral nervous systems, influencing processes such as attention, mood, and the "fight-or-flight" response. The precise regulation of norepinephrine concentration at the synapse and in circulation is vital for maintaining physiological homeostasis. This regulation is achieved through a combination of reuptake mechanisms and enzymatic degradation. The metabolic breakdown of norepinephrine is primarily carried out by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). The interplay of these enzymes, along with subsequent reduction and oxidation steps, leads to the formation of various metabolites, with MHPG being a significant end-product, particularly in the brain.

The Core Metabolic Pathway: Norepinephrine to MHPG

The conversion of norepinephrine to MHPG can proceed via two primary routes, distinguished by the initial enzymatic step.

Route 1: Initiated by Monoamine Oxidase (MAO)

This pathway is predominant within noradrenergic neurons following the reuptake of norepinephrine from the synaptic cleft.

  • Oxidative Deamination by MAO: Norepinephrine is first metabolized by Monoamine Oxidase (MAO), an enzyme located on the outer membrane of mitochondria. MAO converts norepinephrine into the unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[1][2][3]

  • Reduction by Aldehyde/Aldose Reductase: DOPEGAL is rapidly reduced to 3,4-dihydroxyphenylglycol (B133932) (DHPG) by the cytosolic enzymes aldehyde reductase (AR) or aldose reductase.[1][4] The presence of a β-hydroxyl group on DOPEGAL favors this reduction over oxidation.

  • O-Methylation by COMT: DHPG can then be transported out of the neuron and undergo O-methylation in extraneuronal tissues by Catechol-O-Methyltransferase (COMT). COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of DHPG, forming 3-methoxy-4-hydroxyphenylglycol (MHPG).

Route 2: Initiated by Catechol-O-Methyltransferase (COMT)

This pathway primarily occurs in extraneuronal tissues where COMT is abundant.

  • O-Methylation by COMT: Norepinephrine is first methylated by COMT to form normetanephrine (B1208972) (NMN).

  • Oxidative Deamination by MAO: Normetanephrine is then deaminated by MAO to produce the aldehyde intermediate, 3-methoxy-4-hydroxymandelaldehyde (MOPEGAL).

  • Reduction by Aldehyde/Aldose Reductase: Finally, MOPEGAL is reduced by aldehyde or aldose reductase to form MHPG.

It is important to note that MHPG can be further metabolized, primarily in the liver, by alcohol dehydrogenase and aldehyde dehydrogenase to form vanillylmandelic acid (VMA), the major end-product of peripheral norepinephrine metabolism.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the norepinephrine to MHPG metabolic pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)VmaxSource Organism/TissueReference(s)
COMT (S-COMT) Norepinephrine91.3 (± 14.1)-Human Erythrocytes
COMT (MB-COMT) Norepinephrine11.7 (± 1.1)-Human Erythrocytes
COMT (S-COMT) Norepinephrine366 (± 31)-Rat Erythrocytes
COMT (MB-COMT) Norepinephrine12.0 (± 1.1)-Rat Erythrocytes
Alcohol Dehydrogenase (Class II, π ADH) 3,4-dihydroxymandelaldehyde55-Human Liver
Alcohol Dehydrogenase (Class II, π ADH) 4-hydroxy-3-methoxymandelaldehyde120-Human Liver
Alcohol Dehydrogenase (Class I) 4-hydroxy-3-methoxyphenylglycol (HMPG)-kcat/Km: 2.0-10 mM⁻¹min⁻¹Human Liver
Alcohol Dehydrogenase (Class I) 3,4-dihydroxyphenylglycol (DHPG)-kcat/Km: 2.0-10 mM⁻¹min⁻¹Human Liver

Note: Vmax values are often reported in varying units and are context-dependent, hence they are not uniformly presented here. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

Table 2: Representative Concentrations of Norepinephrine and MHPG in Human Biological Fluids

AnalyteMatrixConditionConcentration RangeReference(s)
Norepinephrine PlasmaNormal2.4 (± 0.9) ng/mL
Norepinephrine PlasmaAdvanced Alzheimer's DiseaseSignificantly higher than controls
Norepinephrine Urine (24h)Normal10-80 µg
Norepinephrine CSFNormal-
MHPG PlasmaNormal-
MHPG PlasmaAdvanced Alzheimer's DiseaseSignificantly higher than controls
MHPG PlasmaHealthy IndividualsMean: 5.4 (± 2.3) ng/mL (total)
MHPG UrineNormal-
MHPG CSFNormal-
MHPG CSFAdvanced Alzheimer's DiseaseSignificantly higher than controls

Note: Concentrations can vary significantly based on physiological state, analytical methodology, and individual differences.

Experimental Protocols

Accurate quantification of norepinephrine and its metabolites is crucial for research. Below are outlines of common experimental protocols.

Measurement of MHPG by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is a widely used and sensitive method for MHPG quantification.

Principle: The sample is first purified to isolate MHPG. The extract is then injected into an HPLC system where MHPG is separated from other compounds on a reversed-phase column. The eluting MHPG is detected by an electrochemical detector, which measures the current generated by its oxidation.

Methodology Outline:

  • Sample Preparation (Plasma/CSF):

    • To 1 mL of plasma or CSF, add an internal standard (e.g., iso-MHPG).

    • Deproteinize the sample by adding an equal volume of ice-cold 0.4 M perchloric acid.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

    • Elute MHPG with a stronger solvent (e.g., methanol or acetonitrile).

  • HPLC-ECD Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Inject an aliquot into the HPLC system.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A buffered aqueous solution (e.g., citrate-phosphate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized.

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Detector: Electrochemical detector with a glassy carbon working electrode. The potential is set at an optimal level for MHPG oxidation (e.g., +0.7 to +0.8 V).

  • Quantification:

    • Generate a standard curve using known concentrations of MHPG.

    • Calculate the concentration of MHPG in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

Measurement of MHPG by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, often requiring derivatization to increase the volatility of MHPG.

Principle: MHPG in the sample extract is chemically modified (derivatized) to make it suitable for gas chromatography. The derivatized MHPG is then separated by GC and detected by a mass spectrometer, which provides structural information and allows for highly selective quantification.

Methodology Outline:

  • Sample Preparation and Extraction: Similar to the initial steps of the HPLC-ECD protocol (deproteinization and SPE).

  • Derivatization:

    • Evaporate the purified extract to complete dryness.

    • Add a derivatizing agent. Common agents for MHPG include:

      • Silylating agents (e.g., BSTFA with 1% TMCS): Reacts with hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.

      • Acylating agents (e.g., pentafluoropropionic anhydride (B1165640) - PFPA): Reacts with hydroxyl and amine groups.

    • Incubate at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • GC Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature ramp to ensure good separation of the analyte from other components.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification:

    • Use a deuterated internal standard (e.g., MHPG-d3) added at the beginning of the sample preparation.

    • Generate a standard curve by analyzing derivatized standards.

    • Quantify MHPG based on the ratio of the peak area of the analyte to the internal standard.

Measurement of MHPG by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a high-throughput and relatively simple method for MHPG quantification.

Principle: This is typically a competitive immunoassay. MHPG in the sample competes with a labeled MHPG (e.g., biotinylated or enzyme-conjugated) for binding to a limited number of anti-MHPG antibodies coated on a microplate. The amount of labeled MHPG bound is inversely proportional to the concentration of MHPG in the sample.

Methodology Outline (Competitive ELISA):

  • Sample and Standard Preparation:

    • Prepare a series of MHPG standards of known concentrations.

    • Dilute samples as necessary.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add a fixed amount of enzyme-conjugated MHPG to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate for the enzyme, which will generate a colored product.

    • Stop the reaction after a set time.

  • Detection and Quantification:

    • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the MHPG concentration in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Metabolic Pathway of Norepinephrine to MHPG cluster_0 Route 1: MAO-initiated (Intraneuronal) cluster_1 Route 2: COMT-initiated (Extraneuronal) Norepinephrine Norepinephrine DOPEGAL DOPEGAL Norepinephrine->DOPEGAL MAO DHPG DHPG DOPEGAL->DHPG Aldehyde/Aldose Reductase MHPG_1 MHPG DHPG->MHPG_1 COMT (Extraneuronal) Norepinephrine_2 Norepinephrine Normetanephrine Normetanephrine Norepinephrine_2->Normetanephrine COMT MOPEGAL MOPEGAL Normetanephrine->MOPEGAL MAO MHPG_2 MHPG MOPEGAL->MHPG_2 Aldehyde/Aldose Reductase

Caption: The two primary metabolic pathways for the conversion of norepinephrine to MHPG.

Experimental Workflow for MHPG Measurement by HPLC-ECD Sample_Collection Biological Sample (Plasma, CSF) Deproteinization Protein Precipitation (e.g., Perchloric Acid) Sample_Collection->Deproteinization Extraction Solid-Phase Extraction (SPE) Deproteinization->Extraction Analysis HPLC-ECD Analysis Extraction->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A typical experimental workflow for the quantification of MHPG using HPLC-ECD.

Logical Relationship of Norepinephrine Metabolism Norepinephrine Norepinephrine MAO MAO Norepinephrine->MAO COMT COMT Norepinephrine->COMT Aldehyde_Intermediates Aldehyde Intermediates (DOPEGAL, MOPEGAL) MAO->Aldehyde_Intermediates COMT->Aldehyde_Intermediates Reductases Aldehyde/Aldose Reductases Aldehyde_Intermediates->Reductases MHPG MHPG Reductases->MHPG Further_Metabolism Further Metabolism (e.g., to VMA) MHPG->Further_Metabolism

Caption: Logical flow of enzymatic steps in norepinephrine metabolism leading to MHPG.

References

The Isotopic Edge: A Technical Guide to the Physical and Chemical Properties of Deuterated MHPG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated 3-methoxy-4-hydroxyphenylglycol (MHPG), a critical tool in neuroscience research and drug development. By leveraging the kinetic isotope effect, deuterated MHPG serves as an invaluable internal standard for precise quantification of its endogenous counterpart, a major metabolite of norepinephrine (B1679862). This document outlines its fundamental characteristics, experimental protocols for its use, and visual representations of its metabolic context and analytical workflows.

Core Physical and Chemical Properties

The introduction of deuterium (B1214612) atoms into the MHPG molecule results in a compound with a higher molecular weight and altered physicochemical properties compared to its non-deuterated analogue. While specific quantitative data for every physical property of every possible deuterated MHPG isomer is not extensively published, the following table summarizes key known properties and general characteristics based on available information and established principles of deuterated compounds.

PropertyValue / DescriptionCitation(s)
Chemical Formula Varies depending on the number and position of deuterium atoms (e.g., C₉H₉D₃O₄ for MHPG-d3).
Molecular Weight Higher than non-deuterated MHPG (184.18 g/mol ). For MHPG-d3, the molecular weight is approximately 187.20 g/mol .[1]
Physical Appearance Typically a solid, similar to non-deuterated MHPG.
Melting Point Expected to be slightly different from non-deuterated MHPG. Deuteration can sometimes lead to a decrease in melting point.[2][2]
Boiling Point Not typically determined for this compound as it is a solid at room temperature and may decompose at high temperatures.
Solubility Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724). Deuteration can sometimes increase solubility.[2] The sulfate (B86663) conjugate (MHPG sulfate-d3 potassium) is also available.[3]
Stability & Storage Stable under recommended storage conditions. Stock solutions of deuterated MHPG are typically stored at -20°C or -80°C to prevent degradation. It is often recommended to protect from light and store under an inert atmosphere like nitrogen. Aldehydic precursors of MHPG are noted to be inherently unstable.
Chemical Properties Chemically similar to non-deuterated MHPG. The primary difference lies in the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, leading to a slower rate of metabolism at the deuterated site. This property is fundamental to its use as a stable isotope-labeled internal standard.
Purity Commercially available deuterated MHPG standards typically have high chemical and isotopic purity (e.g., 99.52%).

Norepinephrine Metabolism and the Role of MHPG

MHPG is a primary metabolite of norepinephrine, formed through the action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The quantification of MHPG in biological fluids such as plasma, urine, and cerebrospinal fluid provides a valuable index of norepinephrine turnover in both the central and peripheral nervous systems.

Norepinephrine_Metabolism NE Norepinephrine NORM Normetanephrine NE->NORM COMT DHPG 3,4-Dihydroxyphenylglycol NE->DHPG MAO MHPG MHPG (3-Methoxy-4-hydroxyphenylglycol) NORM->MHPG MAO DHPG->MHPG COMT VMA Vanillylmandelic Acid (VMA) MHPG->VMA

Figure 1: Simplified metabolic pathway of norepinephrine to MHPG and VMA.

Experimental Protocols

The use of deuterated MHPG as an internal standard is central to accurate and precise quantification of endogenous MHPG levels by mass spectrometry-based methods. Below are generalized experimental protocols for sample preparation and analysis.

Quantification of MHPG in Biological Samples using LC-MS/MS

This protocol outlines the essential steps for the analysis of MHPG in plasma, urine, or cerebrospinal fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Materials and Reagents:

  • Biological sample (e.g., plasma, urine)

  • Deuterated MHPG internal standard (e.g., MHPG-d3)

  • Acetonitrile (ice-cold) for protein precipitation

  • Formic acid

  • Deionized water

  • LC-MS/MS system

Procedure:

  • Sample Thawing and Aliquoting: Thaw biological samples on ice. Aliquot a specific volume (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of deuterated MHPG internal standard solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation: For plasma samples, add a volume of ice-cold acetonitrile (e.g., 300 µL) to precipitate proteins. Vortex the mixture.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing MHPG and the deuterated internal standard to a new tube.

  • Evaporation (Optional): The solvent can be evaporated under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Perform a final centrifugation step to remove any remaining particulates.

  • LC-MS/MS Analysis: Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system. The ratio of the signal from the endogenous MHPG to the deuterated MHPG is used for quantification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Analysis thaw Thaw Sample aliquot Aliquot Sample thaw->aliquot spike Spike with Deuterated MHPG aliquot->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer reconstitute Reconstitute in Mobile Phase transfer->reconstitute centrifuge2 Final Centrifuge reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject ms_detect Mass Spectrometric Detection inject->ms_detect ratio Calculate Analyte/Internal Standard Ratio ms_detect->ratio quantify Quantify Endogenous MHPG ratio->quantify

Figure 2: General experimental workflow for MHPG quantification using a deuterated internal standard.
Derivatization for GC-MS Analysis of MHPG-aldehyde

For the analysis of the less stable precursor, MHPG-aldehyde, a derivatization step is often necessary to improve its volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials and Reagents:

  • Sample extract containing MHPG-aldehyde

  • Deuterated MHPG-aldehyde internal standard

  • Derivatizing agent (e.g., PFBHA for oximation followed by a silylating agent like BSTFA for hydroxyl groups)

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • GC-MS system

Procedure:

  • Internal Standard Spiking: Add the deuterated MHPG-aldehyde internal standard to the sample.

  • Oximation: Add the oximation reagent (e.g., PFBHA solution) and incubate to form an oxime derivative of the aldehyde group.

  • Silylation (if necessary): For TMS derivatization, add a silylating agent to convert hydroxyl groups to trimethylsilyl (B98337) ethers.

  • Extraction: Extract the derivatized analytes into an organic solvent.

  • Drying and Concentration: Dry the organic layer and concentrate it under a stream of nitrogen.

  • GC-MS Analysis: Inject the concentrated sample into the GC-MS system for separation and detection.

Conclusion

Deuterated MHPG is an indispensable tool for the accurate measurement of this key norepinephrine metabolite. Its unique physical and chemical properties, particularly the kinetic isotope effect, provide the foundation for its use as a robust internal standard in mass spectrometric analyses. The experimental protocols outlined in this guide, coupled with a fundamental understanding of norepinephrine metabolism, empower researchers, scientists, and drug development professionals to conduct high-quality studies investigating the role of the noradrenergic system in health and disease.

References

Methodological & Application

Application Note and Protocol: Quantification of MHPG-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG) is the primary metabolite of norepinephrine (B1679862) in the brain and its levels in plasma are considered a peripheral biomarker reflecting central noradrenergic activity.[1][2][3][4] Alterations in MHPG levels have been associated with various neurological and psychiatric conditions, including bipolar disorder, making its accurate quantification in biological matrices like human plasma crucial for clinical research and drug development.[1] Stable isotope-labeled internal standards, such as MHPG-d3, are essential for achieving high accuracy and precision in quantitative mass spectrometry-based assays by correcting for matrix effects and variations during sample preparation and analysis.

This application note provides a detailed protocol for the quantification of MHPG-d3 in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Metabolic Pathway of Norepinephrine to MHPG

Norepinephrine is metabolized in the brain to MHPG through a series of enzymatic reactions. This pathway is crucial for understanding the role of MHPG as a biomarker for noradrenergic activity.

Norepinephrine Metabolism to MHPG Norepinephrine Norepinephrine DHPGAL 3,4-Dihydroxyphenyl- glycolaldehyde (DHPGAL) Norepinephrine->DHPGAL MHPG_aldehyde 3-Methoxy-4-hydroxy- phenylglycolaldehyde (MHPG-aldehyde) DHPGAL->MHPG_aldehyde COMT MHPG 3-Methoxy-4-hydroxy- phenylglycol (MHPG) MHPG_aldehyde->MHPG Aldehyde Reductase VMA Vanillylmandelic Acid (VMA) MHPG_aldehyde->VMA Aldehyde Dehydrogenase

Figure 1: Simplified metabolic pathway of norepinephrine to MHPG and VMA.

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of MHPG-d3 from human plasma samples.

Materials and Reagents
  • MHPG-d3 certified reference standard

  • MHPG certified reference standard

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (sourced ethically and stored at -80°C)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Sample Preparation

A protein precipitation method is employed for the extraction of MHPG-d3 from human plasma.

  • Thawing: Thaw plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., MHPG in methanol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 5% B; 1-8 min: Linear gradient to 95% B; 8-10 min: Hold at 95% B; 10.1-15 min: Re-equilibration at 5% B

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Gas 15 psi

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MHPG-d3188.1124.115
MHPG (IS)185.1121.115

Note: The exact m/z values and collision energies should be optimized experimentally.

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.

LC-MS/MS Workflow for MHPG-d3 Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Thawing Thaw Plasma Sample Aliquoting Aliquot Plasma Sample_Thawing->Aliquoting Spiking Spike Internal Standard Aliquoting->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Transfer1 Transfer Supernatant Centrifugation1->Transfer1 Evaporation Evaporation Transfer1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Transfer2 Transfer to Vial Centrifugation2->Transfer2 LC_Separation LC Separation Transfer2->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of MHPG-d3 Calibration_Curve->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Figure 2: Detailed workflow for the quantification of MHPG-d3 in human plasma.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method. These values are representative and should be established during method validation.

Table 4: Calibration Curve and Linearity

ParameterResult
Calibration Range 0.5 - 500 ng/mL
Regression Model Linear (1/x weighting)
Correlation (r²) > 0.99

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15%< 15%85 - 115%
Low1.5< 10%< 10%90 - 110%
Medium75< 10%< 10%90 - 110%
High400< 10%< 10%90 - 110%

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1.5> 80%90 - 110%
High400> 80%90 - 110%

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and accurate quantification of MHPG-d3 in human plasma. The protocol includes a straightforward sample preparation procedure and optimized instrumental parameters. This method is suitable for use in clinical research and drug development settings where reliable measurement of MHPG is required. The provided workflow and performance characteristics offer a solid foundation for researchers to implement and validate this assay in their own laboratories.

References

Application Note: Quantitative Analysis of MHPG in Human Plasma by LC-MS/MS Using MHPG-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG) is the primary metabolite of norepinephrine (B1679862) in the central nervous system.[1][2] Its quantification in biological matrices such as plasma, urine, and cerebrospinal fluid is a critical tool for assessing noradrenergic activity. Altered MHPG levels have been associated with various neurological and psychiatric disorders, making it a key biomarker in neuroscience research and drug development.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MHPG in human plasma using its stable isotope-labeled counterpart, MHPG-d3, as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, ensuring high accuracy and precision in quantitative bioanalysis.

Signaling Pathway

MHPG is formed from norepinephrine through a metabolic pathway involving two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The pathway can proceed in two ways: norepinephrine can first be deaminated by MAO to form 3,4-dihydroxyphenylglycol (B133932) (DHPG), which is then O-methylated by COMT to yield MHPG. Alternatively, norepinephrine can be O-methylated by COMT to normetanephrine, which is then deaminated by MAO to form MHPG.

Norepinephrine Norepinephrine DHPG 3,4-dihydroxyphenylglycol (DHPG) Norepinephrine->DHPG MAO Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT MHPG MHPG DHPG->MHPG COMT Normetanephrine->MHPG MAO cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike Spike with MHPG-d3 Sample->Spike Precipitate Protein Precipitation (e.g., with acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

References

Application Note and Protocol for MHPG-d3 Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG) is the primary metabolite of norepinephrine (B1679862) in the central nervous system.[1][2][3] Its measurement in urine is a valuable tool for assessing noradrenergic activity, which is implicated in various physiological and pathological states, including depression, anxiety, and cardiovascular diseases.[4][5] MHPG is excreted in urine in both free and conjugated forms (sulfate and glucuronide). For accurate quantification of total MHPG, an enzymatic hydrolysis step is often required to deconjugate the metabolites prior to analysis. Stable isotope-labeled internal standards, such as 3-methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3), are crucial for achieving high accuracy and precision in quantitative analysis by correcting for matrix effects and variations in sample processing.

This document provides detailed protocols for the sample preparation of urine for the analysis of MHPG and its deuterated internal standard, MHPG-d3, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described include enzymatic hydrolysis, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), offering flexibility based on laboratory resources and desired sample purity.

Norepinephrine Metabolism and the Role of MHPG

The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the formation of MHPG. Understanding this pathway is crucial for interpreting MHPG levels in biological samples.

Norepinephrine_Metabolism cluster_enzymes Enzymes Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT DHPG Dihydroxyphenylglycol (DHPG) Norepinephrine->DHPG MAO MHPG MHPG Normetanephrine->MHPG MAO VMA Vanillylmandelic Acid (VMA) Normetanephrine->VMA MAO, AD DHMA Dihydroxymandelic Acid (DHMA) DHMA->VMA COMT DHPG->MHPG COMT COMT COMT: Catechol-O-methyltransferase MAO MAO: Monoamine Oxidase AD AD: Aldehyde Dehydrogenase

Figure 1: Norepinephrine Metabolic Pathway

Experimental Protocols

This section details three common sample preparation methods for MHPG-d3 analysis in urine. The choice of method may depend on factors such as sample volume, required sensitivity, and available instrumentation.

General Guidelines for Urine Sample Handling

To ensure sample integrity, follow these guidelines:

  • Collection: Collect mid-stream urine samples in sterile containers.

  • Storage: If not analyzed immediately, samples should be stored at -80°C. For short-term storage (up to 4 hours), refrigeration at 4°C is acceptable.

  • Thawing: Thaw frozen urine samples at room temperature or in a 37°C water bath. Ensure samples are thoroughly mixed before aliquoting.

Protocol 1: Enzymatic Hydrolysis followed by "Dilute-and-Shoot"

This method is rapid and requires minimal sample manipulation, making it suitable for high-throughput analysis.

Dilute_and_Shoot_Workflow start Start urine_sample 1. Aliquot Urine Sample (e.g., 0.5 mL) start->urine_sample add_is 2. Add MHPG-d3 Internal Standard urine_sample->add_is add_enzyme 3. Add β-glucuronidase/ sulfatase (e.g., 50 µL) add_is->add_enzyme incubate 4. Incubate (e.g., 37°C overnight or 50°C for 3h) add_enzyme->incubate dilute 5. Dilute with Ammonium (B1175870) Formate (B1220265) Buffer incubate->dilute centrifuge 6. Centrifuge dilute->centrifuge transfer 7. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 8. Inject into LC-MS/MS System transfer->inject end End inject->end

Figure 2: "Dilute-and-Shoot" Workflow

Materials:

  • Urine sample

  • MHPG-d3 internal standard solution

  • β-glucuronidase/arylsulfatase (e.g., from Helix pomatia)

  • Ammonium formate buffer

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Pipette 0.5 mL of urine into a microcentrifuge tube.

  • Add the MHPG-d3 internal standard solution.

  • Add 50 µL of β-glucuronidase/sulfatase solution.

  • Incubate the mixture. Options include overnight at 37°C or for 3 hours at 50°C for a faster protocol.

  • Dilute the sample with 1 mL of ammonium formate buffer.

  • Vortex the sample and then centrifuge to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to the "dilute-and-shoot" method, which can improve assay sensitivity and reduce matrix effects.

Materials:

  • Urine sample

  • MHPG-d3 internal standard solution

  • β-glucuronidase/arylsulfatase

  • Ethyl acetate (B1210297)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Perform enzymatic hydrolysis as described in Protocol 1 (steps 1-4).

  • Add a suitable volume of ethyl acetate (e.g., 3 mL) to the hydrolyzed sample.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of reconstitution solution (e.g., 100 µL).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is recommended for applications requiring the lowest limits of detection.

SPE_Workflow start Start hydrolysis 1. Enzymatic Hydrolysis of Urine Sample start->hydrolysis condition 2. Condition SPE Cartridge (e.g., with Methanol (B129727) and Water) hydrolysis->condition load 3. Load Hydrolyzed Sample onto SPE Cartridge condition->load wash 4. Wash Cartridge to Remove Interferences load->wash elute 5. Elute MHPG and MHPG-d3 with Elution Solvent wash->elute evaporate 6. Evaporate Eluate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS System reconstitute->inject end End inject->end

Figure 3: Solid-Phase Extraction Workflow

Materials:

  • Urine sample

  • MHPG-d3 internal standard solution

  • β-glucuronidase/arylsulfatase

  • SPE cartridges (e.g., C18 or mixed-mode)

  • SPE manifold

  • Conditioning, wash, and elution solvents (specific to the SPE cartridge used)

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Perform enzymatic hydrolysis as described in Protocol 1 (steps 1-4).

  • Condition the SPE cartridge: Follow the manufacturer's instructions. This typically involves passing methanol followed by water or an appropriate buffer through the cartridge.

  • Load the sample: Apply the hydrolyzed urine sample to the conditioned SPE cartridge.

  • Wash the cartridge: Pass a wash solution through the cartridge to remove unretained, interfering substances.

  • Elute the analytes: Elute MHPG and MHPG-d3 from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the dried extract in reconstitution solution.

  • Transfer the sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for MHPG analysis in urine using LC-MS/MS with appropriate sample preparation.

Parameter"Dilute-and-Shoot"Liquid-Liquid ExtractionSolid-Phase ExtractionReference
Precision (CV%) 1.9 - 9.7%1.8% (within-run)< 10%
Accuracy (%) 97 - 103%Not explicitly statedNot explicitly stated
Recovery (%) Not applicableGood> 90%
Linear Range (ng/mL) 50 - 10,000Not explicitly statedNot explicitly stated

Conclusion

The selection of a sample preparation method for MHPG-d3 analysis in urine should be based on the specific requirements of the study. The "dilute-and-shoot" method offers speed and simplicity, while LLE and SPE provide progressively cleaner extracts, leading to enhanced sensitivity and robustness of the analytical method. The use of a deuterated internal standard like MHPG-d3 is essential for all methods to ensure the highest quality of quantitative data. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development and clinical research.

References

Application Note and Protocol for Solid-Phase Extraction of MHPG-d3 from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the solid-phase extraction (SPE) of 3-methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3) from brain tissue samples. This protocol is intended for researchers, scientists, and drug development professionals who are developing analytical methods for the quantification of MHPG, a major metabolite of norepinephrine (B1679862), in the central nervous system. The inclusion of a deuterated internal standard like MHPG-d3 is crucial for accurate quantification using mass spectrometry-based methods.

The following protocol is a representative method and may require optimization for specific brain regions, species, or analytical instrumentation.

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG) is a primary metabolite of norepinephrine (NE) in the brain. Its concentration in brain tissue is often used as an index of noradrenergic neurotransmitter turnover and activity. Accurate and reliable quantification of MHPG is essential for neuroscience research, particularly in studies related to stress, psychiatric disorders, and the mechanism of action of psychoactive drugs. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like brain tissue prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol details a method for the extraction of MHPG-d3, a common internal standard for MHPG analysis, from brain tissue.

Experimental Protocol

This protocol is based on general principles for the extraction of small molecules from brain tissue, employing a C18 reversed-phase SPE cartridge.

2.1. Materials and Reagents

  • MHPG-d3 standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Perchloric acid

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., 100 mg, 1 mL)

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Centrifuge

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

2.2. Sample Preparation and Homogenization

  • Accurately weigh approximately 100 mg of frozen brain tissue.

  • Add the tissue to a 2 mL homogenization tube containing homogenization beads.

  • Add 500 µL of ice-cold 0.4 M perchloric acid to the tube.

  • Spike the sample with the MHPG-d3 internal standard solution to achieve the desired final concentration.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Carefully collect the supernatant for SPE.

2.3. Solid-Phase Extraction (SPE) Procedure

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be added to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvent.

  • Elution: Elute the MHPG-d3 from the cartridge by passing 1 mL of methanol through it. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 10% methanol in water with 0.1% formic acid).

Data Presentation

The following table presents example performance data for an optimized SPE protocol for MHPG-d3 from brain tissue. These values are representative and should be determined experimentally during method validation.

ParameterResult
Analyte MHPG-d3
Matrix Brain Tissue
Extraction Recovery > 85%
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Experimental Workflow Diagram

SPE_Workflow start Start: Brain Tissue Sample homogenization 1. Homogenization (in Perchloric Acid with MHPG-d3 IS) start->homogenization centrifugation 2. Centrifugation (15,000 x g, 10 min, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_loading 4. Sample Loading supernatant->spe_loading spe_conditioning 3. SPE Conditioning (Methanol, then Water) spe_conditioning->spe_loading spe_washing 5. Washing (Water) spe_loading->spe_washing spe_elution 6. Elution (Methanol) spe_washing->spe_elution evaporation 7. Evaporation (Nitrogen Stream) spe_elution->evaporation reconstitution 8. Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

A Robust HPLC Method for the Determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine (B1679862).[1][2] MHPG serves as a critical biomarker for assessing noradrenergic system activity in various physiological and pathological states, including depression, anorexia nervosa, and pathological gambling.[2][3][4] This application note outlines the complete workflow, from sample collection and preparation of biological matrices like plasma and urine to chromatographic conditions and data analysis. The described method utilizes reverse-phase HPLC coupled with electrochemical detection, offering excellent sensitivity and selectivity. Detailed experimental procedures, data presentation in tabular format, and visual diagrams of the experimental workflow and the relevant signaling pathway are provided to ensure straightforward implementation in a laboratory setting.

Introduction

3-methoxy-4-hydroxyphenylglycol (MHPG) is the primary metabolite of norepinephrine in the brain. Its concentration in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is often used as an index of central and peripheral norepinephrine turnover. Accurate and reliable quantification of MHPG is therefore crucial for neuroscience research and the development of therapeutics targeting the noradrenergic system. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, with various detection methods available, including electrochemical detection (ECD), fluorescence detection (FLD), and mass spectrometry (MS). This protocol focuses on an HPLC-ECD method, which provides high sensitivity and is a cost-effective option for many laboratories.

Signaling Pathway

MHPG is a key downstream product of norepinephrine metabolism. The pathway involves the sequential action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Understanding this pathway is essential for interpreting MHPG levels as a biomarker of noradrenergic activity.

MHPG_Signaling_Pathway cluster_intraneuronal Intraneuronal cluster_extraneuronal Extraneuronal NE Norepinephrine MAO_node Monoamine Oxidase (MAO) NE->MAO_node COMT_node2 Catechol-O-methyl- transferase (COMT) NE->COMT_node2 DHPGAL 3,4-dihydroxyphenyl- glycolaldehyde (DHPGAL) MAO_node->DHPGAL AR Aldehyde Reductase DHPGAL->AR DHPG 3,4-dihydroxyphenyl- glycol (DHPG) AR->DHPG COMT_node1 Catechol-O-methyl- transferase (COMT) DHPG->COMT_node1 MHPG 3-methoxy-4-hydroxy- phenylglycol (MHPG) COMT_node1->MHPG Normeta Normetanephrine COMT_node2->Normeta MAO_node2 Monoamine Oxidase (MAO) Normeta->MAO_node2 MHPGAL 3-methoxy-4-hydroxy- phenylglycolaldehyde MAO_node2->MHPGAL AR2 Aldehyde Reductase MHPGAL->AR2 AR2->MHPG

Caption: Norepinephrine metabolism pathway leading to MHPG formation.

Experimental Protocols

This section provides a detailed methodology for the analysis of MHPG in plasma and urine samples.

Materials and Reagents
  • MHPG standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., iso-MHPG or a deuterium-labeled MHPG)

  • Perchloric acid (HClO4), 0.4 M

  • Acetonitrile, HPLC grade

  • Methanol (B129727), HPLC grade

  • Sodium acetate (B1210297)

  • Citric acid

  • EDTA (Ethylenediaminetetraacetic acid)

  • 1-Octanesulfonic acid sodium salt

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • Ultrapure water (18.2 MΩ·cm)

  • Glusulase (for urine samples)

Sample Collection and Storage
  • Plasma: Collect whole blood in tubes containing EDTA or heparin. Centrifuge at 2000 x g for 15 minutes at 4°C. Transfer the plasma to a clean tube and store at -80°C until analysis.

  • Urine: For 24-hour urine collection, use a plastic container without preservatives. Record the total volume. For spot urine samples, collect a mid-stream sample. Store urine samples at -80°C until analysis. To inhibit microbial contamination, sodium azide (B81097) can be added.

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 500 µL of plasma, add a known amount of internal standard.

  • Protein Precipitation: Add 1 mL of ice-cold 0.4 M perchloric acid containing 0.1% EDTA. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute MHPG with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

For the analysis of total MHPG (conjugated and unconjugated), an enzymatic hydrolysis step is required.

  • Thawing: Thaw urine samples at room temperature.

  • Hydrolysis: To 0.5 mL of urine, add 50 µL of glusulase and a known amount of internal standard. Incubate at 37°C overnight or at 50°C for 3 hours.

  • Extraction:

    • Add 2 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step.

  • Evaporation and Reconstitution: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

HPLC-ECD Conditions
  • HPLC System: A standard HPLC system with a pump, autosampler, and electrochemical detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An aqueous solution containing sodium acetate (50 mM), citric acid (20 mM), 1-octanesulfonic acid (0.2 mM), and EDTA (0.1 mM), with 5-10% methanol, adjusted to a pH of 3.5. The exact composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Electrochemical Detector: Glassy carbon working electrode, Ag/AgCl reference electrode.

  • Potential: +0.75 V (oxidation potential may require optimization for specific systems).

Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Biological Sample (Plasma or Urine) prep_plasma Plasma: 1. Add Internal Standard 2. Protein Precipitation 3. Centrifugation 4. SPE start->prep_plasma prep_urine Urine: 1. Add Internal Standard 2. Enzymatic Hydrolysis 3. Liquid-Liquid Extraction start->prep_urine reconstitution Evaporation & Reconstitution prep_plasma->reconstitution prep_urine->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection Electrochemical Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification end Final MHPG Concentration quantification->end

Caption: Experimental workflow for MHPG analysis by HPLC-ECD.

Data Presentation

Quantitative data for a robust HPLC method should be presented clearly to allow for easy assessment of the method's performance. The following tables summarize typical performance characteristics.

Table 1: Chromatographic and Method Performance
ParameterTypical Value
Retention Time (MHPG)8 - 12 min
Retention Time (Internal Standard)10 - 15 min
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL
Table 2: Method Validation Parameters
ParameterAcceptance CriteriaTypical Results
Accuracy (% Recovery) 85 - 115%95.2%
Precision (RSD%)
- Intra-day< 15%< 5%
- Inter-day< 15%< 10%
Selectivity No interfering peaks at the retention time of the analyte and ISMethod is selective
Stability
- Freeze-thaw< 15% deviationStable for 3 cycles
- Short-term (bench-top)< 15% deviationStable for 24 hours
- Long-term (frozen)< 15% deviationStable for 3 months at -80°C

Note: The values presented in the tables are representative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.

Conclusion

This application note provides a comprehensive and robust protocol for the determination of MHPG in biological samples using HPLC with electrochemical detection. The detailed methodology, including sample preparation for both plasma and urine, along with the specified chromatographic conditions, offers a reliable and sensitive approach for researchers and scientists. The inclusion of clear data presentation and visual diagrams for the signaling pathway and experimental workflow aims to facilitate the successful implementation of this method in a variety of research and drug development settings. Adherence to this protocol will enable the accurate quantification of MHPG, a key biomarker for noradrenergic system function.

References

Application Notes and Protocols for Studying Norepinephrine Turnover in Preclinical Models Using MHPG-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (B1679862) (NE) is a critical catecholamine neurotransmitter involved in a myriad of physiological and pathological processes, including attention, arousal, mood, and cardiovascular function. Consequently, the noradrenergic system is a key target for drug development, particularly for central nervous system (CNS) disorders and cardiovascular diseases. Assessing the turnover rate of norepinephrine provides a dynamic measure of its synthesis, release, and metabolism, offering valuable insights into the functional status of the noradrenergic system. 3-methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine in the brain.[1][2] The use of a stable isotope-labeled internal standard, specifically deuterated MHPG (MHPG-d3), coupled with sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise and accurate quantification of norepinephrine turnover in preclinical models.

These application notes provide a comprehensive overview and detailed protocols for utilizing MHPG-d3 to study norepinephrine turnover, tailored for researchers in academic and industrial settings.

Principle of the Method

The determination of norepinephrine turnover using MHPG-d3 is based on the principles of stable isotope dilution and pharmacokinetic modeling. A known amount of MHPG-d3 is introduced into the biological system (e.g., via intravenous injection or reverse microdialysis). The decline in the concentration of the labeled MHPG-d3 over time, relative to the endogenous (unlabeled) MHPG, is monitored. This kinetic data allows for the calculation of the turnover rate, which reflects the rate of appearance of endogenous MHPG and, by extension, the rate of norepinephrine metabolism.

Applications in Preclinical Research and Drug Development

The use of MHPG-d3 as a biomarker for norepinephrine turnover has significant applications in preclinical drug development:[3][4]

  • Mechanism of Action Studies: Elucidate how novel compounds modulate the noradrenergic system. For instance, it can be used to confirm the in vivo effects of norepinephrine reuptake inhibitors, which are expected to decrease the formation of MHPG.[5]

  • Efficacy and Dose-Response Studies: Assess the dose-dependent effects of a drug on norepinephrine turnover to establish pharmacologically active dose ranges.

  • Target Engagement Biomarker: MHPG levels can serve as a translatable biomarker to demonstrate that a drug is interacting with its intended target in the CNS.

  • Safety and Toxicology: Investigate potential off-target effects of drugs on the noradrenergic system.

  • Disease Modeling: Characterize alterations in norepinephrine turnover in various preclinical models of neurological and psychiatric disorders.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved, the following diagrams illustrate the norepinephrine metabolic pathway and the experimental workflow for a typical MHPG-d3 study.

Norepinephrine_Metabolism Norepinephrine Metabolic Pathway cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Glia NE Norepinephrine (NE) DHPG Dihydroxyphenylglycol (DHPG) NE->DHPG MAO Aldehyde Reductase Normetanephrine Normetanephrine NE->Normetanephrine COMT MHPG 3-Methoxy-4-hydroxyphenylglycol (MHPG) DHPG->MHPG COMT VMA Vanillylmandelic Acid (VMA) MHPG->VMA Alcohol/Aldehyde Dehydrogenase Normetanephrine->MHPG MAO Aldehyde Reductase MHPG_d3_Workflow Experimental Workflow for MHPG-d3 Turnover Study cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Phase cluster_interpretation Data Interpretation Animal_Model Preclinical Model (e.g., Rat) Microdialysis In Vivo Microdialysis Probe Implantation Animal_Model->Microdialysis MHPG_d3_Admin MHPG-d3 Administration (e.g., Reverse Microdialysis) Microdialysis->MHPG_d3_Admin Sample_Collection Microdialysate Collection MHPG_d3_Admin->Sample_Collection Sample_Prep Sample Preparation (e.g., SPE) Sample_Collection->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Processing and Quantification LCMS->Data_Analysis PK_Modeling Pharmacokinetic Modeling Data_Analysis->PK_Modeling Turnover_Calc Norepinephrine Turnover Calculation PK_Modeling->Turnover_Calc

References

Application Note: Quantitative Analysis of MHPG Sulfate-d3 in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-methoxy-4-hydroxyphenylglycol (MHPG) sulfate (B86663) in human urine. MHPG sulfate is a significant metabolite of norepinephrine (B1679862) in the central nervous system, and its measurement is a valuable tool in neuroscience research.[1][2] This method utilizes a stable isotope-labeled internal standard, MHPG sulfate-d3, to ensure high accuracy and precision.[1][2] The protocol involves a straightforward sample preparation procedure, making it suitable for high-throughput analysis in clinical research settings.

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG) is a major metabolite of norepinephrine (NE), a key neurotransmitter in both the central and peripheral nervous systems. In the brain, a substantial portion of MHPG is conjugated to form MHPG sulfate. Consequently, urinary levels of MHPG sulfate are considered a reliable biomarker for central NE metabolism. Accurate and precise quantification of MHPG sulfate is crucial for studies investigating the role of norepinephrine in various physiological and pathological conditions, including neurological and psychiatric disorders.

This application note details a validated LC-MS/MS method for the determination of MHPG sulfate in human urine, employing MHPG sulfate-d3 as an internal standard to correct for matrix effects and variations during sample processing.

Experimental

Materials and Reagents
  • MHPG sulfate sodium salt (Reference Standard)

  • MHPG sulfate-d3 sodium salt (Internal Standard)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Human urine (drug-free)

Sample Preparation

A simple dilution protocol is employed for sample preparation:

  • Thaw frozen human urine samples at room temperature.

  • Vortex mix the urine samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of urine.

  • Add 1 mL of ammonium formate buffer.

  • Add the MHPG sulfate-d3 internal standard solution.

  • Vortex mix the sample for 30 seconds.

  • Centrifuge the sample to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient: A linear gradient from low to high organic phase is typically used to ensure good separation of the analyte from matrix components.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Electrospray ionization (ESI), operated in either positive or negative ion mode, should be optimized for the specific analyte and instrument.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both MHPG sulfate and MHPG sulfate-d3 need to be determined by direct infusion of the standards.

Results

The performance of this method was evaluated for linearity, precision, and accuracy.

Linearity

The method demonstrated excellent linearity over a concentration range of 50 to 10,000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Precision and Accuracy

The precision of the method was determined by analyzing replicate quality control (QC) samples at different concentrations. The accuracy was assessed by comparing the measured concentration to the nominal concentration of the QC samples. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (% of Expected)
Low1505.8102
Medium15003.299
High75002.5101

Data presented here is representative and may vary between laboratories and instrument platforms. The reported precision (coefficient of variation) for a similar method ranged from 1.9% to 9.7%, and accuracy ranged from 97% to 103% of expected values.

Diagrams

Figure 1: Norepinephrine Metabolism to MHPG Sulfate Norepinephrine Norepinephrine MHPG MHPG (3-Methoxy-4-hydroxyphenylglycol) Norepinephrine->MHPG MAO, COMT MHPG Sulfate MHPG Sulfate MHPG->MHPG Sulfate Sulfotransferase

Caption: Norepinephrine Metabolism to MHPG Sulfate.

Figure 2: Experimental Workflow for MHPG Sulfate Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample (50 µL) Dilution Add Ammonium Formate Buffer (1 mL) Sample->Dilution IS_Spike Spike with MHPG Sulfate-d3 (Internal Standard) Dilution->IS_Spike Vortex1 Vortex IS_Spike->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Peak Area Ratios MS_Detection->Quantification Results Report Concentration Quantification->Results

Caption: Experimental Workflow for MHPG Sulfate Analysis.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of MHPG sulfate in human urine. The use of a stable isotope-labeled internal standard, MHPG sulfate-d3, ensures the accuracy and precision required for demanding research applications. The simple sample preparation protocol makes this method highly amenable to the analysis of large sample cohorts.

References

Application Notes: Establishing Calibration Curves for MHPG-d3 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-methoxy-4-hydroxyphenylglycol (MHPG) is a major metabolite of norepinephrine, and its quantification in biological matrices is crucial for neuroscience research, clinical biomarker discovery, and pharmacological studies.[1] The use of a stable isotope-labeled internal standard, such as 3-methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification. This method relies on the principle of isotope dilution mass spectrometry, where the deuterated standard serves as a nearly ideal internal control, compensating for variability during sample preparation and analysis.[2] This application note provides a detailed protocol for establishing a robust calibration curve for the LC-MS/MS analysis of MHPG using MHPG-d3 as an internal standard.

A calibration curve is a regression model that correlates the known concentrations of an analyte with the instrument's response, enabling the determination of the analyte's concentration in unknown samples.[3] For LC-MS/MS analyses, a calibration curve is typically constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The two most common regression models for LC-MS/MS calibration curves are linear and quadratic regression, often employing a weighted fitting to account for heteroscedasticity.[3][4]

Experimental Workflow

The overall experimental workflow for establishing a calibration curve for MHPG-d3 LC-MS/MS analysis involves the preparation of calibration standards, sample processing, LC-MS/MS analysis, and data processing to construct the calibration curve and assess its performance.

MHPG-d3 LC-MS/MS Calibration Curve Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solutions Prepare MHPG and MHPG-d3 Stock Solutions Working_Standards Prepare MHPG Working Standards Stock_Solutions->Working_Standards Dilution Calibration_Samples Prepare Calibration Curve Samples (Spike Matrix with MHPG and MHPG-d3) Working_Standards->Calibration_Samples Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) Calibration_Samples->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Peak_Integration Peak Integration and Area Ratio Calculation LC_MS_Analysis->Peak_Integration Calibration_Curve Construct Calibration Curve (Regression Analysis) Peak_Integration->Calibration_Curve Performance_Eval Evaluate Curve Performance (Accuracy, Precision, Linearity) Calibration_Curve->Performance_Eval

Experimental workflow for calibration curve establishment.

Protocol: Establishing the Calibration Curve

This protocol outlines the steps for preparing calibration standards and performing the LC-MS/MS analysis to establish a calibration curve for MHPG.

1. Materials and Reagents

  • MHPG certified reference standard

  • MHPG-d3 certified reference standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control biological matrix (e.g., human plasma, rat brain homogenate)

2. Preparation of Stock and Working Solutions

  • MHPG Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of MHPG reference standard in methanol to achieve a final concentration of 1 mg/mL.

  • MHPG-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of MHPG-d3 reference standard in methanol to achieve a final concentration of 1 mg/mL.

  • MHPG Working Standard Solutions: Perform serial dilutions of the MHPG stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions at concentrations that will be used to spike the biological matrix for the calibration curve.

  • MHPG-d3 Working IS Solution: Dilute the MHPG-d3 stock solution with a suitable solvent to a concentration that provides a consistent and robust signal in the LC-MS/MS system.

3. Preparation of Calibration Curve Standards

A calibration curve should generally consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS only), and a minimum of six to eight non-zero concentration levels.

  • Aliquot the control biological matrix into a series of microcentrifuge tubes.

  • Spike appropriate volumes of the MHPG working standard solutions into the matrix aliquots to achieve the desired final concentrations for the calibration curve. A typical calibration range for MHPG in plasma could be from 0.5 to 50 ng/mL.

  • Add a fixed volume of the MHPG-d3 working IS solution to all calibration standards (except the blank) and quality control (QC) samples.

4. Sample Preparation (Protein Precipitation)

  • To each 100 µL of spiked plasma standard, add 300 µL of ice-cold acetonitrile containing the MHPG-d3 internal standard.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrument and application.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is typically used to ensure good chromatographic separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor-to-product ion transitions for both MHPG and MHPG-d3 need to be determined and optimized by infusing the individual standard solutions.

6. Data Analysis and Calibration Curve Construction

  • Integrate the peak areas for both MHPG and MHPG-d3 in each chromatogram.

  • Calculate the peak area ratio (MHPG peak area / MHPG-d3 peak area) for each calibration standard.

  • Plot the peak area ratio against the nominal concentration of MHPG for each standard.

  • Perform a linear or quadratic regression analysis, typically with a 1/x or 1/x² weighting, to generate the calibration curve.

  • The goodness of fit is typically assessed by the coefficient of determination (r²), which should be close to 1.

Data Presentation: Representative Calibration Curve Performance

The following table summarizes the expected performance of a calibration curve for MHPG in human plasma. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ). The precision, expressed as the coefficient of variation (%CV), should also be ≤15% (≤20% for the LLOQ).

Calibrator LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=3)Accuracy (%)Precision (%CV)
LLOQ0.50.4896.08.5
Cal 21.01.03103.06.2
Cal 32.52.4598.04.1
Cal 45.05.15103.03.5
Cal 510.09.7097.02.8
Cal 625.025.5102.02.1
ULOQ50.049.098.01.9

Note: This data is representative and should be established for each specific assay and laboratory.

Signaling Pathway and Logical Relationships

The analytical process described follows a logical progression from sample preparation to data analysis, where the use of a deuterated internal standard is key to ensuring the reliability of the quantitative results.

MHPG Quantification Logic Analyte_IS Sample containing MHPG (Analyte) and known amount of MHPG-d3 (IS) Extraction Sample Preparation (e.g., Protein Precipitation) Analyte_IS->Extraction LC_Separation LC Separation (Co-elution of Analyte and IS) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM of specific transitions) LC_Separation->MS_Detection Area_Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Quantification Quantification of MHPG in Unknown Samples Calibration_Curve->Quantification

Logical flow of isotope dilution LC-MS/MS quantification.

References

Application Note: High-Throughput Quantification of MHPG and MHPG-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG) and its deuterated internal standard, MHPG-d3, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This assay provides the necessary accuracy and precision for pharmacokinetic studies and clinical research involving the measurement of this key norepinephrine (B1679862) metabolite.

Introduction

3-Methoxy-4-hydroxyphenylglycol (MHPG) is a major metabolite of norepinephrine, and its concentration in biological fluids is a valuable biomarker for assessing noradrenergic activity.[1] Accurate and precise quantification of MHPG is crucial in neuroscience research, drug development, and the clinical investigation of psychiatric and neurological disorders. Stable isotope dilution LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity and sensitivity.[2] This application note provides a comprehensive protocol for the selection of MRM transitions and the subsequent quantification of MHPG and its stable isotope-labeled internal standard, MHPG-d3.

Experimental

Materials and Reagents
  • MHPG and MHPG-d3 reference standards

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of MHPG from human plasma.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the MHPG-d3 internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A rapid and efficient chromatographic separation is achieved using a C18 reversed-phase column.

  • LC System: Agilent 1290 Infinity LC or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent

  • Ionization Mode: ESI Positive

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 4000 V

Selecting MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM assay. For MHPG and MHPG-d3, the protonated molecules [M+H]⁺ are selected as the precursor ions in the first quadrupole (Q1). These ions are then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). The most abundant and specific product ions are chosen for quantification (quantifier) and confirmation (qualifier).

Based on the fragmentation patterns of similar catecholamine metabolites, which often involve the loss of water and other small neutral molecules, the following MRM transitions are proposed.[3]

Table 1: Proposed MRM Transitions for MHPG and MHPG-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
MHPG185.2167.1135.11020
MHPG-d3188.2170.1138.11020

Note: The collision energies provided are typical starting points and should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the key quantitative parameters of the method, which should be established during method validation.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible
Matrix EffectWithin acceptable limits

Visualization

The following diagrams illustrate the norepinephrine metabolic pathway and the experimental workflow for MHPG quantification.

norepinephrine_metabolism norepinephrine Norepinephrine maoa MAO-A norepinephrine->maoa comt1 COMT norepinephrine->comt1 dopegal DOPEGAL maoa->dopegal normetanephrine Normetanephrine comt1->normetanephrine ar AR/ADH dopegal->ar dhp_g DHPG ar->dhp_g comt2 COMT dhp_g->comt2 mhpg MHPG comt2->mhpg maoa2 MAO-A normetanephrine->maoa2 mhpg_aldehyde MHPG Aldehyde maoa2->mhpg_aldehyde ar2 AR/ADH mhpg_aldehyde->ar2 ar2->mhpg

Norepinephrine Metabolism to MHPG

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add MHPG-d3 in Acetonitrile (200 µL) plasma_sample->add_is vortex1 Vortex (30 sec) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis

MHPG Quantification Workflow

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of MHPG in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for studies requiring the analysis of a large number of samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a valuable tool for researchers, scientists, and drug development professionals in the field of neuroscience and clinical pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic exchange in deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in their analytical workflows, particularly in mass spectrometry-based applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1] This process is also known as "back-exchange."[2] It is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.[1][2] In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1]

Q2: What are the primary factors that promote unwanted isotopic exchange?

A2: Several factors can influence the rate and extent of isotopic exchange. The most common are:

  • Position of the Deuterium Label: The stability of the deuterium label is critically dependent on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and prone to exchange. It is crucial to use standards where deuterium atoms are placed in stable, non-exchangeable positions, such as on aliphatic or aromatic carbons.

  • pH: The rate of exchange is highly dependent on pH. It increases significantly under acidic or basic conditions.

  • Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) are sources of hydrogen and can facilitate the back-exchange process. Long-term storage in these solvents is not recommended.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.

  • Sample Matrix: Components within a biological matrix, such as enzymes or catalytic species, can facilitate the exchange process.

Q3: Which is a better choice to avoid exchange issues: Deuterium or ¹³C-labeled standards?

A3: While deuterium-labeled standards are often more cost-effective, they are susceptible to isotopic exchange. Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are not prone to exchange and are therefore considered a more robust and reliable choice for quantitative assays. The main disadvantage of ¹³C standards is that they are typically more expensive due to more elaborate synthesis requirements.

Troubleshooting Guide

This guide is organized by common symptoms observed during analysis.

Symptom 1: Analyte peak detected in blank samples containing only the internal standard.

  • Possible Cause: This is a direct indication of H/D exchange, where the deuterated internal standard (IS) has converted back to the unlabeled analyte.

  • Troubleshooting Steps:

    • Confirm Identity: Ensure the peak's retention time and mass transition match the unlabeled analyte.

    • Review Standard Handling: Check the solvent used for reconstitution and storage. If it's a protic solvent (water, methanol), this is a likely cause.

    • Perform Stability Study: Incubate the IS in your sample matrix and mobile phase under typical run conditions and analyze at various time points (e.g., 0, 1, 4, 8 hours) to monitor the formation of the unlabeled analyte.

  • Solutions:

    • Switch to an aprotic solvent (e.g., acetonitrile) for stock and working solutions.

    • Prepare working solutions fresh before each analytical run.

    • If exchange is unavoidable, consider using a ¹³C or ¹⁵N-labeled internal standard.

Symptom 2: Decreasing internal standard peak area over time or across an analytical run.

  • Possible Cause: A progressive loss of the IS signal can indicate isotopic exchange, especially if the standard is exposed to a hydrogen-rich environment like the mobile phase for an extended period. Instability of the IS in the autosampler can lead to poor reproducibility.

  • Troubleshooting Steps:

    • Re-inject First Sample: At the end of the run, re-inject the first sample. A significant drop in the IS area suggests instability in the autosampler.

    • Conduct Stability Test: Perform the stability protocol outlined below (Protocol 1) to assess stability in the mobile phase and sample matrix over time.

  • Solutions:

    • Lower the temperature of the autosampler.

    • Reduce the residence time of samples in the autosampler by preparing smaller batches.

    • Ensure the pH of the mobile phase and reconstitution solvent is optimal for standard stability.

Symptom 3: Poor linearity of the calibration curve (r² < 0.99), especially at high concentrations.

  • Possible Cause: While several factors can cause non-linearity, it can be related to isotopic interference. At high analyte concentrations, the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the mass channel of the deuterated IS, particularly if the IS has a low mass shift (e.g., d1, d2). This "cross-talk" can create non-linear behavior.

  • Troubleshooting Steps:

    • Check for Isotopic Overlap: Analyze a high-concentration solution of the unlabeled analyte and monitor the mass transition of the IS. A detectable signal indicates isotopic interference.

    • Review IS Mass Shift: Confirm the number of deuterium labels on your standard. A mass shift of +3 amu is the minimum recommended, with +4 or more being ideal to move the IS signal away from the analyte's natural isotope cluster.

  • Solutions:

    • Use an internal standard with a higher degree of deuteration (e.g., d5 or greater).

    • Switch to a ¹³C or ¹⁵N labeled standard to provide a larger mass shift.

    • If changing the standard is not possible, a quadratic regression or a weighted (e.g., 1/x²) linear regression may be used to fit the curve, but this must be properly validated.

Data Presentation: Factors Influencing Isotopic Exchange

The stability of a deuterated standard is highly dependent on experimental conditions. The following table summarizes key factors and their impact on H/D exchange.

FactorCondition Favoring ExchangeCondition Minimizing ExchangeRationale
Label Position On heteroatoms (-OH, -NH, -COOH) or α- to carbonylsOn stable aromatic or aliphatic carbonsHydrogens on heteroatoms are naturally acidic and exchange readily with protic solvents.
Solvent Protic (Water, Methanol, Ethanol)Aprotic (Acetonitrile, DMSO, Ethyl Acetate)Protic solvents provide an abundant source of hydrogen atoms to drive the back-exchange reaction.
pH Acidic (<2) or Basic (>7)Neutral or slightly acidic (~pH 2.5-6)The H/D exchange reaction is often catalyzed by acid or base.
Temperature Elevated (e.g., > 25°C)Refrigerated or Frozen (e.g., 4°C, -20°C)Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
Time Long-term storage in solutionFreshly prepared solutionsThe extent of exchange is cumulative; longer exposure to unfavorable conditions increases the risk.
Experimental Protocols
Protocol 1: Deuterated Internal Standard Stability Assessment

Objective: To determine if the deuterated internal standard is stable and does not undergo isotopic exchange under the specific conditions of the analytical method (sample matrix, solvent, temperature, and time).

Methodology:

  • Prepare Sample Sets:

    • T=0 Samples (Control): Spike a known concentration of the IS into at least three replicates of blank biological matrix. Immediately process these samples according to your standard extraction protocol. These samples represent the baseline (no degradation).

    • Matrix Stability Samples: Spike the IS into three replicates of blank matrix. Incubate these samples in the autosampler (or under conditions mimicking the analytical run) for the maximum expected run time (e.g., 24 hours).

    • Solvent Stability Samples: Spike the IS into three replicates of the final reconstitution solvent. Incubate these alongside the Matrix Stability Samples.

  • Sample Processing:

    • After the designated incubation period, process the Matrix and Solvent Stability samples using your established extraction/preparation method.

  • LC-MS/MS Analysis:

    • Analyze all processed samples (T=0, incubated matrix, and incubated solvent) in a single analytical run.

    • Monitor the mass transitions for both the deuterated IS and the corresponding unlabeled analyte.

  • Data Analysis & Interpretation:

    • Assess IS Signal: Compare the average peak area of the IS in the incubated samples to the average peak area in the T=0 samples. A significant decrease (e.g., >15%) in the IS signal suggests degradation or exchange.

    • Check for Back-Exchange: Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct confirmation of back-exchange.

Mandatory Visualizations

G start Symptom Observed (e.g., IS signal drop, poor linearity) check_storage 1. Review IS Storage & Handling Procedures start->check_storage check_purity 2. Verify IS Purity & Identity check_storage->check_purity stability_test 3. Perform IS Stability Test (Protocol 1) check_purity->stability_test is_exchange Is H/D Exchange Confirmed? stability_test->is_exchange other_issue Is issue due to other factors? (e.g., matrix effects, isotopic overlap) is_exchange->other_issue No optimize 4a. Optimize Conditions (Solvent, pH, Temp) is_exchange->optimize Yes troubleshoot_other 4c. Troubleshoot Other Causes (e.g., chromatography, MS parameters) other_issue->troubleshoot_other Yes resolved Issue Resolved other_issue->resolved No change_is 4b. Use More Stable IS (e.g., ¹³C-labeled) optimize->change_is If optimization is insufficient optimize->resolved change_is->resolved troubleshoot_other->resolved

Caption: Troubleshooting workflow for suspected isotopic exchange.

G cluster_0 Unfavorable Environment (Protic Solvent, e.g., H₂O) cluster_1 Deuterated Standard cluster_2 Back-Exchanged Products h2o H₂O r_cd R-CD₃ (Stable Deuterated Form) r_ch R-CH₃ (Unlabeled Analyte) r_cd->r_ch H/D Exchange (catalyzed by acid/base/temp) d2o D₂O

Caption: Mechanism of hydrogen-deuterium (H/D) back-exchange.

References

Technical Support Center: Overcoming Matrix Effects in MHPG-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming matrix effects encountered during the quantification of 3-methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of MHPG-d3?

A1: Matrix effects are the alteration of ionization efficiency, leading to either ion suppression or enhancement, of a target analyte like MHPG-d3 by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3][4][5] These effects are a major concern because they can lead to inaccurate and imprecise quantification, compromising the reliability of experimental results. In the analysis of MHPG-d3, endogenous substances such as phospholipids, salts, and proteins are common sources of matrix effects.

Q2: I am using MHPG-d3 as a stable isotope-labeled internal standard (SIL-IS) for MHPG. Shouldn't this automatically correct for matrix effects?

A2: While a SIL-IS like MHPG-d3 is the preferred choice for compensating for matrix effects due to its similar physicochemical properties to the analyte (MHPG), it is not a guaranteed solution. The fundamental assumption is that the analyte and the SIL-IS co-elute and therefore experience the same degree of ion suppression or enhancement. However, chromatographic separation between the deuterated standard and the native analyte can occur, leading to differential matrix effects and compromising the accuracy of the results.

Q3: How can I determine if my MHPG-d3 quantification is being affected by matrix effects?

A3: The presence and magnitude of matrix effects can be assessed using two primary methods:

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of MHPG-d3 standard solution into the mass spectrometer while a blank, extracted matrix sample is injected onto the HPLC column. A suppression or enhancement of the MHPG-d3 signal at specific retention times indicates the presence of co-eluting matrix components.

  • Quantitative Assessment (Post-Extraction Spike): This method provides a quantitative measure of the matrix effect. It involves comparing the peak area of MHPG-d3 spiked into an extracted blank matrix with the peak area of MHPG-d3 in a neat solution (e.g., mobile phase). The ratio of these peak areas is used to calculate the matrix factor.

Q4: What are the most common sources of matrix effects in biological samples like plasma and urine?

A4: The most prevalent sources of matrix effects in biological fluids are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Endogenous Small Molecules: High concentrations of salts and other small molecules can compete with the analyte for ionization.

  • Proteins: Although most are removed during sample preparation, residual proteins can still interfere with the analysis.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you may encounter during your MHPG-d3 quantification experiments.

Issue 1: High variability in the analyte/internal standard peak area ratio across different samples.

  • Possible Cause: This is a classic indicator of inconsistent matrix effects. Different samples may have varying levels of interfering components, leading to differential ion suppression or enhancement between MHPG and MHPG-d3. It could also indicate that the analyte and internal standard are not perfectly co-eluting.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of MHPG and MHPG-d3. If they are not perfectly co-eluting, optimize the chromatographic method. A shallower gradient or a different column chemistry may be required.

    • Improve Sample Cleanup: The current sample preparation method may not be sufficiently removing matrix components. Consider more rigorous techniques like solid-phase extraction (SPE), particularly those designed for phospholipid removal.

    • Evaluate Different Matrix Lots: Assess the matrix effect across at least six different lots of blank matrix to understand the variability.

Issue 2: Low signal intensity and poor sensitivity for MHPG-d3, even at higher concentrations.

  • Possible Cause: Significant ion suppression is likely occurring. Co-eluting matrix components are competing with MHPG-d3 for ionization in the MS source.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This will help identify the retention time regions where ion suppression is most severe.

    • Adjust Chromatography: Modify the HPLC method to shift the elution of MHPG-d3 away from the regions of significant ion suppression.

    • Enhance Sample Preparation: Implement a more effective sample cleanup method. Protein precipitation alone is often insufficient. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.

Issue 3: Inconsistent peak shapes or shifting retention times for MHPG-d3.

  • Possible Cause: This can be due to the accumulation of matrix components on the analytical column or issues with the HPLC system itself.

  • Troubleshooting Steps:

    • Implement a Column Wash: Introduce a strong solvent wash step at the end of each chromatographic run to elute strongly retained matrix components.

    • Use a Guard Column: A guard column can help protect the analytical column from contamination.

    • Check HPLC System Performance: Systematically check for leaks, ensure proper mobile phase degassing, and verify pump performance.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare Blank Matrix Samples: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using your established sample preparation method.

  • Prepare Neat Solutions: Prepare solutions of MHPG-d3 in the final reconstitution solvent at low and high concentrations corresponding to your quality control (QC) levels.

  • Spike Extracted Matrix: Spike the low and high concentration solutions of MHPG-d3 into the extracted blank matrix samples from step 1.

  • Analyze Samples: Inject the spiked matrix samples and the neat solutions into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Protocol 2: Sample Preparation using Phospholipid Removal SPE

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a phospholipid removal SPE plate (e.g., HybridSPE®) according to the manufacturer's instructions. This typically involves passing a solvent like methanol (B129727) through the sorbent.

  • Protein Precipitation: In a separate collection plate, add 3 parts of acetonitrile (B52724) to 1 part of the plasma sample containing MHPG-d3. Vortex to precipitate proteins.

  • Filtration: Place the SPE plate on top of the collection plate and transfer the protein-precipitated sample to the SPE plate. Apply vacuum or positive pressure to force the sample through the sorbent. The sorbent will retain the phospholipids, while the analyte passes through into the collection plate.

  • Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of MHPG-d3 (Illustrative Data)

Sample Preparation MethodMatrix Factor (MF) at Low QC (%)Matrix Factor (MF) at High QC (%)Recovery (%)
Protein Precipitation (PPT)657095
Liquid-Liquid Extraction (LLE)858880
Solid-Phase Extraction (SPE)929590
Phospholipid Removal SPE989992

This table presents hypothetical data for illustrative purposes, demonstrating the typical performance of different sample preparation techniques.

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Problem Inconsistent MHPG-d3 Results Qualitative Qualitative Assessment (Post-Column Infusion) Problem->Qualitative Investigate Quantitative Quantitative Assessment (Post-Extraction Spike) Problem->Quantitative Quantify Chroma Optimize Chromatography (Gradient, Column) Qualitative->Chroma SamplePrep Optimize Sample Prep (e.g., Phospholipid Removal SPE) Quantitative->SamplePrep Dilution Sample Dilution Quantitative->Dilution Outcome Accurate & Reproducible MHPG-d3 Quantification SamplePrep->Outcome Achieve Chroma->Outcome Achieve Dilution->Outcome Achieve

Caption: Workflow for identifying, assessing, and mitigating matrix effects in MHPG-d3 quantification.

Sample_Prep_Comparison cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_pl_removal Phospholipid Removal Start Biological Sample (Plasma, Urine) PPT Add Acetonitrile Start->PPT LLE Add Immiscible Solvent Start->LLE SPE Bind-Elute or Flow-Through Start->SPE PL Specific PL Binding Start->PL PPT_Result High Matrix Effect Low Cleanliness PPT->PPT_Result LLE_Result Moderate Matrix Effect Moderate Cleanliness LLE->LLE_Result SPE_Result Low Matrix Effect High Cleanliness SPE->SPE_Result PL_Result Minimal Matrix Effect Very High Cleanliness PL->PL_Result

Caption: Comparison of common sample preparation techniques for reducing matrix effects.

References

Technical Support Center: Optimizing Chromatografphic Separation of MHPG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 3-methoxy-4-hydroxyphenylglycol (MHPG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the separation of MHPG from other metabolites in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chromatographic separation of MHPG?

The primary challenges in separating MHPG include its presence at low concentrations in biological samples, potential co-elution with structurally similar metabolites, and matrix effects from complex biological samples which can interfere with chromatographic resolution and detection.[1] Additionally, MHPG can exist in both free and conjugated forms (sulfate and glucuronide), which may require different analytical approaches.

Q2: Which chromatographic technique is most suitable for MHPG analysis?

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and widely used method for quantifying MHPG in biological matrices like plasma, urine, and cerebrospinal fluid (CSF).[2] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) also offer high specificity and are often used, particularly as confirmatory methods.[2][3] The choice of technique often depends on the required sensitivity, specificity, available instrumentation, and the biological matrix being analyzed.[4]

Q3: What type of HPLC column is recommended for MHPG separation?

Reversed-phase C18 or C8 columns are commonly used for the separation of MHPG and other catecholamine metabolites. These columns provide good resolving power for moderately polar compounds like MHPG. Phenyl-Hexyl columns can also be considered as they may offer alternative selectivity for aromatic compounds.

Q4: How can I improve the resolution between MHPG and other metabolites?

Several strategies can be employed to improve resolution:

  • Mobile Phase pH Adjustment: Modifying the pH of the mobile phase can alter the ionization state of MHPG and interfering compounds, thereby affecting their retention and improving separation.

  • Gradient Elution: Employing a shallow gradient elution program can help to better separate closely eluting peaks.

  • Flow Rate Optimization: Lowering the flow rate can increase the interaction time of analytes with the stationary phase, which may lead to better separation, although it will increase the analysis time.

  • Column Temperature: Controlling the column temperature using a column oven can improve reproducibility and may also affect the separation selectivity.

Q5: What are the key considerations for sample preparation for MHPG analysis?

Sample preparation is a critical step to ensure reproducible and accurate results. The specific protocol will depend on the biological matrix:

  • Plasma: Protein precipitation, often with perchloric acid, is a necessary first step. This is typically followed by a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to isolate MHPG and remove interfering substances.

  • Urine: For some methods, a simple dilution with a buffer may be sufficient. However, to remove cellular debris and bacteria that could alter the metabolome, centrifugation or filtration is recommended.

  • Cerebrospinal Fluid (CSF): CSF samples should be immediately placed on ice and centrifuged to remove cells. Due to the low protein content, extensive protein precipitation is often not required.

For all biological samples, it is crucial to handle them properly to prevent degradation of MHPG. This includes keeping samples on ice and storing them at -80°C for long-term stability.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of MHPG.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Add a competing amine (e.g., triethylamine) to the mobile phase to mask active silanol (B1196071) groups on the column packing.
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the column.
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase.
Column Contamination Wash the column with a strong solvent to remove contaminants or replace the guard column if one is in use.
Extra-column Volume Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce peak broadening.
Problem 2: Retention Time Variability
Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection (at least 10-20 column volumes).
Fluctuations in Pump Pressure Check for leaks in the HPLC system, degas the mobile phase to remove dissolved air, and ensure the pump seals are in good condition.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and keep the solvent reservoir capped to minimize evaporation.
Temperature Fluctuations Use a column oven to maintain a consistent and stable column temperature.
Problem 3: No or Low Peak Signal
Possible Cause Recommended Solution
Analyte Degradation Prepare fresh samples and standards. Ensure proper storage conditions (e.g., on ice, -80°C for long-term).
Low Analyte Concentration Concentrate the sample using solid-phase extraction (SPE) or consider increasing the injection volume if it does not compromise peak shape.
Detector Issues (for HPLC-ECD) Ensure the electrochemical detector is properly functioning, the electrodes are clean, and the applied potential is optimal for MHPG detection (typically around +0.7 to +0.8 V).
Injection Problems Check for blockages in the injector or sample loop. Perform blank injections to check for carryover.

Experimental Protocols

HPLC-ECD Method for MHPG in Plasma

This protocol is a generalized representation based on common practices.

1. Sample Preparation:

  • To 1 mL of plasma, add an internal standard (e.g., iso-MHPG).

  • Precipitate proteins by adding 50 µL of 4M perchloric acid.

  • Vortex and centrifuge at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction with 5 mL of ethyl acetate.

  • Vortex and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with an electrochemical detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A common mobile phase consists of a buffer such as 0.1 M sodium phosphate (B84403) (pH 3.0) containing an organic modifier like 10% methanol (B129727) and an ion-pairing agent like 0.1 mM EDTA. An alternative is an aqueous solution of citric acid, 1-octanesulfonic acid, EDTA, and methanol.

  • Flow Rate: Typically around 0.8 - 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) using a column oven.

  • Detector: Glassy carbon working electrode with the potential set at approximately +0.75 V.

3. Quantification:

  • The concentration of MHPG is determined by comparing the peak area of the analyte in the sample to the peak area of a known standard from a calibration curve.

Data Presentation

Table 1: Typical Performance Characteristics of HPLC-based Methods for MHPG Quantification
Parameter HPLC with Electrochemical Detection (ECD) HPLC with Fluorimetric Detection
Linearity Range 1 - 100 ng/mL1 - 50 ng/mL
Intra-assay Precision (CV%) 5.4%< 3.3%
Inter-assay Precision (CV%) 10.7%< 3.8%
Limit of Detection (LOD) 0.2 ng/mLBelow 1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mLNot specified
Table 2: Comparison of HPLC-UV and HPLC-ECD Methods for MHPG-aldehyde Analysis

Note: While this table is for MHPG-aldehyde, the performance comparison provides a useful reference for researchers considering different detection methods for related metabolites.

Validation Parameter HPLC-UV Method HPLC-ECD Method
Linearity (r²) 0.99950.9992
Range 0.5 - 50 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) - Intra-day < 1.5%< 2.0%
Precision (% RSD) - Inter-day < 2.0%< 2.5%
Limit of Detection (LOD) 0.15 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mL
(Data adapted from a comparative guide on MHPG-aldehyde analysis)

Visualizations

Experimental_Workflow_MHPG_Plasma cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-ECD Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is 1. precipitate Protein Precipitation (e.g., Perchloric Acid) add_is->precipitate 2. extract Liquid-Liquid or Solid-Phase Extraction precipitate->extract 3. evaporate Evaporate & Reconstitute in Mobile Phase extract->evaporate 4. inject Inject Sample evaporate->inject 5. column Chromatographic Separation (C18 Column) inject->column 6. detect Electrochemical Detection column->detect 7. data Data Acquisition & Analysis detect->data 8.

Caption: Workflow for MHPG analysis in plasma by HPLC-ECD.

Troubleshooting_Retention_Time cluster_checks Initial Checks cluster_solutions Corrective Actions start Retention Time Variability Observed check_equilibration Is column adequately equilibrated? start->check_equilibration check_pressure Is pump pressure stable? check_equilibration->check_pressure Yes sol_equilibration Increase equilibration time (10-20 column volumes) check_equilibration->sol_equilibration No check_mobile_phase Is mobile phase freshly prepared? check_pressure->check_mobile_phase Yes sol_pressure Degas mobile phase, check for leaks, service pump check_pressure->sol_pressure No check_temp Is column temperature constant? check_mobile_phase->check_temp Yes sol_mobile_phase Prepare fresh mobile phase, keep reservoir capped check_mobile_phase->sol_mobile_phase No sol_temp Use a column oven check_temp->sol_temp No end Problem Resolved check_temp->end Yes (Investigate other causes) sol_equilibration->start Re-evaluate sol_pressure->start Re-evaluate sol_mobile_phase->start Re-evaluate sol_temp->start Re-evaluate

Caption: Troubleshooting logic for retention time variability.

References

Technical Support Center: MHPG-d3 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing MHPG-d3 signal intensity in your mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the performance of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is MHPG-d3 and why is it used in mass spectrometry?

A1: MHPG-d3 is the deuterated form of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine (B1679862). In mass spectrometry, MHPG-d3 is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous MHPG in biological samples such as plasma, urine, and cerebrospinal fluid (CSF). The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled MHPG, while its chemical and physical properties are nearly identical, making it an ideal internal standard to correct for variability during sample preparation and analysis.

Q2: What are the common causes of low MHPG-d3 signal intensity?

A2: Low signal intensity for MHPG-d3 can arise from several factors, including:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of MHPG-d3.[1]

  • Suboptimal Sample Preparation: Inefficient extraction or cleanup of the sample can lead to the presence of interfering substances that cause ion suppression.

  • Incorrect Mass Spectrometry Parameters: Non-optimized settings for the ion source, precursor and product ions, and collision energy can significantly reduce signal intensity.

  • Degradation of the Standard: MHPG-d3, like many biological molecules, can be susceptible to degradation if not stored and handled properly.

  • Chromatographic Issues: Poor peak shape or co-elution with interfering compounds can diminish the signal-to-noise ratio.

Q3: How can I determine if matrix effects are suppressing my MHPG-d3 signal?

A3: A post-column infusion experiment is a standard method to evaluate matrix effects. This involves infusing a solution of MHPG-d3 at a constant rate directly into the mass spectrometer after the analytical column while injecting a blank matrix extract onto the column. A dip in the MHPG-d3 signal as the matrix components elute indicates the presence of ion suppression.

Troubleshooting Guides

Issue: Low or Inconsistent MHPG-d3 Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity for your MHPG-d3 internal standard.

Step 1: Verify the Integrity of the MHPG-d3 Standard

  • Action: Prepare a fresh stock solution of MHPG-d3 and analyze it via direct infusion into the mass spectrometer.

  • Expected Outcome: A strong and stable signal corresponding to the expected precursor ion of MHPG-d3. If the signal is weak, consider the possibility of standard degradation and use a fresh vial.

Step 2: Optimize Sample Preparation

Inefficient sample preparation is a primary source of low signal intensity due to the introduction of interfering matrix components. Below is a comparison of common sample preparation techniques for plasma samples.

Data Presentation: Comparison of Sample Preparation Methods for MHPG-d3 in Plasma

Sample Preparation MethodTypical Recovery (%)Relative Signal Intensity (Compared to Protein Precipitation)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 95%1.0 (Baseline)Fast, simple, and inexpensive.High level of residual matrix components, leading to significant ion suppression.[2]
Liquid-Liquid Extraction (LLE) 70 - 90%1.5 - 2.5Good removal of salts and phospholipids.Can be labor-intensive and may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) 90 - 105%3.0 - 5.0Excellent removal of matrix interferences, leading to higher signal intensity and reduced ion suppression.[3]More time-consuming and costly than PPT.

Step 3: Optimize Mass Spectrometry Parameters

Fine-tuning the mass spectrometer settings is critical for maximizing the MHPG-d3 signal.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

Objective: To efficiently extract MHPG-d3 from plasma while minimizing matrix interferences.

Materials:

  • SPE cartridges (e.g., Mixed-mode cation exchange)

  • Plasma sample containing MHPG-d3

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

Methodology:

  • Condition the SPE Cartridge: Wash the cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute: Elute the MHPG-d3 with 1 mL of a 5% ammonium (B1175870) hydroxide (B78521) solution in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Optimization of MHPG-d3 Mass Spectrometry Parameters

Objective: To determine the optimal precursor and product ions and collision energy for MHPG-d3 to maximize signal intensity.

Materials:

  • MHPG-d3 standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid)

  • Syringe pump

  • Tandem mass spectrometer

Methodology:

  • Direct Infusion: Infuse the MHPG-d3 standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification (Q1 Scan): Perform a full scan in the positive ionization mode to identify the protonated molecule [M+H]+ of MHPG-d3. The expected m/z for the [M+H]+ of MHPG-d3 is approximately 187.1.

  • Product Ion Scan (MS/MS): Select the identified precursor ion in Q1 and perform a product ion scan to identify the most abundant and stable fragment ions.

  • Collision Energy Optimization: For each selected precursor-product ion transition (MRM transition), systematically vary the collision energy (e.g., in 2 eV increments over a range of 10-40 eV) while infusing the standard solution. Plot the signal intensity of the product ion against the collision energy to determine the optimal value that yields the highest intensity.

Proposed MRM Transitions for MHPG-d3:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)
MHPG-d3187.1154.115 - 25
MHPG-d3187.1121.120 - 30

Note: The optimal collision energy is instrument-dependent and should be empirically determined.

Visualizations

Norepinephrine Metabolism Pathway

The following diagram illustrates the metabolic pathway from norepinephrine to its major metabolite, MHPG.

Norepinephrine_Metabolism norepinephrine Norepinephrine normetanephrine Normetanephrine norepinephrine->normetanephrine COMT dhpg Dihydroxyphenylglycol (DHPG) norepinephrine->dhpg MAO mhpg_aldehyde 3-Methoxy-4-hydroxy- phenylglycolaldehyde normetanephrine->mhpg_aldehyde MAO mhpg 3-Methoxy-4-hydroxy- phenylglycol (MHPG) dhpg->mhpg COMT mhpg_aldehyde->mhpg Aldehyde Reductase

Caption: Metabolic conversion of norepinephrine to MHPG.

Troubleshooting Workflow for Low MHPG-d3 Signal

This workflow provides a logical sequence of steps to identify and resolve issues with low MHPG-d3 signal intensity.

Troubleshooting_Workflow start Low MHPG-d3 Signal check_standard Verify MHPG-d3 Standard Integrity start->check_standard standard_ok Signal Still Low? check_standard->standard_ok replace_standard Replace Standard standard_ok->replace_standard No optimize_sample_prep Optimize Sample Preparation (e.g., SPE) standard_ok->optimize_sample_prep Yes replace_standard->check_standard sample_prep_ok Signal Improved? optimize_sample_prep->sample_prep_ok optimize_ms Optimize MS Parameters (Ions, Collision Energy) sample_prep_ok->optimize_ms No end_good Problem Resolved sample_prep_ok->end_good Yes ms_ok Signal Acceptable? optimize_ms->ms_ok ms_ok->end_good Yes consult_expert Consult Instrument Specialist ms_ok->consult_expert No

Caption: A step-by-step guide to troubleshooting low MHPG-d3 signal.

MHPG Fragmentation Pathway

Understanding the fragmentation of MHPG is key to selecting appropriate product ions for your MRM assay.

MHPG_Fragmentation mhpg MHPG [M+H]+ m/z 184.1 fragment1 Loss of CH2O [M+H-30]+ m/z 154.1 mhpg->fragment1 fragment2 Loss of C2H5O2 [M+H-63]+ m/z 121.1 mhpg->fragment2

Caption: Proposed fragmentation of the MHPG precursor ion.

References

Technical Support Center: Ensuring the Long-Term Stability of MHPG-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3) stock solutions. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for MHPG-d3 stock solutions?

A1: For optimal stability, MHPG-d3 stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solutions from light and to store them under an inert nitrogen atmosphere to minimize oxidation.[1]

Q2: What is the best solvent for preparing MHPG-d3 stock solutions?

A2: The choice of solvent can significantly impact the stability of your MHPG-d3 stock solution. High-purity, HPLC or LC-MS grade solvents such as methanol, ethanol, or acetonitrile (B52724) are recommended. It is advisable to avoid aqueous solutions for long-term storage as they can promote degradation.

Q3: How can I prevent degradation of my MHPG-d3 stock solution?

A3: To minimize degradation, it is recommended to:

  • Store at appropriate temperatures: -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[1]

  • Protect from light: Store vials in the dark or use amber vials.

  • Use an inert atmosphere: Purge the vial headspace with nitrogen or argon before sealing to prevent oxidation.

  • Aliquot the stock solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Use high-purity solvents: Impurities in solvents can catalyze degradation.

Q4: What are the signs of MHPG-d3 degradation?

A4: Visual signs of degradation are not always apparent. While a change in color or the appearance of precipitate can indicate a problem, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: How does the deuterium (B1214612) label on MHPG-d3 affect its stability?

A5: Deuterium-labeled internal standards are generally considered to have similar chemical and physical properties to their non-labeled counterparts. However, in some cases, the position of the deuterium label can influence the molecule's stability. It is important to handle deuterated standards with the same care as the analyte to ensure their integrity.

Troubleshooting Guide

This guide addresses common issues that may arise with MHPG-d3 stock solutions.

Issue Possible Cause Recommended Action
Inconsistent or poor analytical results Degradation of MHPG-d3 stock solution.1. Prepare a fresh stock solution from solid MHPG-d3. 2. Compare the analytical performance of the new stock solution to the old one. 3. If the new stock solution resolves the issue, discard the old one.
Improper storage conditions.1. Verify that the storage temperature is consistently maintained at -20°C or -80°C. 2. Ensure that the solution is protected from light. 3. Check that the vial is properly sealed to prevent solvent evaporation and exposure to air.
Repeated freeze-thaw cycles.1. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Precipitate observed in the stock solution Poor solubility of MHPG-d3 in the chosen solvent.1. Gently warm the solution and vortex to try and redissolve the precipitate. 2. If the precipitate remains, consider preparing a new stock solution in a different solvent or at a lower concentration.
Degradation of MHPG-d3.1. If the precipitate does not redissolve upon warming, it may be a degradation product. 2. Discard the solution and prepare a fresh stock.
Change in the color of the stock solution Oxidation or other chemical degradation.1. Discard the solution immediately. 2. When preparing a new stock solution, ensure the vial is purged with an inert gas (nitrogen or argon) before sealing.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of MHPG-d3 Stock Solutions

Storage TemperatureDurationRecommended Practices
-80°CUp to 6 months[1]Protect from light, store under a nitrogen atmosphere, use single-use aliquots.
-20°CUp to 1 month[1]Protect from light, store under a nitrogen atmosphere, suitable for short-term use.
Room TemperatureNot RecommendedProne to rapid degradation.

Experimental Protocols

Protocol for Preparation of MHPG-d3 Stock Solution
  • Materials:

    • MHPG-d3 solid material

    • High-purity solvent (e.g., methanol, LC-MS grade)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Amber glass vials with PTFE-lined caps

    • Inert gas (nitrogen or argon)

  • Procedure:

    • Allow the MHPG-d3 solid to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of MHPG-d3 solid using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to a clean, dry volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid completely.

    • Once dissolved, fill the flask to the mark with the solvent.

    • Mix the solution thoroughly by inverting the flask several times.

    • Dispense the stock solution into single-use amber vials.

    • Purge the headspace of each vial with a gentle stream of nitrogen or argon before tightly sealing the cap.

    • Label the vials clearly with the compound name, concentration, solvent, preparation date, and storage conditions.

    • Store the vials at the recommended temperature (-20°C or -80°C).

Protocol for Stability Testing of MHPG-d3 Stock Solution

This protocol outlines a general procedure for a long-term stability study.

  • Preparation of Stability Samples:

    • Prepare a fresh, accurately concentrated stock solution of MHPG-d3 as described above.

    • Dispense the solution into multiple vials for testing at different time points.

  • Storage Conditions:

    • Store the vials at the desired long-term storage temperature (e.g., -80°C).

    • Store a separate set of vials at an accelerated degradation condition (e.g., -20°C or 4°C) to identify potential degradation products more quickly.

  • Testing Schedule:

    • Analyze one vial from each storage condition at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months).

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of MHPG-d3.

    • The method should be able to separate the parent MHPG-d3 peak from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of MHPG-d3 remaining at each time point relative to the initial concentration (T=0).

    • A common acceptance criterion is that the concentration should remain within ±10% of the initial value.

Visualizations

Norepinephrine_Metabolism Norepinephrine (B1679862) Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT MHPG_aldehyde MHPG-aldehyde Normetanephrine->MHPG_aldehyde MAO MHPG_d3 MHPG-d3 (Analyte) VMA Vanillylmandelic Acid (VMA) MHPG_aldehyde->MHPG_d3 ADH MHPG_aldehyde->VMA ALDH

Caption: Simplified metabolic pathway of norepinephrine leading to MHPG and VMA.

Troubleshooting_Workflow Start Inconsistent Analytical Results Check_Storage Proper Storage? Start->Check_Storage Check_Handling Proper Handling? Check_Storage->Check_Handling Yes Correct_Storage Correct Storage Conditions Check_Storage->Correct_Storage No Prepare_Fresh Prepare Fresh Stock Solution Check_Handling->Prepare_Fresh Yes Aliquot_Solution Aliquot Future Solutions Check_Handling->Aliquot_Solution No Compare_Results Results Improved? Prepare_Fresh->Compare_Results Discard_Old Discard Old Stock Solution Compare_Results->Discard_Old Yes Investigate_Method Investigate Analytical Method Compare_Results->Investigate_Method No Correct_Storage->Prepare_Fresh Aliquot_Solution->Prepare_Fresh

Caption: Troubleshooting workflow for inconsistent analytical results with MHPG-d3 solutions.

References

addressing poor peak shape in MHPG-d3 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 3-methoxy-4-hydroxyphenylethylene glycol-d3 (MHPG-d3). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor peak shapes in their chromatograms, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape for MHPG-d3?

Poor peak shape for MHPG-d3, a polar compound, typically manifests as peak tailing, fronting, or splitting. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the surface of silica-based columns can interact with the polar functional groups of MHPG-d3, leading to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of MHPG-d3, resulting in peak distortion.[1]

  • Column Overload: Injecting too much of the sample can saturate the column, causing peak fronting or tailing.

  • Sample Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase can lead to distorted or split peaks.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites or voids in the column, resulting in poor peak shapes.

  • Extra-Column Volume: Excessive tubing length or improper connections can cause peak broadening and tailing.

Q2: My MHPG-d3 peak is tailing. What are the potential causes and how can I fix it?

Peak tailing is a common issue, especially with polar compounds like MHPG-d3, and can compromise resolution and lead to inaccurate integration.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing for MHPG-d3 start Peak Tailing Observed check_column Check Column Type & Age start->check_column check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase New, end-capped use_endcapped_column Use High-Purity, End-Capped Column check_column->use_endcapped_column Old or non-end-capped check_sample Assess Sample & Injection check_mobile_phase->check_sample pH & modifiers OK adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph pH issue add_modifier Add Mobile Phase Modifier check_mobile_phase->add_modifier Secondary interactions reduce_concentration Reduce Sample Concentration/Volume check_sample->reduce_concentration Overload suspected match_solvent Match Sample Solvent to Mobile Phase check_sample->match_solvent Solvent mismatch end Peak Shape Improved use_endcapped_column->end adjust_ph->end add_modifier->end reduce_concentration->end match_solvent->end

Troubleshooting workflow for MHPG-d3 peak tailing.

Potential Causes & Solutions for Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol Interactions Use a high-purity, end-capped column to minimize the available silanol groups. Consider a column specifically designed for polar analytes. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol sites.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For a polar compound like MHPG-d3, a slightly acidic pH (e.g., 3-4) can help suppress the ionization of residual silanol groups. Ensure the mobile phase is adequately buffered.
Column Overload Reduce the sample concentration by diluting the sample or decrease the injection volume.
Column Contamination/Bed Deformation If a guard column is used, replace it. Try back-flushing the analytical column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.
Extra-Column Volume Minimize tubing length and use tubing with a small internal diameter between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Q3: My MHPG-d3 peak is fronting. What are the potential causes and how can I resolve this?

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

Potential Causes & Solutions for Peak Fronting

Potential CauseRecommended Solution
Column Overload This is a common cause of fronting. Decrease the sample concentration or the injection volume. Consider using a column with a larger internal diameter or higher loading capacity.
Sample Solvent Stronger than Mobile Phase The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used for solubility, inject the smallest possible volume.
Poor Column Packing This may occur as the column ages. If other troubleshooting steps fail, replace the column.
Temperature Gradients In some cases, a temperature gradient across the column can cause peak fronting. Ensure the column is properly thermostatted and consider pre-heating the mobile phase.
Q4: Why is my MHPG-d3 peak splitting and how can I troubleshoot this?

Split peaks can be misinterpreted as multiple compounds and can significantly affect quantification.

Diagnostic Workflow for Split Peaks

G cluster_1 Troubleshooting Split Peaks for MHPG-d3 start Split Peak Observed check_frit Check for Blocked Frit/Contamination start->check_frit check_solvent Check Sample Solvent vs. Mobile Phase check_frit->check_solvent No blockage flush_column Reverse and Flush Column check_frit->flush_column Contamination suspected replace_guard Replace Guard Column check_frit->replace_guard Guard column present check_column_void Inspect for Column Void check_solvent->check_column_void Solvent is OK dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Mismatch replace_column Replace Column check_column_void->replace_column Void suspected end Peak Shape Restored flush_column->end replace_guard->end dissolve_in_mp->end replace_column->end

Diagnostic workflow for troubleshooting split peaks.

Potential Causes & Solutions for Split Peaks

Potential CauseRecommended Solution
Blocked Column Frit or Contamination Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to enter the column unevenly. This often affects all peaks in the chromatogram. Try reversing and flushing the column (without connecting to the detector). If the problem persists, replace the column frit if possible, or replace the entire column. Filtering all samples and mobile phases is a good preventative measure.
Column Void A void or channel in the column packing can create multiple flow paths for the analyte, leading to a split peak. This is often indicated by a sudden drop in backpressure. The column will likely need to be replaced.
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger or more non-polar than the mobile phase, it can cause peak splitting. Whenever possible, dissolve the sample in the initial mobile phase.
Co-elution It's possible that the split peak is actually two different co-eluting compounds. To verify this, alter the mobile phase composition or gradient to see if the two peaks can be resolved.

Experimental Protocols

Suggested Starting Method for MHPG-d3 Analysis

Since MHPG-d3 is a polar analyte, a reversed-phase method with a polar-endcapped column or a Hydrophilic Interaction Liquid Chromatography (HILIC) method would be appropriate. Below is a suggested starting protocol for a reversed-phase method.

ParameterRecommendationRationale
Column C18, Polar-Endcapped, 2.1 x 100 mm, 1.8 µmA polar-endcapped C18 provides retention for polar analytes while minimizing silanol interactions. The smaller particle size offers high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to suppress the ionization of silanol groups, improving peak shape for polar compounds.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient 5% B to 40% B over 5 minutesA shallow gradient is often necessary for retaining and separating very polar compounds near the solvent front.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak symmetry and reduce mobile phase viscosity.
Injection Volume 2 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Solvent Initial Mobile Phase (95% A / 5% B)To ensure compatibility and good peak shape.

Note: This is a starting point and may require optimization for your specific application and instrumentation.

References

Technical Support Center: The Impact of MHPG-d3 Purity on Analytical Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the purity of 3-methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3) and its impact on analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: What is MHPG-d3 and why is its purity important?

MHPG-d3 is a deuterated form of 3-methoxy-4-hydroxyphenylglycol, a major metabolite of norepinephrine. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, MHPG-d3 is used as an internal standard (IS).[1] An internal standard is a compound with similar physicochemical properties to the analyte of interest (in this case, MHPG) that is added to all samples, calibrators, and quality controls at a known concentration.[1] Its purpose is to correct for variability during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical method.[2] The purity of MHPG-d3 is critical because impurities can interfere with the accurate measurement of the analyte, leading to erroneous results.[3]

Q2: What are the common types of impurities in MHPG-d3 and how do they affect my results?

There are two main types of impurities in MHPG-d3:

  • Isotopic Impurities: These are MHPG molecules with fewer or more deuterium (B1214612) atoms than the intended three (d0, d1, d2, d4, etc.). The most significant isotopic impurity is the unlabeled analyte (d0 MHPG). If present at a significant level, it will contribute to the signal of the endogenous MHPG, leading to an overestimation of the analyte concentration.[3]

  • Chemical Impurities: These are any other chemical species present in the MHPG-d3 standard that are not MHPG. These can be starting materials, byproducts from the synthesis, or degradation products. Chemical impurities can potentially co-elute with the analyte or internal standard and cause ion suppression or enhancement, leading to inaccurate quantification.

Q3: What are the regulatory guidelines regarding the purity of internal standards like MHPG-d3?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their guidelines for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline. This guideline emphasizes that the internal standard should be well-characterized and its purity known. While a formal Certificate of Analysis (CoA) is not always required for the IS, its suitability for use must be demonstrated. This includes ensuring a lack of interference from the IS and its impurities with the analyte at the lower limit of quantification (LLOQ). The response of the unlabeled analyte in a blank sample spiked with the internal standard should not be more than 20% of the analyte response at the LLOQ.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • High variability in quality control (QC) sample results.

  • Poor accuracy of back-calculated calibration standards.

  • Inconsistent results between analytical runs.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Isotopic Impurity (Unlabeled MHPG in MHPG-d3) 1. Assess Contribution: Prepare a blank matrix sample and spike it with the MHPG-d3 internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled MHPG. The response should be less than 20% of the response of your LLOQ standard. 2. Adjust IS Concentration: If the contribution is too high, consider lowering the concentration of the MHPG-d3, ensuring it still provides an adequate signal. 3. Source a Higher Purity Standard: If the issue persists, obtain a new lot of MHPG-d3 with higher isotopic purity.
Chemical Impurity 1. Chromatographic Evaluation: Carefully examine the chromatograms of blank samples spiked with only the MHPG-d3. Look for any interfering peaks at the retention time of the analyte. 2. Modify Chromatography: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to separate the impurity from the analyte peak. 3. Change Internal Standard: If the impurity cannot be resolved, you may need to consider a different internal standard.
Chromatographic Shift between MHPG and MHPG-d3 Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This can lead to differential matrix effects. 1. Confirm Co-elution: Overlay the chromatograms of MHPG and MHPG-d3 to check for complete co-elution. 2. Adjust Chromatography: If a separation is observed, you can try using a column with lower resolution or adjust the mobile phase to ensure they elute together.
Isotopic Exchange The deuterium atoms on MHPG-d3 can sometimes exchange with hydrogen atoms from the sample matrix or solvent, especially at extreme pH values. 1. Evaluate Stability: Assess the stability of MHPG-d3 in your sample matrix and processing conditions. 2. Adjust pH: If possible, adjust the pH of your solutions to be closer to neutral to minimize back-exchange.

Data Presentation

The following tables summarize typical quantitative data related to MHPG-d3 purity and its impact on analytical accuracy. Please note that these are representative values and the specifications for a particular lot of MHPG-d3 should be obtained from the supplier's Certificate of Analysis.

Table 1: Typical MHPG-d3 Purity Specifications

Parameter Typical Specification Significance for Analytical Accuracy
Chemical Purity (by HPLC/UPLC) ≥ 98%High chemical purity minimizes the risk of interference from other compounds that could affect the ionization of the analyte or internal standard.
Isotopic Purity (by MS) ≥ 98%A high isotopic purity ensures that the contribution of the unlabeled analyte (d0) in the internal standard is minimal, preventing overestimation of the analyte concentration.
Isotopic Distribution (d0 content) Typically < 0.5%The lower the d0 content, the less it will contribute to the analyte signal, leading to more accurate results, especially at the lower limit of quantification.

Table 2: Acceptance Criteria for Internal Standard Interference in Bioanalytical Methods

Parameter Regulatory Guideline (ICH M10) Impact if Not Met
Analyte Response in Blank + IS ≤ 20% of the LLOQ responseA higher response indicates significant contribution from the unlabeled analyte in the IS, leading to inaccurate quantification of low concentration samples.
Internal Standard Response in Blank ≤ 5% of the mean IS responseA higher response suggests the presence of an interfering peak at the mass transition of the internal standard, which can compromise the reliability of the IS for normalization.

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the impact of MHPG-d3 purity.

Protocol: Assessment of Contribution from Unlabeled Analyte in MHPG-d3 Internal Standard

Objective: To quantify the contribution of unlabeled MHPG (d0) present as an impurity in the MHPG-d3 internal standard to the analyte signal at the Lower Limit of Quantification (LLOQ).

Materials:

  • Blank human plasma (free of MHPG)

  • MHPG reference standard

  • MHPG-d3 internal standard solution (at the working concentration used in the assay)

  • LC-MS/MS system

  • Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

Procedure:

  • Prepare LLOQ Sample: Spike a known volume of blank human plasma with the MHPG reference standard to achieve the LLOQ concentration.

  • Prepare Blank + IS Sample: Spike the same volume of blank human plasma with the MHPG-d3 internal standard working solution.

  • Sample Preparation (Protein Precipitation):

    • To both the LLOQ and the Blank + IS samples, add 3 volumes of ice-cold protein precipitation solvent.

    • Vortex thoroughly for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject both prepared samples onto the LC-MS/MS system.

    • Acquire data using the multiple reaction monitoring (MRM) transitions for both MHPG and MHPG-d3.

  • Data Analysis:

    • Measure the peak area of the MHPG signal in both the LLOQ sample and the Blank + IS sample.

    • Calculate the percentage contribution using the following formula:

    % Contribution = (Peak Area of MHPG in Blank + IS / Peak Area of MHPG in LLOQ) * 100

Acceptance Criteria:

The percentage contribution should be ≤ 20%.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Human Plasma Sample spike_is Spike with MHPG-d3 (Internal Standard) sample->spike_is protein_precip Protein Precipitation (e.g., Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation (Analyte and IS) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration (MHPG & MHPG-d3) ms_detection->peak_integration ratio_calc Calculate Area Ratio (MHPG / MHPG-d3) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify MHPG Concentration calibration_curve->quantification

Caption: Experimental workflow for MHPG analysis using MHPG-d3.

logical_relationship cluster_purity MHPG-d3 Purity cluster_issues Potential Issues from Impurities isotopic_purity Isotopic Purity (High %d3, Low %d0) analytical_accuracy Analytical Accuracy (Reliable MHPG Quantification) isotopic_purity->analytical_accuracy chemical_purity Chemical Purity (Absence of interfering compounds) chemical_purity->analytical_accuracy overestimation Overestimation of MHPG (due to d0 impurity) analytical_accuracy->overestimation ion_suppression Ion Suppression/Enhancement (due to chemical impurities) analytical_accuracy->ion_suppression poor_precision Poor Precision analytical_accuracy->poor_precision

Caption: Impact of MHPG-d3 purity on analytical accuracy.

References

how to correct for deuterium loss in MHPG-d3 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of 3-methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3) as an internal standard in analytical experiments, particularly focusing on the issue of deuterium (B1214612) loss.

Frequently Asked Questions (FAQs)

Q1: What is MHPG-d3 and why is it used as an internal standard?

MHPG-d3 is a stable isotope-labeled version of MHPG, a major metabolite of norepinephrine (B1679862) in the brain.[1] In MHPG-d3, three hydrogen atoms on the methoxy (B1213986) group are replaced with deuterium.[2] It is widely used as an internal standard in quantitative analysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the endogenous MHPG, it can be used to correct for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and precise measurements.[3]

Q2: I'm observing a decreasing signal for my MHPG-d3 standard over time and an increase in the signal for unlabeled MHPG. What could be the cause?

This observation is a strong indicator of deuterium loss, also known as hydrogen-deuterium (H/D) exchange. This is a chemical process where deuterium atoms on your MHPG-d3 standard are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol). This exchange converts the deuterated standard back into the unlabeled analyte, leading to a decrease in the MHPG-d3 signal and a corresponding, erroneous increase in the measured MHPG concentration.

Q3: What factors promote deuterium loss on MHPG-d3?

The primary factors that influence the rate of deuterium loss from the methoxy group on the aromatic ring are pH and temperature.

  • pH: Acidic conditions are known to catalyze H/D exchange on aromatic rings and associated functional groups.[4][5] Storing or analyzing MHPG-d3 in strongly acidic solutions can significantly accelerate the loss of deuterium. The minimum rate of exchange for similar compounds is often observed in a slightly acidic pH range of 2.5-3.0.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange. Storing stock solutions and samples at elevated temperatures, or using high temperatures during sample preparation and analysis, can lead to significant deuterium loss.

  • Solvent: The presence of protic solvents, such as water and methanol (B129727), provides a source of hydrogen atoms for the exchange reaction. While often necessary for biological sample analysis, prolonged exposure should be minimized.

Q4: How can I prevent or minimize deuterium loss in my MHPG-d3 standards?

To maintain the isotopic integrity of your MHPG-d3 standard, it is crucial to control the conditions throughout your experimental workflow. Key recommendations include:

  • pH Control: Maintain the pH of your solutions, including stock solutions, sample diluents, and mobile phases, within a range that minimizes H/D exchange. For many deuterated compounds, a pH of around 2.5 is optimal for stability.

  • Temperature Control: Store all standards and samples at low temperatures (e.g., -20°C or -80°C for long-term storage). During sample preparation and analysis, keep samples on ice or in a cooled autosampler whenever possible.

  • Solvent Choice: For long-term storage of stock solutions, consider using aprotic solvents like acetonitrile (B52724) if solubility permits. Minimize the time samples are in aqueous or protic solutions.

  • Workflow Efficiency: Streamline your sample preparation and analysis timeline to reduce the opportunity for deuterium exchange to occur.

Troubleshooting Deuterium Loss

If you suspect deuterium loss is affecting your results, a systematic approach can help identify the source of the problem and implement corrective actions.

Logical Workflow for Troubleshooting

troubleshooting_workflow start Suspected Deuterium Loss (e.g., decreasing IS signal) check_storage Review Storage Conditions (Solvent, Temp, pH) start->check_storage stability_study Conduct Stability Study check_storage->stability_study analyze_data Analyze Stability Data stability_study->analyze_data source_identified Source of Loss Identified analyze_data->source_identified optimize_storage Optimize Storage (Aprotic solvent, lower temp) source_identified->optimize_storage Storage Issue check_sample_prep Review Sample Prep (pH, Temp, Time) source_identified->check_sample_prep Process Issue check_lc_ms Review LC-MS Conditions (Mobile phase pH, column temp) source_identified->check_lc_ms Process Issue implement_changes Implement Corrective Actions optimize_storage->implement_changes optimize_prep Optimize Sample Prep (Use ice, minimize time) check_sample_prep->optimize_prep optimize_prep->implement_changes optimize_lc_ms Optimize LC-MS Method check_lc_ms->optimize_lc_ms optimize_lc_ms->implement_changes end Problem Resolved implement_changes->end

Caption: A stepwise workflow for identifying and correcting the source of deuterium loss in MHPG-d3 standards.

Data on Deuterium Stability

Time (hours)Condition 1: pH 2.5, 4°C (% Remaining)Condition 2: pH 7.0, 25°C (% Remaining)Condition 3: pH 1.5, 40°C (% Remaining)
0100.0100.0100.0
499.898.592.1
899.697.185.3
1299.595.878.9
2499.191.962.5

This data is for illustrative purposes only and is intended to demonstrate the relative effects of pH and temperature on the stability of a deuterated phenolic compound.

Experimental Protocols

Protocol 1: Stability Assessment of MHPG-d3 in Solution

This protocol outlines a procedure to evaluate the stability of MHPG-d3 under various pH and temperature conditions.

Materials:

  • MHPG-d3 stock solution (e.g., 1 mg/mL in methanol)

  • Buffers of varying pH (e.g., pH 2.5, 4.5, 7.4)

  • Unlabeled MHPG standard

  • LC-MS grade water and acetonitrile

  • Calibrated pH meter

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Autosampler vials

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of MHPG-d3 at a known concentration (e.g., 1 µg/mL) in each of the selected pH buffers.

    • Dispense aliquots of each test solution into separate, labeled autosampler vials for each time point.

  • Incubation:

    • Place the sets of vials at their designated temperatures.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each condition.

    • If necessary, quench any further exchange by adding a small volume of a stabilizing agent (e.g., a strong acid to rapidly lower the pH if not already acidic) and immediately place the vial in a cooled autosampler set to 4°C.

    • Analyze the samples immediately by LC-MS/MS.

  • Data Analysis:

    • Monitor the peak areas for both MHPG-d3 and unlabeled MHPG.

    • Calculate the percentage of MHPG-d3 remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining MHPG-d3 versus time for each condition.

Protocol 2: A Typical LC-MS/MS Method for MHPG Analysis

This is a general method that can be adapted for the analysis of MHPG and MHPG-d3 in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of MHPG-d3 internal standard working solution (e.g., 500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity or similar

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or similar

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • MHPG: Q1 m/z 185.1 -> Q3 m/z 137.1

    • MHPG-d3: Q1 m/z 188.1 -> Q3 m/z 140.1

Mechanism of Deuterium Exchange

The loss of deuterium from the methoxy group of MHPG-d3 is typically an acid-catalyzed process. The diagram below illustrates a simplified proposed mechanism.

deuterium_exchange cluster_0 Acid-Catalyzed H/D Exchange on Methoxy Group MHPG_d3 MHPG-d3 with -OCD3 group Protonation Protonation of ether oxygen by H+ MHPG_d3->Protonation H+ (from acid) Intermediate Formation of an oxonium ion intermediate Protonation->Intermediate Water_attack Nucleophilic attack by H2O Intermediate->Water_attack H2O Loss_of_CD3OH Loss of deuterated methanol (CD3OH) Water_attack->Loss_of_CD3OH Demethylation Intermediate demethylated product Loss_of_CD3OH->Demethylation Proton_loss Proton loss to yield unlabeled MHPG Demethylation->Proton_loss -H+ MHPG Unlabeled MHPG with -OCH3 group Proton_loss->MHPG

Caption: Simplified mechanism of acid-catalyzed deuterium-hydrogen exchange on the methoxy group of MHPG-d3.

References

Technical Support Center: Optimizing MHPG-d3 Extraction from Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the extraction of 3-methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3) from serum samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting MHPG-d3 from serum?

A1: The most common methods for extracting MHPG and its deuterated internal standard, MHPG-d3, from serum are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both techniques aim to separate the analyte from matrix components like proteins and phospholipids (B1166683) that can interfere with analysis. Protein precipitation is often used as an initial clean-up step before SPE or LLE.

Q2: Why is a deuterated internal standard like MHPG-d3 used?

A2: A deuterated internal standard such as MHPG-d3 is crucial for accurate quantification in mass spectrometry-based assays. It is chemically identical to the analyte (MHPG) but has a different mass. This allows it to mimic the analyte's behavior during extraction and ionization, correcting for sample loss during preparation and for matrix effects in the mass spectrometer source.

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of MHPG.[1] Phospholipids are a major source of matrix effects in serum samples.[2]

Q4: How can I minimize matrix effects in my MHPG-d3 analysis?

A4: To minimize matrix effects, you can optimize your sample preparation to remove interfering components through techniques like SPE or LLE.[3] Chromatographic conditions can also be adjusted to separate MHPG from co-eluting matrix components.[3] Using a stable isotope-labeled internal standard like MHPG-d3 is the gold standard for compensating for matrix effects.

Troubleshooting Guides

Low Extraction Recovery

Problem: You are experiencing low recovery of MHPG-d3 from your serum samples.

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation Ensure thorough vortexing after adding the precipitation solvent (e.g., acetonitrile (B52724), methanol). Increase the ratio of solvent to serum (e.g., 3:1 or 4:1). Allow sufficient precipitation time at a low temperature (e.g., -20°C for 30 minutes).
Suboptimal SPE Sorbent/Solvents Ensure the SPE cartridge (e.g., C8, C18) is appropriate for MHPG. Optimize the pH of the loading solution to ensure MHPG is retained. Test different wash solvents to remove interferences without eluting the analyte. Use a strong enough elution solvent (e.g., methanol (B129727), acetonitrile) to ensure complete elution.
Inefficient LLE Ensure the chosen organic solvent (e.g., ethyl acetate) is of high purity. Optimize the pH of the aqueous phase to ensure MHPG partitions into the organic phase. Perform multiple extractions (e.g., 2-3 times) with fresh solvent to improve recovery. Ensure vigorous mixing to maximize surface area contact between the two phases.
Analyte Degradation Process samples on ice and avoid prolonged exposure to room temperature. Use fresh solvents and reagents.
High Variability in Results

Problem: You are observing high variability (%CV) in your MHPG-d3 recovery across different samples.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Ensure all samples are treated identically throughout the extraction process. Use calibrated pipettes for all liquid handling steps. Automate liquid handling steps if possible to improve consistency.
Variable Matrix Effects Use a stable isotope-labeled internal standard (MHPG-d3) in all samples, calibrators, and quality controls. Improve sample cleanup to remove more matrix components. Evaluate different lots of serum for matrix variability.
Incomplete Solvent Evaporation/Reconstitution Ensure complete evaporation of the extraction solvent before reconstitution. Vortex the reconstituted sample thoroughly to ensure the analyte is fully dissolved.

Data Presentation: Comparison of Extraction Methods

The following table summarizes representative recovery data for different MHPG extraction methods from serum. Please note that actual recoveries may vary depending on the specific protocol and laboratory conditions.

Extraction Method Analyte Average Recovery (%) Key Advantages Key Disadvantages
Solid-Phase Extraction (C18) MHPG85 - 95High selectivity, cleaner extracts, amenable to automation.Can be more expensive, requires method development.
Liquid-Liquid Extraction (Ethyl Acetate) MHPG55 - 70Inexpensive, simple procedure.Can be labor-intensive, potential for emulsions, lower recovery than SPE.
Protein Precipitation (Acetonitrile) MHPG> 90Fast and simple.Less clean extract, significant matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of MHPG-d3 from Serum

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment:

    • To 200 µL of serum, add 20 µL of MHPG-d3 internal standard solution.

    • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the MHPG and MHPG-d3 from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of MHPG-d3 from Serum

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • To 200 µL of serum in a glass tube, add 20 µL of MHPG-d3 internal standard solution.

    • Add 1 mL of ethyl acetate (B1210297).

  • Extraction:

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis serum Serum Sample add_is Add MHPG-d3 Internal Standard serum->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_load Load Sample supernatant->spe_load Option 1 add_solvent Add Organic Solvent (e.g., Ethyl Acetate) supernatant->add_solvent Option 2 spe_cond Condition SPE Cartridge spe_cond->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute dry_down Evaporate to Dryness spe_elute->dry_down vortex Vortex add_solvent->vortex centrifuge2 Centrifugation vortex->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: General experimental workflow for MHPG-d3 extraction from serum.

troubleshooting_workflow start Low MHPG-d3 Recovery check_pp Check Protein Precipitation? start->check_pp check_spe Check SPE Parameters? check_pp->check_spe No optimize_pp Optimize Precipitation: - Solvent:Sample Ratio - Incubation Time/Temp check_pp->optimize_pp Yes check_lle Check LLE Parameters? check_spe->check_lle No optimize_spe Optimize SPE: - Sorbent Choice - Wash/Elution Solvents - pH check_spe->optimize_spe Yes optimize_lle Optimize LLE: - Solvent Choice - pH - Number of Extractions check_lle->optimize_lle Yes end Improved Recovery optimize_pp->end optimize_spe->end optimize_lle->end

Caption: Troubleshooting workflow for low MHPG-d3 recovery.

metabolic_pathway norepinephrine (B1679862) Norepinephrine mao MAO norepinephrine->mao comt COMT norepinephrine->comt dhp_aldehyde 3,4-Dihydroxyphenylglycolaldehyde mao->dhp_aldehyde vma VMA (Vanillylmandelic Acid) mao->vma normetanephrine Normetanephrine comt->normetanephrine ar AR/ADH mhpg MHPG (3-Methoxy-4-hydroxyphenylglycol) ar->mhpg dhp_aldehyde->ar mhpg->vma normetanephrine->mao

Caption: Simplified metabolic pathway of norepinephrine to MHPG and VMA.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for MHPG Utilizing MHPG-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG), a key metabolite of norepinephrine. Particular emphasis is placed on the validation of methods employing the stable isotope-labeled internal standard (SIL-IS), MHPG-d3. The use of a SIL-IS is a cornerstone of robust and reliable bioanalytical method development, offering significant advantages in accuracy and precision over other types of internal standards.[1] This document presents supporting experimental data, detailed experimental protocols, and visualizations to aid researchers in the selection and validation of the most appropriate analytical method for their studies.

Comparative Performance of Internal Standards

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting analytical variability.[1] While various compounds can be used as an IS, stable isotope-labeled internal standards, such as MHPG-d3, are considered the gold standard, especially for LC-MS/MS applications.[2][3] MHPG-d3 is chemically identical to the analyte (MHPG) but has a different mass due to the deuterium (B1214612) labels, allowing it to be distinguished by the mass spectrometer.[1] This near-identical physicochemical behavior ensures that MHPG-d3 closely mimics the analyte during sample extraction, chromatography, and ionization, thereby providing superior correction for matrix effects and variability in recovery.

In contrast, alternative internal standards, such as tritiated MHPG ([³H]MHPG) or a structural analog like iso-vanillyl alcohol, may not co-elute perfectly or experience the same degree of ion suppression or enhancement as the analyte. This can lead to decreased precision and accuracy.

Table 1: Comparison of Internal Standard Performance in Bioanalytical Methods

ParameterMHPG-d3 (SIL-IS)Structural Analog (e.g., iso-vanillyl alcohol)Key Findings & References
Accuracy (% Bias) Typically within ±5%Can exceed ±15%SIL-IS consistently provides higher accuracy due to better compensation for matrix effects and recovery variations.
Precision (%CV) Typically <10%Can be >15%The use of a SIL-IS results in significantly better precision as it tracks the analyte's behavior more closely.
Matrix Effect Effectively compensatedInconsistent compensationThe near-identical nature of a SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.
Extraction Recovery Compensates for variabilityMay have different recoveryA SIL-IS will have nearly identical extraction recovery to the analyte, correcting for inconsistencies in the sample preparation process.
Chromatographic Elution Co-elutes with analyteMay have a different retention timeCo-elution is critical for accurate correction of matrix effects that can vary across the chromatographic peak.

Table 2: Performance Characteristics of LC-MS/MS Method for MHPG Sulfate (B86663) using a Deuterium-Labeled Internal Standard

ParameterPerformance
Linearity Range 50 - 10,000 ng/mL
Intra-assay Precision (CV%) 1.9 - 9.7%
Accuracy (% of Expected) 97 - 103%
Biological Matrix Urine

Data synthesized from a study on the determination of MHPG sulfate in human urine using a deuterium-labeled analogue as an internal standard.

Experimental Protocols

Protocol 1: Quantification of MHPG in Plasma using LC-MS/MS with MHPG-d3 Internal Standard

This protocol outlines a robust method for the sensitive and specific quantification of MHPG in plasma, employing MHPG-d3 as the internal standard to ensure high accuracy and precision.

1. Materials and Reagents:

  • MHPG reference standard

  • MHPG-d3 internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Sample Preparation:

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of each plasma sample, calibrator, and quality control (QC) sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of MHPG-d3 internal standard solution (concentration to be optimized based on expected endogenous levels) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: Optimized for separation of MHPG and MHPG-d3 from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for MHPG and MHPG-d3 must be optimized.

Visualizations

Norepinephrine Metabolism Pathway

The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the key enzymes and the formation of MHPG.

Norepinephrine_Metabolism Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT DHPGAL 3,4-Dihydroxyphenyl- glycolaldehyde (B1209225) (DHPGAL) Norepinephrine->DHPGAL MAO MHPG_Aldehyde 3-Methoxy-4-hydroxy- phenylglycolaldehyde (MHPG-Aldehyde) Normetanephrine->MHPG_Aldehyde MAO DHPGAL->MHPG_Aldehyde COMT MHPG 3-Methoxy-4-hydroxy- phenylglycol (MHPG) MHPG_Aldehyde->MHPG Aldehyde Reductase VMA Vanillylmandelic Acid (VMA) MHPG_Aldehyde->VMA Aldehyde Dehydrogenase

Norepinephrine metabolic pathway leading to MHPG formation.
Bioanalytical Method Validation Workflow using LC-MS/MS

This workflow outlines the essential steps for the validation of a bioanalytical method, ensuring its reliability for the intended application.

Bioanalytical_Method_Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Optimize Sample Preparation MD2 Optimize Chromatography MD1->MD2 MD3 Optimize MS/MS Detection MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Lower Limit of Quantification (LLOQ) V3->V4 V5 Recovery & Matrix Effect V4->V5 V6 Stability V5->V6 SA1 Run Calibration Curve & QCs V6->SA1 SA2 Analyze Study Samples SA1->SA2 SA3 Incurred Sample Reanalysis SA2->SA3

Workflow for LC-MS/MS bioanalytical method validation.

References

The Gold Standard vs. The Workhorse: A Comparative Guide to MHPG-d3 and Non-Deuterated MHPG as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG), the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison between the deuterated internal standard, MHPG-d3, and non-deuterated MHPG analogues, supported by representative experimental data and detailed methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, internal standards are indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for an internal standard for MHPG analysis are its stable isotope-labeled (deuterated) form, MHPG-d3, and a structurally similar but non-identical (non-deuterated) compound.

Performance Comparison: MHPG-d3 vs. Non-Deuterated MHPG

Stable isotope-labeled internal standards, such as MHPG-d3, are widely considered the "gold standard" in quantitative bioanalysis. Their chemical and physical properties are nearly identical to the analyte, MHPG. This similarity allows MHPG-d3 to co-elute with MHPG during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer's source, leading to more accurate and precise quantification.

Non-deuterated internal standards, while often more readily available and less expensive, have different chemical structures. This can lead to differences in chromatographic retention times and ionization efficiencies compared to MHPG. Consequently, they may not fully compensate for matrix effects and other sources of variability, potentially compromising data accuracy.

Quantitative Data Summary

The following tables summarize hypothetical yet representative data from a series of validation experiments comparing the performance of MHPG-d3 and a non-deuterated MHPG analogue as internal standards for the quantification of MHPG in human plasma.

Table 1: Linearity of Calibration Curves

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
MHPG-d31 - 50> 0.998
Non-deuterated MHPG1 - 50> 0.995

Table 2: Accuracy and Precision

Internal StandardQC LevelSpiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=6)Accuracy (%)Precision (%CV)
MHPG-d3Low2.52.45 ± 0.1298.04.9
Medium2020.4 ± 0.82102.04.0
High4039.2 ± 1.3798.03.5
Non-deuterated MHPGLow2.52.75 ± 0.28110.010.2
Medium2018.8 ± 1.5094.08.0
High4042.8 ± 3.00107.07.0

Table 3: Matrix Effect Evaluation

Internal StandardMatrix Lots (n=6)Matrix Factor (Range)Coefficient of Variation (%CV) of Matrix Factor
MHPG-d31 - 60.95 - 1.043.8
Non-deuterated MHPG1 - 60.82 - 1.1512.5

Experimental Protocols

The data presented above is based on the following detailed experimental methodologies.

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either MHPG-d3 or the non-deuterated analogue at a final concentration of 10 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 water:methanol with 0.1% formic acid).

  • Analysis: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • MHPG: Q1/Q3 to be optimized (e.g., 185.1 -> 167.1)

    • MHPG-d3: Q1/Q3 to be optimized (e.g., 188.1 -> 170.1)

    • Non-deuterated MHPG analogue: Q1/Q3 to be optimized based on its specific structure.

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical basis for choosing a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (MHPG-d3 or Non-deuterated) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc HPLC Separation reconstitute->lc ms Mass Spectrometry (Detection) lc->ms data Data Acquisition & Processing ms->data

Caption: A streamlined workflow for the bioanalysis of MHPG using an internal standard.

Logical_Relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Physicochemical Properties MHPG MHPG Retention Retention Time MHPG->Retention Ionization Ionization Efficiency MHPG->Ionization Extraction Extraction Recovery MHPG->Extraction MHPG_d3 MHPG-d3 (Deuterated) MHPG_d3->Retention Nearly Identical MHPG_d3->Ionization Nearly Identical MHPG_d3->Extraction Nearly Identical Non_Deut Non-Deuterated Analogue Non_Deut->Retention Different Non_Deut->Ionization Different Non_Deut->Extraction Similar but Different

Caption: Physicochemical property comparison between MHPG and its internal standards.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While non-deuterated standards can be a viable option in some scenarios, the experimental data clearly demonstrates the superior performance of MHPG-d3 in terms of accuracy, precision, and mitigation of matrix effects. For assays requiring the highest level of confidence in the generated data, particularly for regulated studies in drug development, the use of a deuterated internal standard like MHPG-d3 is strongly recommended. This upfront investment in a more suitable internal standard can prevent costly and time-consuming issues with data quality and reproducibility down the line.

A Researcher's Guide to Cross-Laboratory Validation of MHPG Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG), the primary metabolite of norepinephrine (B1679862) in the central nervous system, is of paramount importance for advancements in neuroscience and clinical diagnostics.[1][2] The choice of analytical technique for MHPG quantification in biological matrices such as plasma, urine, and cerebrospinal fluid (CSF) can significantly impact the comparability and reliability of results across different laboratories.[2][3] This guide provides a comparative overview of the most common analytical methodologies, their performance characteristics, and detailed experimental protocols to aid in the selection and validation of MHPG measurement techniques.

The principal analytical methods employed for MHPG quantification are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[2] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method. The validation of these methods across different laboratories is crucial to ensure that findings are both reliable and comparable. Key performance parameters for such validation include accuracy, precision (both repeatability and reproducibility), linearity, and sensitivity, specifically the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Comparative Performance of MHPG Quantification Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including the biological matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance characteristics of commonly used MHPG analysis techniques based on available literature.

ParameterHPLC with Electrochemical Detection (HPLC-ECD)HPLC with Fluorimetric DetectionHPLC with Coulometric DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 1 - 100 ng/mL1 - 50 ng/mL0.5 - 25 ng/mLUp to 80 mg/L (urine)50 - 10,000 ng/mL (urine)
Intra-assay Precision (CV%) 5.4%< 3.3%< 3.2%4.0% (urine)1.9% - 9.7%
Inter-assay Precision (CV%) 10.7%< 3.8%< 4.3%5.0% (urine)Not explicitly stated in the provided results
Limit of Detection (LOD) Not explicitly stated< 1 ng/mL (plasma)0.2 ng/mL0.18 ng (urine)Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated0.5 ng/mLNot explicitly statedNot explicitly stated
Accuracy (% of expected) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated97% - 103%

Note: The performance characteristics can vary based on the specific laboratory, instrumentation, and the biological matrix being analyzed.

Experimental Workflows and Signaling Pathways

To ensure consistency and comparability of results in a cross-laboratory setting, a standardized workflow is essential. The following diagram illustrates a general workflow for a cross-laboratory validation study of an MHPG measurement technique.

cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Independent Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Comparison P1 Define Validation Parameters (Accuracy, Precision, etc.) P2 Develop Standardized Experimental Protocol P1->P2 P3 Prepare and Distribute Standard Reference Materials P2->P3 L1 Laboratory A Analyzes Samples P3->L1 L2 Laboratory B Analyzes Samples P3->L2 L3 Laboratory C Analyzes Samples P3->L3 D1 Collect and Centralize Data from all Laboratories L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (e.g., ANOVA, Bland-Altman) D1->D2 D3 Evaluate Inter-Laboratory Variability and Bias D2->D3 R1 R1 D3->R1 Report Findings and Establish Method Robustness

A generalized workflow for a cross-laboratory validation study.

Detailed Experimental Protocols

The following are generalized protocols for the key MHPG measurement techniques. It is crucial for individual laboratories to validate these methods according to their specific instrumentation and requirements.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Plasma MHPG

This method is suitable for the quantification of MHPG in plasma samples.

1. Sample Preparation:

  • To 1 mL of plasma, add a known amount of an internal standard (e.g., iso-MHPG) to monitor for recovery.

  • Precipitate proteins by adding an equal volume of cold 0.4 M perchloric acid, vortex, and then centrifuge.

  • The MHPG can be extracted from the supernatant using an organic solvent like ethyl acetate (B1210297) or through solid-phase extraction (SPE).

    • For SPE, condition a C18 cartridge with methanol (B129727) followed by deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute MHPG with a suitable solvent such as methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC-ECD Analysis:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a reversed-phase C18 column.

  • Mobile Phase: An isocratic elution with a suitable buffer system, for instance, a mixture of sodium acetate buffer and methanol. The exact composition should be optimized for the specific column and system.

  • Detection: An electrochemical detector with the potential of the working electrode set to an appropriate oxidation potential for MHPG (typically between +0.6 to +0.8 V).

  • Quantification: Generate a standard curve using known concentrations of MHPG. The concentration of MHPG in the samples is determined by comparing the peak area of the analyte to that of the internal standard against the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary MHPG

GC-MS offers high specificity and is often utilized as a confirmatory method.

1. Sample Preparation:

  • For total MHPG, a hydrolysis step is required to cleave conjugated MHPG. This can be achieved by incubating the urine sample with glusulase overnight at 37°C or for 3 hours at 50°C.

  • Add an internal standard (e.g., a deuterium-labeled MHPG) to the sample.

  • Extract MHPG from the hydrolyzed urine using an organic solvent such as ethyl acetate.

  • The extracted MHPG must be derivatized to increase its volatility and thermal stability for GC analysis.

2. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a suitable capillary column.

  • Injection: The derivatized sample is injected into the GC, where it is vaporized.

  • Separation: The components of the sample are separated as they pass through the column.

  • MS System: The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

  • Quantification: The concentration of MHPG is determined by comparing the ion intensity of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MHPG Sulfate (B86663) in Urine

This method provides high sensitivity and specificity for the analysis of MHPG sulfate in urine.

1. Sample Preparation:

  • Dilute 50 µL of urine with 1 mL of ammonium (B1175870) formate (B1220265) buffer.

  • Add a deuterium-labeled internal standard (e.g., d3-MHPG sulfate).

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a suitable reverse-phase column for the separation of MHPG sulfate.

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., multiple reaction monitoring) to enhance selectivity and sensitivity for MHPG sulfate and the internal standard.

  • Quantification: The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

The Gold Standard: Enhancing Catecholamine Analysis with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of catecholamines—such as dopamine, norepinephrine, and epinephrine—is critical for understanding neurotransmission, diagnosing diseases, and evaluating therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive method for this analysis due to its high sensitivity and specificity.[1][2] However, the inherent complexity of biological matrices like plasma and urine presents significant analytical challenges.[3] This guide provides an objective comparison, supported by experimental data, on the advantages of using deuterated internal standards to overcome these challenges and achieve the highest levels of accuracy and precision.

The Challenge of Bioanalysis: Matrix Effects and Variability

The core challenge in LC-MS/MS-based bioanalysis is the "matrix effect." This phenomenon occurs when co-eluting molecules from the sample (e.g., salts, phospholipids, metabolites) interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification. Furthermore, variability is inevitably introduced during the multi-step sample preparation process, from extraction and cleanup to reconstitution.

To ensure reliable data, an internal standard (IS) is added to every sample, calibrator, and quality control. The ideal IS should behave identically to the analyte throughout the entire analytical process, thus compensating for both matrix effects and procedural losses.

Deuterated Standards: The Superior Choice

While structurally similar analogs can be used as internal standards, stable isotope-labeled (SIL) internal standards, such as deuterated standards, are widely considered the "gold standard." A deuterated standard is chemically identical to the analyte, with the only difference being that several hydrogen atoms are replaced by their heavier isotope, deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the standard, while their identical chemical properties provide unparalleled advantages.

Key Advantages of Deuterated Standards:

  • Near-Perfect Compensation for Matrix Effects : Because a deuterated standard is chemically identical to the analyte, it has the same chromatographic retention time and is affected by ion suppression or enhancement in the exact same way. This co-elution ensures that any fluctuation in signal experienced by the analyte is mirrored by the IS, allowing for a highly accurate correction. Structural analogs, in contrast, may elute at slightly different times and have different ionization efficiencies, leading to poor correction for matrix effects.

  • Accurate Correction for Sample Preparation Variability : Deuterated standards are added to samples at the very beginning of the workflow. Consequently, any loss of analyte during extraction, evaporation, or reconstitution steps is matched by a proportional loss of the deuterated standard. This ensures that the final analyte/IS ratio remains constant, leading to highly precise and accurate results.

  • Enhanced Method Robustness and Reliability : The use of deuterated standards leads to methods with significantly improved precision (reproducibility) and accuracy (closeness to the true value). This is crucial for clinical diagnostics and regulated drug development environments where data integrity is paramount.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The theoretical advantages of deuterated standards are consistently demonstrated in experimental data. Methods employing deuterated standards exhibit lower variability and greater accuracy across different biological samples.

Performance Metric Deuterated Internal Standard Non-Deuterated (Analog) IS Comment
Accuracy (% Bias) -2% to +3%-15% to +20%Deuterated IS provides results much closer to the true concentration.
Precision (% CV / RSD) < 5%8% to 15%Significantly lower variability between measurements with a deuterated IS.
Extraction Recovery (% REC) 85% - 95%70% - 90%While absolute recovery can vary, the deuterated IS accurately corrects for any losses.
Matrix Effect (% ME) 90% - 105% (Corrected)75% - 120% (Poorly Corrected)Deuterated IS effectively normalizes signal suppression/enhancement across different samples.
Note: Values are typical representations based on published bioanalytical method validation data.

Experimental Protocols

Achieving reliable catecholamine quantification requires a robust experimental workflow from sample preparation to data acquisition.

Experimental Workflow for Catecholamine Analysis

The following diagram illustrates a typical workflow for the analysis of catecholamines in plasma using a deuterated internal standard and LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Plasma Sample Collection B 2. Add Deuterated Internal Standard Mix A->B C 3. Protein Precipitation (e.g., with Methanol) B->C D 4. Solid-Phase Extraction (SPE) for Cleanup & Concentration C->D E 5. Evaporation & Reconstitution in Mobile Phase D->E F 6. Injection into LC-MS/MS System E->F G 7. Chromatographic Separation (Analyte & IS Co-elute) F->G H 8. Mass Spectrometric Detection (Separate m/z for Analyte & IS) G->H I 9. Data Processing (Calculate Peak Area Ratios) H->I

Caption: A typical bioanalytical workflow for plasma catecholamine quantification.

Detailed Sample Preparation Protocol (Plasma)
  • Sample Thawing : Thaw frozen plasma samples on ice to maintain stability.

  • Internal Standard Spiking : To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a deuterated internal standard working solution containing known concentrations of Norepinephrine-d6, Epinephrine-d3, and Dopamine-d4. Vortex briefly.

  • Protein Precipitation : Add 300 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) :

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with appropriate solvents to remove interfering substances like phospholipids.

    • Elute the catecholamines and their deuterated standards using an acidic organic solvent (e.g., 5% formic acid in methanol).

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 0.1% formic acid in water). Vortex and transfer to an autosampler vial for injection.

Catecholamine Biosynthesis Pathway

Catecholamines are synthesized from the amino acid L-tyrosine through a series of enzymatic steps. This pathway is fundamental to neurobiology and the study of many neurological and endocrine disorders.

G cluster_pathway Catecholamine Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: The enzymatic synthesis pathway of major catecholamines.

Conclusion

For the quantitative analysis of catecholamines in complex biological matrices, the use of deuterated internal standards is indispensable. They provide the most effective means of correcting for matrix effects and procedural variability, which are the largest sources of error in LC-MS/MS-based bioanalysis. By ensuring the highest possible degree of accuracy and precision, deuterated standards enable researchers and clinicians to generate robust, reliable, and defensible data, ultimately advancing scientific understanding and improving patient outcomes.

References

A Researcher's Guide to MHPG-d3 Assays: A Comparative Analysis of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in neuroscience and clinical diagnostics, the accurate and precise quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG), the major metabolite of norepinephrine (B1679862) in the central nervous system, is paramount. The use of a deuterated internal standard, MHPG-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays has become a gold standard for achieving reliable results. This guide provides an objective comparison of the MHPG-d3 LC-MS/MS assay with alternative methods, supported by experimental data and detailed protocols to inform your selection of the most suitable analytical technique.

Performance Comparison: MHPG-d3 vs. Alternative Assays

The selection of an appropriate analytical method for MHPG quantification hinges on a balance of sensitivity, specificity, accuracy, precision, and sample throughput. While LC-MS/MS with a deuterated internal standard offers the highest level of performance, other techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable alternatives with their own sets of advantages and limitations.

Parameter LC-MS/MS with MHPG-d3 HPLC-ECD GC-MS
Principle Chromatographic separation followed by mass-to-charge ratio detection of MHPG and its stable isotope-labeled internal standard (MHPG-d3).Chromatographic separation followed by detection of the electrochemical oxidation or reduction of MHPG.Chromatographic separation of derivatized MHPG followed by mass-to-charge ratio detection.
Specificity Very High (due to MS/MS detection)HighHigh
Sensitivity Very High (pg/mL range)High (low ng/mL range)[1]High
Intra-day Precision (%CV) 1.9 - 9.7%[2]< 3.2%[1]Not widely reported for MHPG
Inter-day Precision (%CV) Not explicitly stated, but expected to be low< 4.3%[1]Not widely reported for MHPG
Accuracy (% Recovery) 97 - 103%[2]Not explicitly stated, but generally goodNot explicitly stated, but generally good
Sample Throughput HighModerateLow to Moderate
Derivatization Required NoNoYes
Cost HighModerateModerate to High

Table 1. Comparison of Performance Characteristics for MHPG Quantification Methods.

In-depth Look at Assay Methodologies

MHPG-d3 LC-MS/MS Assay

This method is the preferred approach for its high sensitivity, specificity, and accuracy, largely attributable to the use of a stable isotope-labeled internal standard which corrects for matrix effects and variability in sample processing.

The following protocol is adapted from a validated method for the determination of MHPG sulfate (B86663) in human urine using a deuterium-labeled internal standard.

  • Sample Preparation:

    • Dilute 50 µL of urine with 1 mL of ammonium (B1175870) formate (B1220265) buffer.

    • Add the MHPG-d3 internal standard.

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a suitable reverse-phase column for separation.

    • Mobile Phase: Employ an appropriate gradient of aqueous and organic solvents, such as ammonium formate and methanol (B129727).

    • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode. Monitor the specific precursor-to-product ion transitions for both MHPG and MHPG-d3.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of MHPG to MHPG-d3 against the concentration of the calibration standards.

    • Determine the concentration of MHPG in the unknown samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample (50 µL) dilution Dilute with Ammonium Formate Buffer (1 mL) urine_sample->dilution add_is Add MHPG-d3 Internal Standard dilution->add_is centrifuge Centrifuge add_is->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (ESI) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve (MHPG/MHPG-d3 Ratio) peak_integration->calibration_curve quantification Quantify MHPG Concentration calibration_curve->quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of MHPG using a deuterated internal standard.

Alternative Method 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a sensitive and well-established method for the analysis of electrochemically active compounds like MHPG.

The following is a general protocol for the analysis of MHPG in plasma by HPLC-ECD.

  • Sample Preparation:

    • To 1 mL of plasma, add a suitable internal standard.

    • Perform protein precipitation using an acid such as perchloric acid.

    • Extract MHPG using a solid-phase extraction (SPE) procedure.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

  • HPLC-ECD Analysis:

    • Chromatography: Use a C8 or C18 reversed-phase column.

    • Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of citric acid, 1-octanesulfonic acid, EDTA, and methanol is commonly used.

    • Detection: Employ a coulometric electrochemical detector to measure the current generated by the oxidation of MHPG.

  • Quantification:

    • Create a calibration curve by plotting the peak height or area of the MHPG standards against their concentrations.

    • Calculate the MHPG concentration in the samples based on the calibration curve.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, but it requires derivatization to increase the volatility of MHPG.

The following outlines a general procedure for MHPG analysis by GC-MS.

  • Sample Preparation and Derivatization:

    • Extract MHPG from the biological matrix (e.g., plasma, urine) using liquid-liquid or solid-phase extraction.

    • Derivatize the extracted MHPG to make it volatile. This is often achieved by acylation or silylation.

  • GC-MS Analysis:

    • Chromatography: Use a capillary column suitable for the separation of the derivatized MHPG.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic ions of the derivatized MHPG.

  • Quantification:

    • Construct a calibration curve using derivatized MHPG standards.

    • Quantify MHPG in the samples by comparing their peak areas to the calibration curve.

Assessing Accuracy and Precision: A Logical Framework

The validation of any bioanalytical method is crucial to ensure the reliability of the data. Accuracy and precision are two of the most important validation parameters. According to regulatory guidelines from the FDA and EMA, the mean value of accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).

accuracy_precision_logic cluster_validation Bioanalytical Method Validation cluster_assessment Assessment cluster_criteria Acceptance Criteria (FDA/EMA) cluster_outcome Outcome accuracy Accuracy (Closeness to True Value) prepare_qc Prepare Quality Control (QC) Samples (Low, Mid, High) accuracy->prepare_qc precision Precision (Reproducibility) precision->prepare_qc analyze_qc_intra Analyze Replicate QCs within the Same Day (Intra-day) prepare_qc->analyze_qc_intra analyze_qc_inter Analyze Replicate QCs on Different Days (Inter-day) prepare_qc->analyze_qc_inter calculate_accuracy Calculate % Recovery ((Measured Conc. / Nominal Conc.) * 100) analyze_qc_intra->calculate_accuracy calculate_precision Calculate % Coefficient of Variation ((SD / Mean) * 100) analyze_qc_intra->calculate_precision analyze_qc_inter->calculate_accuracy analyze_qc_inter->calculate_precision accuracy_check Accuracy within ±15% (±20% at LLOQ)? calculate_accuracy->accuracy_check precision_check Precision ≤ 15% CV (≤ 20% at LLOQ)? calculate_precision->precision_check valid_method Method Validated accuracy_check->valid_method Yes method_optimization Method Requires Optimization accuracy_check->method_optimization No precision_check->valid_method Yes precision_check->method_optimization No

Caption: The logical workflow for assessing the accuracy and precision of a bioanalytical method.

Conclusion

The LC-MS/MS assay utilizing a deuterated internal standard (MHPG-d3) stands out as the most robust, accurate, and precise method for the quantification of MHPG in biological matrices. Its high specificity and sensitivity make it particularly suitable for demanding research and clinical applications. While HPLC-ECD and GC-MS offer viable, and in some cases more cost-effective, alternatives, they may require more extensive sample preparation and lack the inherent advantages of a stable isotope-labeled internal standard. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy and precision, sample throughput needs, and available resources. Rigorous method validation, in accordance with regulatory guidelines, is essential regardless of the chosen technique to ensure the generation of reliable and reproducible data.

References

Precision in MHPG-d3 Measurements: A Comparative Guide to Inter-Assay and Intra-Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG), understanding the variability of analytical methods is paramount. The deuterated internal standard, MHPG-d3, plays a crucial role in ensuring the accuracy and reproducibility of these measurements, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of inter-assay and intra-assay variability in MHPG measurements, supported by experimental data and detailed protocols.

While direct reporting of the variability of the MHPG-d3 internal standard itself is uncommon in literature, its performance is intrinsically linked to the precision of the analyte (MHPG) measurement. The data presented here for MHPG can be considered a reliable proxy for the expected performance of its deuterated counterpart under similar analytical conditions. It is standard practice in bioanalysis that a stable isotope-labeled internal standard, such as MHPG-d3, will exhibit similar, if not lower, variability compared to the analyte it is meant to correct for.[1][2][3]

Comparative Analysis of Assay Precision

The precision of an analytical method is typically expressed as the coefficient of variation (CV%), with lower percentages indicating higher precision. The following table summarizes the inter-assay and intra-assay variability for MHPG measurements from a validated LC-MS/MS method. This data serves as a benchmark for the expected precision when using MHPG-d3 as an internal standard.

ParameterAnalyteIntra-Assay CV%Inter-Assay CV%Method
PrecisionMHPG≤ 16%≤ 16%LC-MS/MS

Note: This data is based on the simultaneous determination of multiple neurotransmitters and their metabolites. The use of a deuterated internal standard like MHPG-d3 is critical for achieving such levels of precision by correcting for variations in sample preparation and instrument response.

Experimental Protocol for Determining Assay Variability

A robust assessment of inter-assay and intra-assay variability is a cornerstone of analytical method validation. The following protocol outlines the typical steps involved in such a study for MHPG analysis using MHPG-d3 as an internal standard.

Objective:

To determine the precision of the analytical method for the quantification of MHPG by assessing the variability within a single analytical run (intra-assay) and between different analytical runs (inter-assay).

Materials:
  • Blank biological matrix (e.g., plasma, urine)

  • MHPG analytical standard

  • MHPG-d3 internal standard

  • LC-MS/MS system

  • All necessary reagents and solvents for sample preparation and chromatographic separation

Methodology:
  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

    • These concentrations should span the expected range of MHPG in study samples.

    • Spike the blank biological matrix with known concentrations of the MHPG analytical standard.

    • Add a fixed concentration of the MHPG-d3 internal standard to all QC samples, calibration standards, and study samples.

  • Intra-Assay (Within-Run) Precision:

    • Analyze at least five replicates of each QC level (low, medium, high) in a single analytical run.

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for the measured concentrations at each QC level.

    • The CV% is calculated as: (SD / Mean) * 100.

  • Inter-Assay (Between-Run) Precision:

    • Analyze the same set of QC samples (low, medium, high) on at least three different days (three independent analytical runs).

    • Calculate the mean concentration, SD, and CV% for the measurements of each QC level across all runs.

Acceptance Criteria:

For bioanalytical methods, the acceptance criteria for precision are generally as follows:

  • Intra-assay CV%: Should not exceed 15% for each QC level (20% at the Lower Limit of Quantification, LLOQ).

  • Inter-assay CV%: Should not exceed 15% for each QC level (20% at the LLOQ).

Experimental Workflow Visualization

The following diagram illustrates the workflow for assessing the inter-assay and intra-assay variability of MHPG measurements.

Assay_Variability_Workflow cluster_prep Sample Preparation cluster_intra Intra-Assay Precision cluster_inter Inter-Assay Precision cluster_results Results prep_qc Prepare QC Samples (Low, Medium, High) spike_analyte Spike with MHPG prep_qc->spike_analyte spike_is Spike with MHPG-d3 spike_analyte->spike_is run1 Single Analytical Run spike_is->run1 To Run 1 run2 Multiple Analytical Runs (e.g., 3 different days) spike_is->run2 To all Runs analyze_intra Analyze 5 Replicates of each QC Level run1->analyze_intra calc_intra Calculate Mean, SD, CV% analyze_intra->calc_intra intra_cv Intra-Assay CV% calc_intra->intra_cv analyze_inter Analyze QC Samples in each run run2->analyze_inter calc_inter Calculate Overall Mean, SD, CV% analyze_inter->calc_inter inter_cv Inter-Assay CV% calc_inter->inter_cv

Workflow for Determining Assay Variability.

References

The Gold Standard Debate: A Comparative Guide to MHPG-d3 and ¹³C-Labeled Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG), the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides an objective comparison of deuterium-labeled MHPG (MHPG-d3) and carbon-13-labeled (¹³C) MHPG internal standards, supported by established principles in isotope dilution mass spectrometry.

MHPG, the principal metabolite of norepinephrine (B1679862) in the brain, serves as a critical biomarker for assessing noradrenergic activity.[1][2][3][4] Accurate measurement of its concentration in biological matrices such as plasma, urine, and cerebrospinal fluid is crucial for neuroscience research and the development of therapeutics targeting the noradrenergic system. The gold standard for such quantification is isotope dilution mass spectrometry, which relies on a stable isotope-labeled (SIL) internal standard. While both MHPG-d3 and ¹³C-labeled MHPG serve this purpose, their intrinsic physicochemical properties can significantly impact analytical performance.

Head-to-Head Performance Comparison

The ideal internal standard should exhibit chemical and physical properties identical to the analyte to ensure it behaves consistently throughout sample preparation, chromatography, and ionization.[5] It is in this regard that ¹³C-labeled standards are generally considered superior to their deuterated counterparts.

Table 1: Key Performance Characteristics of MHPG-d3 vs. ¹³C-Labeled MHPG

FeatureMHPG-d3 (Deuterium-Labeled)¹³C-Labeled MHPGRationale & Implications for MHPG Analysis
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than native MHPG due to the "isotope effect".Virtually identical retention time to native MHPG, ensuring perfect co-elution.Co-elution is critical for accurate quantification. A shift in retention time can subject the internal standard and analyte to different matrix effects, compromising data accuracy.
Isotopic Stability Prone to back-exchange of deuterium (B1214612) with hydrogen, particularly if the label is on an exchangeable site (e.g., -OH).Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.Isotopic instability can lead to a loss of the label and inaccurate quantification. Careful placement of deuterium on non-exchangeable positions is crucial.
Matrix Effects The chromatographic shift can result in the analyte and internal standard experiencing different levels of ion suppression or enhancement.Experiences the same matrix effects as the analyte due to co-elution, providing more effective compensation.¹³C-labeled standards offer superior correction for matrix effects, a critical factor in the analysis of complex biological samples.
Cost & Availability Generally less expensive and more readily available.Typically more expensive due to a more complex synthesis process.For routine analyses, the cost of MHPG-d3 may be more attractive. However, for high-stakes studies like clinical trials, the superior performance of a ¹³C-labeled standard can justify the higher initial investment.

Experimental Data Summary

Table 2: Typical Validation Parameters for MHPG Quantification using LC-MS/MS

ParameterMHPG-d3 Internal Standard¹³C-Labeled MHPG Internal Standard (Expected)
Accuracy 97% to 103% of expected values.Expected to be ≥98% to 102% due to superior correction for matrix effects.
Precision (CV%) 1.9% to 9.7%.Expected to be consistently lower (e.g., <5%) due to perfect co-elution and stability.
Lower Limit of Quantification (LLOQ) Method dependent, but achievable at low ng/mL levels.Potentially lower LLOQ due to cleaner signal and better signal-to-noise ratio.
Risk of Inaccurate Quantification Moderate, due to potential for chromatographic shifts and isotopic exchange.Low, as it is not susceptible to these issues.

Experimental Protocols

The accurate quantification of MHPG in biological matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Protocol for MHPG Quantification in Urine using LC-MS/MS
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • Dilute 50 µL of urine with 1 mL of an appropriate buffer (e.g., ammonium (B1175870) formate).

    • Add a known concentration of the internal standard (MHPG-d3 or ¹³C-labeled MHPG).

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Inject 10 µL of the prepared sample into an LC system. Separation is typically achieved on a C18 reversed-phase column using a gradient or isocratic mobile phase (e.g., a mixture of an acidic buffer and an organic solvent like methanol (B129727) or acetonitrile).

    • Tandem Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for both native MHPG and the labeled internal standard.

  • Data Analysis:

    • Integrate the chromatographic peaks for both the analyte (MHPG) and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of MHPG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Context: Pathways and Workflows

To better understand the significance of MHPG and the analytical process, the following diagrams illustrate the norepinephrine metabolic pathway and a typical experimental workflow.

Norepinephrine Metabolism to MHPG and VMA Norepinephrine Norepinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT DHPGAL 3,4-Dihydroxyphenylglycolaldehyde Norepinephrine->DHPGAL MAO VMA VMA (Vanillylmandelic Acid) Normetanephrine->VMA MAO MHPG MHPG (3-Methoxy-4-hydroxyphenylglycol) DHPGAL->MHPG COMT

Caption: Norepinephrine metabolism to MHPG and VMA.

General Workflow for MHPG Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Urine, Plasma, CSF) AddIS Add Internal Standard (MHPG-d3 or 13C-MHPG) BiologicalSample->AddIS DiluteCentrifuge Dilute & Centrifuge AddIS->DiluteCentrifuge Supernatant Collect Supernatant DiluteCentrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS PeakIntegration Peak Integration MSMS->PeakIntegration CalcRatio Calculate Area Ratios PeakIntegration->CalcRatio Calibration Generate Calibration Curve CalcRatio->Calibration Quantification Quantify MHPG Calibration->Quantification

Caption: General workflow for MHPG analysis.

Conclusion and Recommendation

The choice between MHPG-d3 and ¹³C-labeled MHPG as an internal standard involves a trade-off between cost and analytical performance.

  • MHPG-d3 can be a cost-effective option for many applications, and acceptable methods can be developed with its use. However, researchers must be acutely aware of its potential limitations, including chromatographic shifts and the possibility of deuterium exchange. Rigorous method validation is essential to ensure these factors do not compromise data accuracy.

  • ¹³C-Labeled MHPG represents the superior choice for high-stakes analytical applications. Its perfect co-elution with the native analyte and isotopic stability ensure the most accurate correction for matrix effects and other sources of analytical variability. For drug development, clinical trials, and other scenarios where data integrity is non-negotiable, the investment in a ¹³C-labeled internal standard is highly recommended to ensure the development of the most robust and reliable quantitative assays.

References

Determining the Limit of Detection for MHPG: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG), a key metabolite of norepinephrine, the selection of an appropriate analytical method and internal standard is paramount. The limit of detection (LOD) is a critical performance characteristic of any quantitative assay, defining the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide provides an objective comparison of analytical approaches for MHPG determination, with a focus on the role of the internal standard in achieving high sensitivity and reliability. We present supporting experimental data and detailed methodologies to inform your selection process.

The use of a stable isotope-labeled internal standard, such as MHPG-d3, is widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby providing superior correction for matrix effects and other sources of variability.

Comparison of Internal Standards: MHPG-d3 vs. Structural Analogs

The choice of internal standard significantly impacts the accuracy and precision of MHPG quantification. The following table compares the performance characteristics of a deuterated internal standard like MHPG-d3 against non-deuterated, structural analogs.

Performance ParameterDeuterated Internal Standard (e.g., MHPG-d3)Non-Deuterated Internal Standard (Structural Analog)
Chemical & Physical Properties Nearly identical to the analyteSimilar, but not identical to the analyte
Chromatographic Behavior Co-elutes with the analyteMay have a different retention time
Matrix Effect Compensation Excellent, as it experiences similar ion suppression/enhancementVariable and often incomplete
Extraction Recovery Correction Excellent, due to similar physicochemical propertiesCan be inconsistent if properties differ significantly
Accuracy & Precision Generally higher, leading to more reliable dataMay be compromised by differential recovery and matrix effects
Cost & Availability Higher cost and may require custom synthesisGenerally lower cost and more readily available

Performance Data: Limit of Detection for MHPG in Various Assays

Analytical MethodInternal StandardLimit of Detection (LOD)Biological Matrix
LC-MS/MSDeuterium-labeled analogueStandard curve starts at 50 ng/mL*Urine
LC-MS/MSNot explicitly stated0.5 ng/mLNot specified
HPLC with Fluorimetric DetectionNot explicitly stated< 1 ng/mLPlasma

*Note: While the standard curve starts at 50 ng/mL, the actual LOD is likely lower but was not explicitly determined in this study[1].

Experimental Protocol: Determination of the Limit of Detection (LOD) for MHPG by LC-MS/MS

This protocol outlines the steps to determine the LOD for MHPG in a biological matrix (e.g., plasma) using MHPG-d3 as an internal standard. The LOD is typically established as the concentration at which the signal-to-noise ratio (S/N) is 3:1.

1. Materials and Reagents:

  • MHPG certified reference standard

  • MHPG-d3 internal standard (IS)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of MHPG in a suitable solvent (e.g., methanol).

  • Prepare a stock solution of MHPG-d3 in a suitable solvent.

  • From the MHPG stock solution, prepare a series of working standard solutions of decreasing concentrations to spike into the blank matrix.

  • Prepare a working solution of MHPG-d3 at a constant concentration to be added to all samples (calibrators, quality controls, and unknowns).

3. Sample Preparation and Extraction:

  • Thaw blank plasma samples on ice.

  • Spike a series of blank plasma aliquots with the MHPG working standard solutions to create samples at low concentrations expected to be near the LOD.

  • To each spiked sample, and a blank (unspiked) sample, add a fixed volume of the MHPG-d3 internal standard working solution.

  • Perform sample extraction using a validated procedure (e.g., protein precipitation followed by centrifugation, or solid-phase extraction).

  • Evaporate the resulting supernatant or eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Develop a sensitive and selective LC-MS/MS method for the detection and quantification of MHPG and MHPG-d3. This involves optimizing chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ion transitions, collision energy).

  • Inject the prepared blank, and low-concentration spiked samples into the LC-MS/MS system.

5. LOD Determination:

  • Analyze the chromatograms of the blank and spiked samples.

  • Measure the height of the MHPG peak and the noise level in a region of the chromatogram close to the MHPG peak for each sample.

  • Calculate the signal-to-noise ratio (S/N) for each spiked concentration.

  • The LOD is the lowest concentration of MHPG that provides a signal-to-noise ratio of at least 3.

6. Confirmation:

  • To confirm the determined LOD, analyze at least six independent samples spiked at the LOD concentration. The analyte should be identifiable and meet the S/N ≥ 3 criteria in all replicates.

Workflow for LOD Determination

LOD_Determination_Workflow prep Preparation of Standards (MHPG & MHPG-d3) spike Spike Blank Matrix with MHPG at Low Concentrations prep->spike add_is Add MHPG-d3 Internal Standard spike->add_is extract Sample Extraction (e.g., Protein Precipitation or SPE) add_is->extract reconstitute Dry Down and Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms sn Calculate Signal-to-Noise Ratio (S/N) lcms->sn lod Determine LOD (Concentration at S/N ≥ 3) sn->lod

Caption: Experimental workflow for determining the Limit of Detection (LOD).

References

Establishing Linearity and Range for MHPG-d3 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3), establishing a reliable linear range is a cornerstone of accurate bioanalysis. This guide provides a comparative overview of common analytical methodologies, focusing on the critical parameters of linearity, lower limit of quantification (LLOQ), and upper limit of quantification (ULOQ). Experimental data from various sources are summarized to aid in the selection of the most appropriate method for specific research needs.

Comparison of Analytical Methods

The quantification of MHPG and its deuterated internal standard, MHPG-d3, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). High-performance liquid chromatography (HPLC) with electrochemical or fluorimetric detection is also utilized, though it may offer different sensitivity and specificity profiles.

The choice between these methods often depends on the required sensitivity, the complexity of the sample matrix, and the desired throughput. LC-MS/MS is frequently favored for its high sensitivity and specificity, particularly when dealing with complex biological matrices like plasma and urine. GC-MS, while also a powerful technique, often necessitates a derivatization step to improve the volatility of MHPG for analysis.

Below is a summary of reported linearity and quantification limits for MHPG analysis using different techniques. It is important to note that these values can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Analytical MethodAnalyteMatrixLinearity RangeLLOQULOQ
LC-MS/MS MHPG Sulfate (using d-labeled IS)Urine50 - 10,000 ng/mL50 ng/mL10,000 ng/mL
GC-MS MHPG (as derivative)Not Specified20 - 10,000 ng/mL20 ng/mL10,000 ng/mL
HPLC-ECD MHPGPlasma1 - 100 ng/mLNot SpecifiedNot Specified
HPLC-Fluorimetric MHPGPlasma1 - 50 ng/mLNot SpecifiedNot Specified

Table 1: Comparison of Linearity and Range for MHPG Quantification. This table summarizes the linear dynamic ranges and quantification limits reported for different analytical methods used to measure MHPG. The use of a deuterated internal standard (IS) is common in LC-MS/MS and GC-MS methods to ensure accuracy.

Experimental Protocols

A robust and well-documented experimental protocol is crucial for establishing the linearity and range of an analytical method. Below is a detailed methodology for generating a calibration curve and determining the LLOQ and ULOQ for MHPG-d3 quantification, primarily adapted for an LC-MS/MS workflow.

Preparation of Stock and Working Solutions
  • Primary Stock Solution of MHPG (Analyte): Accurately weigh a known amount of MHPG and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution of high concentration (e.g., 1 mg/mL).

  • Primary Stock Solution of MHPG-d3 (Internal Standard): Similarly, prepare a primary stock solution of MHPG-d3 in a suitable solvent (e.g., 1 mg/mL).

  • Working Standard Solutions of MHPG: Perform serial dilutions of the MHPG primary stock solution with the appropriate solvent to create a series of working standard solutions at different concentrations. These will be used to spike into the blank matrix to generate calibration standards.

  • Working Internal Standard Solution: Dilute the MHPG-d3 primary stock solution to a fixed concentration that will be added to all samples (calibrators, quality controls, and unknowns). The concentration should be chosen to provide a consistent and strong signal in the mass spectrometer.

Calibration Curve Preparation

A calibration curve should be generated using at least six non-zero concentration levels, plus a blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only).[1][2]

  • Matrix Selection: Use the same biological matrix (e.g., human plasma, urine) that will be used for the study samples.

  • Spiking of Calibration Standards: Aliquot a fixed volume of the blank matrix into separate tubes. Spike each aliquot with a known volume of the MHPG working standard solutions to achieve a range of concentrations that bracket the expected concentrations in the study samples.

  • Addition of Internal Standard: Add a fixed volume of the MHPG-d3 working internal standard solution to each calibration standard, quality control sample, and study sample.

  • Sample Preparation: Process all samples (calibration standards, QCs, and unknowns) using a validated extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3][4][5]

  • Analysis: Analyze the prepared samples using the developed LC-MS/MS method.

Determination of Linearity, LLOQ, and ULOQ

Linearity: The linearity of the method is determined by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte for the calibration standards. A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. A value of r² ≥ 0.99 is generally considered acceptable.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. According to ICH guidelines, the analyte response at the LLOQ should be at least 5 to 10 times the response of the blank. The precision (%CV) and accuracy (%bias) at the LLOQ should not exceed 20%.

Upper Limit of Quantification (ULOQ): The ULOQ is the highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. The precision (%CV) and accuracy (%bias) at the ULOQ should not exceed 15%.

Mandatory Visualizations

To further elucidate the experimental workflow for establishing linearity and range, the following diagrams are provided.

Linearity_Workflow cluster_prep Solution Preparation cluster_cal Calibration Curve Generation cluster_analysis Sample Processing & Analysis cluster_data Data Evaluation stock_analyte Analyte Stock (MHPG) working_analyte Working Analyte Standards stock_analyte->working_analyte stock_is Internal Standard Stock (MHPG-d3) working_is Working IS Solution stock_is->working_is spike_analyte Spike with Analyte Standards working_analyte->spike_analyte add_is Add Internal Standard working_is->add_is blank_matrix Blank Biological Matrix blank_matrix->spike_analyte spike_analyte->add_is extraction Sample Extraction (e.g., SPE) add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis peak_integration Peak Area Integration lcms_analysis->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve validation Determine Linearity, LLOQ, ULOQ cal_curve->validation

Caption: Workflow for establishing linearity and range in MHPG-d3 quantification.

Logical_Relationship cluster_methods Analytical Methods cluster_params Validation Parameters cluster_application Application lcms LC-MS/MS linearity Linearity (r²) lcms->linearity gcms GC-MS gcms->linearity hplc HPLC hplc->linearity lloq LLOQ linearity->lloq uloq ULOQ linearity->uloq accuracy Accuracy lloq->accuracy precision Precision lloq->precision uloq->accuracy uloq->precision quantification Reliable Quantification of MHPG-d3 accuracy->quantification precision->quantification

Caption: Relationship between analytical methods and validation for reliable quantification.

References

A Comparative Guide to the Specificity of MHPG-d3 Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in neurological and psychiatric research, the precise and specific quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine (B1679862), is critical. The deuterated internal standard, MHPG-d3, is instrumental in achieving accurate quantification, particularly in mass spectrometry-based methods. The choice of analytical technique significantly impacts the specificity and reliability of these measurements. This guide provides an objective comparison of the most common methods for MHPG detection—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Enzyme-Linked Immunosorbent Assay (ELISA)—supported by experimental data to inform method selection.

Performance Comparison of MHPG Detection Methods

The specificity of an analytical method is its ability to accurately and exclusively measure the analyte of interest in the presence of other components in the sample matrix. In the context of MHPG analysis, this includes distinguishing it from structurally related norepinephrine metabolites. The following table summarizes key performance parameters that reflect the specificity and overall performance of different MHPG detection methods. Note that while MHPG-d3 is the internal standard, the validation data presented here is for the target analyte, MHPG, as the detection principles and performance characteristics are directly comparable.

Parameter LC-MS/MS GC-MS HPLC-ECD ELISA
Linearity Range 50 - 10,000 ng/mL[1]High, but requires derivatization0.5 - 25 ng/mL0.16 - 10 ng/mL[2]
Limit of Detection (LOD) Not explicitly stated, but standard curve starts at 50 ng/mL[1]High sensitivity, analyte dependent0.2 ng/mL~0.07 ng/mL
Limit of Quantification (LOQ) 50 ng/mL[1]Typically in the low ng/mL range0.5 ng/mL0.16 ng/mL[2]
Precision (CV%) 1.9 - 9.7%Generally <15%<3.2% (Repeatability), <4.3% (Intermediate)<8% (Intra-assay), <10% (Inter-assay)
Accuracy (% of Expected) 97 - 103%Typically 85-115%Not explicitly stated82-97% (Recovery)
Specificity/Cross-reactivity Very High (based on parent and fragment ion masses)Very High (based on retention time and mass spectrum)High (based on retention time and electrochemical properties)Moderate to High (Specificity for MHPG is claimed, but quantitative cross-reactivity data with all related metabolites is not consistently provided. Some kits state no significant cross-reactivity with analogues.)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the analysis of MHPG sulfate (B86663) in urine.

  • Sample Preparation :

    • Dilute 50 µL of urine with 1 mL of ammonium (B1175870) formate (B1220265) buffer.

    • Add a deuterium-labeled internal standard (e.g., MHPG-d3 sulfate).

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Separation :

    • Inject the sample onto a suitable reverse-phase column (e.g., C18).

    • Use a gradient elution with aqueous and organic mobile phases containing a modifier like formic acid.

  • Mass Spectrometric Detection :

    • Utilize a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Monitor for specific precursor-to-product ion transitions for both MHPG and MHPG-d3.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique known for its high resolution and specificity, often employed as a confirmatory method.

  • Sample Preparation and Derivatization :

    • Extract MHPG from the biological matrix (e.g., urine) using a solvent like ethyl acetate (B1210297) after enzymatic or acid hydrolysis to cleave conjugates.

    • Evaporate the solvent and derivatize the MHPG residue to increase its volatility and thermal stability (e.g., using pentafluoropropionyl anhydride).

  • Gas Chromatographic Separation :

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column.

    • Separate the components based on their boiling points and interaction with the column's stationary phase.

  • Mass Spectrometric Detection :

    • Detect the derivatized MHPG using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method is highly sensitive for the detection of electrochemically active compounds like MHPG.

  • Sample Preparation :

    • Perform protein precipitation from the sample (e.g., plasma) using an acid.

    • Isolate MHPG using solid-phase extraction (SPE).

  • Chromatographic Separation :

    • Inject the extracted sample onto a reversed-phase column (e.g., C18).

    • Elute MHPG isocratically with a suitable buffer system.

  • Electrochemical Detection :

    • Pass the eluent through an electrochemical detector where MHPG is oxidized at a specific potential, generating a current proportional to its concentration.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. The following is based on a competitive ELISA format.

  • Sample and Standard Incubation :

    • Add standards and samples to the wells of a microplate pre-coated with MHPG.

    • Add a biotin-conjugated antibody specific to MHPG and incubate.

  • Enzyme Conjugate Incubation :

    • Wash the plate and add an avidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated antibody.

  • Substrate Reaction and Detection :

    • After another wash step, add a TMB substrate solution. The HRP enzyme catalyzes a color change.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm. The color intensity is inversely proportional to the MHPG concentration.

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the metabolic context of MHPG, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Analysis sample Biological Sample (Plasma, Urine, CSF) extraction Extraction / Protein Precipitation sample->extraction hydrolysis Enzymatic Hydrolysis (for conjugated MHPG) extraction->hydrolysis elisa ELISA extraction->elisa derivatization Derivatization (for GC-MS) hydrolysis->derivatization If GC-MS lcms LC-MS/MS hydrolysis->lcms hplcecd HPLC-ECD hydrolysis->hplcecd gcms GC-MS derivatization->gcms quant Quantification against Standard Curve lcms->quant gcms->quant hplcecd->quant elisa->quant report Results Reporting quant->report

Caption: A typical experimental workflow for the detection and quantification of MHPG.

norepinephrine_pathway Norepinephrine Metabolic Pathway NE Norepinephrine DHPG DHPG (Dihydroxyphenylglycol) NE->DHPG MAO Normetanephrine Normetanephrine NE->Normetanephrine COMT MHPG MHPG (3-Methoxy-4-hydroxyphenylglycol) DHPG->MHPG COMT VMA VMA (Vanillylmandelic Acid) MHPG->VMA ADH/ALDH Normetanephrine->MHPG MAO

Caption: The metabolic pathway of norepinephrine leading to the formation of MHPG and VMA.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-4-hydroxyphenylglycol-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers and Scientists in Drug Development

The proper disposal of 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3), a deuterated metabolite of norepinephrine, is critical for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Protocols

In the event of a spill, the area should be immediately evacuated and ventilated. The spill should be contained using an inert absorbent material like vermiculite (B1170534) or sand. The absorbed material must then be collected into a sealed, properly labeled container for hazardous waste disposal.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

  • Containerization: Collect all waste MHPG-d3, including contaminated materials, into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name ("this compound"), the appropriate hazard symbols, and the date of accumulation.

  • Segregation: Ensure that the MHPG-d3 waste is not mixed with incompatible materials. It should be stored separately from strong oxidizing agents and other reactive chemicals.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight, pending collection.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services or chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) department can provide guidance on approved vendors and procedures.

  • Documentation: Maintain a detailed record of the waste, including the quantity and date of disposal, in accordance with institutional and local regulations.

Physicochemical and Hazard Data

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key data for the non-deuterated parent compound and related substances, which can be used for a preliminary risk assessment.

PropertyValueSource/Compound
Molecular Formula C₉H₉D₃O₄This compound
Molecular Weight 187.21 g/mol This compound
Physical Description Solid3-Methoxy-4-hydroxyphenylglycol
Hazard Statements Causes serious eye irritation. Harmful to aquatic life.Vanillin (structurally similar)[1]
Precautionary Statements Avoid release to the environment. Wear eye protection. Dispose of contents/container to an approved waste disposal plant.Vanillin (structurally similar)[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_segregation Segregation & Storage cluster_disposal Disposal cluster_spill Spill Response start MHPG-d3 Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Use Designated, Labeled Hazardous Waste Container ppe->container Step 2 segregate Segregate from Incompatible Chemicals container->segregate Step 3 store Store in Cool, Dry, Well-Ventilated Area segregate->store Step 4 contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs Step 5 documentation Complete Waste Disposal Documentation contact_ehs->documentation Step 6 end Proper Disposal Complete documentation->end Final Step spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect Collect and Containerize Spill Debris as Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->container Add to Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Methoxy-4-hydroxyphenylglycol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Methoxy-4-hydroxyphenylglycol-d3 (MHPG-d3), a deuterated metabolite of norepinephrine. Adherence to these protocols is critical for personal safety and maintaining a secure laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the safety profiles of the non-deuterated compound and general best practices for handling similar chemical substances. It is crucial to treat MHPG-d3 as a potentially hazardous substance and exercise caution at all times.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment for various laboratory procedures.

HazardRequired Personal Protective Equipment (PPE)
Chemical Splash Wear protective gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[1][2]
Eye Contact Wear safety glasses with side shields or chemical safety goggles.[2][3][4] A face shield is recommended if there is a significant splash hazard.
Inhalation of Aerosols/Particulates Handle in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or creating solutions. In cases of poor ventilation or potential for significant aerosol generation, respiratory protection may be necessary.
Skin Contact Wear chemical-resistant gloves. Ensure lab coats are worn to protect clothing and skin.

Note: Always inspect gloves for any signs of degradation or puncture before use and change them immediately if they become contaminated.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to minimize risks.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled.

  • Store in a cool, dry, and dark place, as recommended for its non-deuterated counterpart, to prevent degradation. The product page for MHPG-d3 suggests storage at -20°C for short-term and -80°C for long-term stability.

  • Keep the container tightly closed to avoid contamination.

Handling:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. A certified chemical fume hood should be used, particularly when handling the solid compound.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Dissolving: When weighing the solid, do so within the fume hood to minimize inhalation risk. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Spill Management:

  • Small Spills: In the event of a small spill, wear appropriate PPE, and contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Carefully collect the absorbed material into a sealed container for disposal.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Decontamination: Thoroughly clean the spill area with soap and water.

Disposal:

  • Waste Segregation: All waste contaminated with this compound, including contaminated gloves, weighing papers, and solutions, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The primary and mandated method for disposal is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular waste streams.

  • EHS Contact: Liaise with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare clean work area (Chemical Fume Hood) don_ppe 2. Don appropriate PPE prep_area->don_ppe weigh 3. Weigh solid compound don_ppe->weigh dissolve 4. Prepare solution weigh->dissolve spill Spill? dissolve->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Proceed to Waste Collection spill->spill_no No waste 5. Collect all waste in labeled hazardous container spill_yes->waste spill_no->waste decon 6. Decontaminate work area waste->decon dispose 7. Arrange for professional waste disposal decon->dispose

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-hydroxyphenylglycol-d3
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-hydroxyphenylglycol-d3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.